molecular formula C40H72N7O17P3S B15548222 11-Methyloctadecanoyl-CoA

11-Methyloctadecanoyl-CoA

Cat. No.: B15548222
M. Wt: 1048.0 g/mol
InChI Key: ODGKIOPUBPIWBS-UHFFFAOYSA-N
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Description

11-Methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C40H72N7O17P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-5-6-7-11-14-17-28(2)18-15-12-9-8-10-13-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI Key

ODGKIOPUBPIWBS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Bacterial Synthesis of 11-Methyloctadecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, influencing membrane fluidity and environmental adaptation. Among these, anteiso-branched-chain fatty acids are synthesized from the amino acid isoleucine. This technical guide provides a detailed overview of the biosynthetic pathway leading to the formation of 11-methyloctadecanoyl-CoA, an anteiso-C19:0 fatty acyl-CoA. While specific quantitative data for the C19:0 variant is limited in publicly available literature, this document extrapolates from the well-characterized biosynthesis of its C15 and C17 homologs in model organisms such as Bacillus subtilis. The guide covers the enzymatic steps, genetic regulation, and detailed experimental protocols for the key enzymes involved, aiming to provide a comprehensive resource for researchers in microbiology and drug development.

Introduction

In the realm of bacterial lipidomics, branched-chain fatty acids (BCFAs) represent a significant class of molecules that contribute to the unique physiological properties of many bacterial species.[1] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs, with their methyl branches, play a critical role in maintaining membrane fluidity and function, particularly in response to environmental stresses such as temperature fluctuations.[1] BCFAs are categorized into two main series: iso- and anteiso-branched-chain fatty acids. The biosynthesis of anteiso-fatty acids, the focus of this guide, is initiated from the branched-chain amino acid L-isoleucine.[2]

This compound is an anteiso-fatty acid with a total of 19 carbon atoms (anteiso-C19:0). Its synthesis follows a conserved pathway in bacteria that produce this class of lipids. This guide will delve into the core biochemical reactions, the enzymes that catalyze them, the genetic regulation of the biosynthetic pathway, and provide detailed experimental methodologies for studying this process.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the conversion of L-isoleucine into a branched-chain acyl-CoA primer, which is then elongated by the fatty acid synthase (FAS) system.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The initial steps of the pathway are dedicated to the formation of the branched-chain primer, 2-methylbutyryl-CoA.

  • Transamination of L-Isoleucine: The pathway initiates with the transamination of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .[3]

  • Oxidative Decarboxylation: The resulting α-keto-β-methylvalerate undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[3] In Bacillus subtilis, this complex is encoded by the bkd operon.[2]

Elongation of the Acyl Chain

The 2-methylbutyryl-CoA primer is then handed off to the type II fatty acid synthase (FASII) system for elongation. The elongation cycle involves the sequential addition of two-carbon units derived from malonyl-CoA.[4]

  • Condensation: The first and rate-limiting step of elongation is the condensation of the acyl-CoA primer with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH) . The substrate specificity of FabH is a key determinant of the types of fatty acids a bacterium can produce.[5][6]

  • Reduction, Dehydration, and Second Reduction: The product of the condensation reaction undergoes a series of modifications:

    • Reduction by β-ketoacyl-ACP reductase (FabG) .

    • Dehydration by β-hydroxyacyl-ACP dehydratase (FabZ) .

    • A second reduction by enoyl-ACP reductase (FabI) .[4]

This four-step cycle is repeated, adding two carbons to the growing acyl chain in each iteration, until the final chain length of 19 carbons is achieved, yielding 11-methyloctadecanoyl-ACP. This is then converted to this compound.

Biosynthesis_of_11_Methyloctadecanoyl_CoA cluster_primer Primer Synthesis cluster_elongation Elongation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH FASII Fatty Acid Synthase II (FASII) 2-Methylbutyryl-CoA->FASII FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII This compound This compound FASII->this compound 7 cycles

Biosynthetic pathway of this compound.

Genetic Regulation of the Biosynthetic Pathway

The biosynthesis of anteiso-fatty acids is tightly regulated at the transcriptional level, primarily to coordinate with the availability of precursors and the physiological state of the cell. In Bacillus subtilis, the key regulators are CodY, CcpA, and TnrA.

CodY: This global transcriptional regulator represses the expression of the ilv-leu operon, which is responsible for the synthesis of branched-chain amino acids, and the bkd operon, which encodes the BCKDH complex.[1][2] CodY is activated by high intracellular concentrations of branched-chain amino acids and GTP.[1]

TnrA: TnrA is a global nitrogen regulator that also represses the ilv-leu operon under nitrogen-rich conditions.

CcpA: In contrast to CodY and TnrA, CcpA acts as a positive regulator of the ilv-leu operon in the presence of a readily available carbon source like glucose.

This complex interplay of regulators ensures that the synthesis of branched-chain fatty acids is finely tuned to the nutritional status of the cell.

Regulation_of_BCFA_Synthesis cluster_inputs cluster_regulators cluster_operons High BCAA High BCAA CodY CodY High BCAA->CodY High GTP High GTP High GTP->CodY Nitrogen Rich Nitrogen Rich TnrA TnrA Nitrogen Rich->TnrA Glucose Glucose CcpA CcpA Glucose->CcpA ilv-leu Operon ilv-leu Operon CodY->ilv-leu Operon Repression bkd Operon bkd Operon CodY->bkd Operon Repression TnrA->ilv-leu Operon Repression CcpA->ilv-leu Operon Activation BCAA Synthesis BCAA Synthesis ilv-leu Operon->BCAA Synthesis BCFA Primer Synthesis BCFA Primer Synthesis bkd Operon->BCFA Primer Synthesis

Transcriptional regulation of BCFA precursor synthesis.

Quantitative Data

Fatty AcidTypeRelative Abundance (%) in B. subtilis ONU551
14:0 isoIso0.52
15:0 isoIso34.72
15:0 anteiso Anteiso 33.72
16:0 isoIso1.85
17:0 isoIso7.11
17:0 anteiso Anteiso 10.24
19:0 anteisoAnteisoNot Reported

Data from Fatty acids composition of Bacillus subtilis ONU551 lipids.[7] Note the high prevalence of C15 and C17 anteiso-fatty acids, which are synthesized from the same 2-methylbutyryl-CoA primer as the C19 variant. The final chain length is determined by the fatty acid synthase machinery.

Experimental Protocols

This section provides an overview of key experimental procedures for studying the biosynthesis of this compound.

Purification of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex from Bacteria

The following is a general protocol for the purification of the BCKDH complex, which can be adapted for specific bacterial species.

Materials:

  • Bacterial cell paste

  • Lysis Buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Ammonium (B1175870) sulfate (B86663)

  • Chromatography resins (e.g., ion-exchange, hydrophobic interaction, gel filtration)

  • Bradford reagent for protein quantification

Procedure:

  • Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and disrupt the cells by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the BCKDH complex (typically between 25-50% saturation).

  • Chromatography:

    • Resuspend the ammonium sulfate pellet and dialyze against a low-salt buffer.

    • Apply the sample to an ion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Pool the active fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose).

    • Further purify the complex by gel filtration chromatography (e.g., Sephacryl S-300).

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

BCKDH activity can be measured by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

Assay Mixture (1 mL):

  • 50 mM potassium phosphate buffer, pH 7.5

  • 2 mM MgCl2

  • 1 mM Thiamine pyrophosphate (TPP)

  • 2 mM NAD+

  • 0.2 mM Coenzyme A (CoA)

  • 5 mM α-keto-β-methylvalerate (substrate)

  • Purified BCKDH enzyme or cell extract

Procedure:

  • Combine all assay components except the substrate in a cuvette and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, α-keto-β-methylvalerate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Bacterial Fatty Acid Synthase (FAS) Activity Assay

FAS activity can be determined by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]malonyl-CoA, into fatty acids.

Assay Mixture (100 µL):

  • 100 mM potassium phosphate buffer, pH 7.0

  • 1 mM NADPH

  • 1 mM NADH

  • 10 µM 2-methylbutyryl-CoA (primer)

  • 10 µM [¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol)

  • 1 mg/mL Acyl Carrier Protein (ACP)

  • Purified FAS enzymes or cell extract

Procedure:

  • Combine all components in a microcentrifuge tube and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong base (e.g., 1 M KOH) and heat to saponify the fatty acids.

  • Acidify the mixture (e.g., with 6 M HCl) and extract the fatty acids with an organic solvent (e.g., hexane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the amount of malonyl-CoA incorporated into fatty acids.

General experimental workflow for enzyme studies.

Conclusion

The biosynthesis of this compound is an integral part of the branched-chain fatty acid synthesis pathway in certain bacteria. Understanding this pathway, from its genetic regulation to the biochemical properties of its enzymes, is crucial for several fields. For researchers in microbiology, it provides insights into bacterial adaptation and membrane physiology. For drug development professionals, the enzymes in this pathway, particularly those absent in humans like the bacterial FASII system, represent potential targets for novel antibacterial agents. While specific data on the C19 anteiso-fatty acid remains to be fully elucidated, the principles and methodologies outlined in this guide provide a solid foundation for future research in this area.

References

The Metabolic Journey of 11-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyloctadecanoyl-CoA, a long-chain fatty acyl-CoA with a methyl branch at an internal position, presents a unique metabolic challenge. While specific experimental data for this molecule is not extensively available in current literature, its catabolism can be predicted with a high degree of confidence based on established principles of branched-chain fatty acid oxidation. This technical guide outlines a hypothetical metabolic pathway for this compound, detailing the enzymatic steps, expected intermediates, and final products. The pathway involves a series of initial β-oxidation cycles, followed by α-oxidation to bypass the methyl branch, and subsequent resumption of β-oxidation. This guide provides a comprehensive overview of the enzymes involved, summarizes available quantitative data for related processes, and details relevant experimental protocols for studying its metabolism. The logical relationships and workflows are visualized through diagrams generated using the DOT language.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are common constituents of the human diet, primarily derived from dairy products and ruminant fats. Their metabolism differs from that of their straight-chain counterparts due to the presence of methyl groups, which can sterically hinder the enzymes of the standard β-oxidation pathway. The position of the methyl branch dictates the specific metabolic route.

  • α-Methyl Branches: Fatty acids with a methyl group at the α-carbon (C2) are typically handled by α-oxidation.

  • β-Methyl Branches: A methyl group at the β-carbon (C3) blocks the action of 3-hydroxyacyl-CoA dehydrogenase, necessitating an initial α-oxidation step to remove the carboxyl carbon. A well-known example is the metabolism of phytanic acid.

  • Internal Methyl Branches: For fatty acids with methyl groups further down the acyl chain, β-oxidation can often proceed until the branch point is reached.

This compound falls into the category of internally branched fatty acids. With the methyl group at the 11th carbon, it is predicted to undergo several cycles of β-oxidation before the methyl group impedes the process.

Hypothetical Metabolic Pathway of this compound

The proposed catabolic pathway for this compound is a multi-stage process occurring within the mitochondria and potentially involving peroxisomal enzymes.

Stage 1: Initial Cycles of β-Oxidation

The 19-carbon backbone of this compound (an 18-carbon chain with a methyl group at C11, esterified to Coenzyme A) allows for the initial rounds of β-oxidation to proceed unimpeded. Each cycle of β-oxidation involves four enzymatic steps:

  • Dehydrogenation by Acyl-CoA Dehydrogenase, forming a trans-Δ²-enoyl-CoA.

  • Hydration by Enoyl-CoA Hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA Dehydrogenase, forming a β-ketoacyl-CoA.

  • Thiolysis by β-ketoacyl-CoA Thiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

This process is expected to repeat for four cycles:

  • Cycle 1: this compound → Acetyl-CoA + 9-Methylhexadecanoyl-CoA

  • Cycle 2: 9-Methylhexadecanoyl-CoA → Acetyl-CoA + 7-Methyltetradecanoyl-CoA

  • Cycle 3: 7-Methyltetradecanoyl-CoA → Acetyl-CoA + 5-Methyldodecanoyl-CoA

  • Cycle 4: 5-Methyldodecanoyl-CoA → Acetyl-CoA + 3-Methyldecanoyl-CoA

Beta_Oxidation_Stage1 cluster_s1 Stage 1: Initial β-Oxidation Cycles This compound This compound 9-Methylhexadecanoyl-CoA 9-Methylhexadecanoyl-CoA This compound->9-Methylhexadecanoyl-CoA + Acetyl-CoA 7-Methyltetradecanoyl-CoA 7-Methyltetradecanoyl-CoA 9-Methylhexadecanoyl-CoA->7-Methyltetradecanoyl-CoA + Acetyl-CoA 5-Methyldodecanoyl-CoA 5-Methyldodecanoyl-CoA 7-Methyltetradecanoyl-CoA->5-Methyldodecanoyl-CoA + Acetyl-CoA 3-Methyldecanoyl-CoA 3-Methyldecanoyl-CoA 5-Methyldodecanoyl-CoA->3-Methyldecanoyl-CoA + Acetyl-CoA

Caption: Initial β-oxidation of this compound.

Stage 2: α-Oxidation to Bypass the β-Methyl Branch

After four cycles of β-oxidation, the resulting 3-methyldecanoyl-CoA has a methyl group at the β-position, which blocks further degradation by this pathway. At this juncture, the molecule is shunted into the α-oxidation pathway. This process involves the removal of a single carbon atom from the carboxyl end. The key enzymatic steps are:

  • Hydroxylation: 3-Methyldecanoyl-CoA is hydroxylated at the α-carbon by a hydroxylase.

  • Decarboxylation: The resulting 2-hydroxy-3-methyldecanoyl-CoA is cleaved to yield formyl-CoA and 2-methyloctanal.

  • Oxidation: 2-Methyloctanal is oxidized to 2-methyloctanoic acid by an aldehyde dehydrogenase.

  • Activation: 2-Methyloctanoic acid is then activated to 2-methyloctanoyl-CoA.

Alpha_Oxidation_Stage cluster_s2 Stage 2: α-Oxidation 3-Methyldecanoyl-CoA 3-Methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA 3-Methyldecanoyl-CoA->2-Hydroxy-3-methyldecanoyl-CoA Hydroxylation 2-Methyloctanal 2-Methyloctanal 2-Hydroxy-3-methyldecanoyl-CoA->2-Methyloctanal Decarboxylation (+ Formyl-CoA) 2-Methyloctanoic Acid 2-Methyloctanoic Acid 2-Methyloctanal->2-Methyloctanoic Acid Oxidation 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA 2-Methyloctanoic Acid->2-Methyloctanoyl-CoA Activation

Caption: α-Oxidation of 3-Methyldecanoyl-CoA.

Stage 3: Resumption of β-Oxidation and Final Products

The product of α-oxidation, 2-methyloctanoyl-CoA, now has the methyl group at the α-position. This allows β-oxidation to resume. However, the presence of the α-methyl group leads to the formation of propionyl-CoA instead of acetyl-CoA in the final thiolysis step of the first resumed cycle.

  • Cycle 5: 2-Methyloctanoyl-CoA undergoes one cycle of β-oxidation to yield Propionyl-CoA and hexanoyl-CoA.

  • Subsequent Cycles: The remaining straight-chain hexanoyl-CoA is further metabolized through two standard β-oxidation cycles to produce three molecules of Acetyl-CoA .

The final propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. This conversion involves three enzymatic steps:

  • Carboxylation: Propionyl-CoA is carboxylated by Propionyl-CoA Carboxylase to D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by Methylmalonyl-CoA Epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged to Succinyl-CoA by Methylmalonyl-CoA Mutase.

Beta_Oxidation_Stage3 cluster_s3 Stage 3: Resumed β-Oxidation 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA Hexanoyl-CoA Hexanoyl-CoA 2-Methyloctanoyl-CoA->Hexanoyl-CoA β-Oxidation Cycle 5 Propionyl-CoA Propionyl-CoA 2-Methyloctanoyl-CoA->Propionyl-CoA β-Oxidation Cycle 5 Acetyl-CoA (x3) Acetyl-CoA (x3) Hexanoyl-CoA->Acetyl-CoA (x3) 2 β-Oxidation Cycles

Caption: Resumed β-oxidation and final products.

Quantitative Data

Specific kinetic data for the enzymes involved in the metabolism of this compound are not available. However, data from related enzymes in branched-chain amino acid and odd-chain fatty acid metabolism provide valuable insights.

EnzymeSubstrate(s)K_m (mM)V_max or k_catOrganism/Tissue
Propionyl-CoA CarboxylasePropionyl-CoA0.29-Human
ATP0.08-Human
Bicarbonate3.0-Human
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoA--Human
(mut- phenotype)Adenosylcobalamin40-900x normal0.2-100% of normalHuman fibroblasts

Note: Data is compiled from various sources and should be considered as representative values. Specific experimental conditions can significantly affect these parameters.

Experimental Protocols

The study of this compound metabolism would require specialized experimental setups. The following are generalized protocols that can be adapted for this purpose.

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of oxidation of a fatty acid by isolated mitochondria or cell homogenates.

Materials:

  • Isolated mitochondria or cell homogenate

  • Radiolabeled [1-¹⁴C]11-methyloctadecanoic acid (custom synthesis required)

  • Reaction buffer (containing L-carnitine, CoA, ATP, and other necessary cofactors)

  • Scintillation vials and scintillation cocktail

  • Perchloric acid (for stopping the reaction)

Procedure:

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]11-methyloctadecanoic acid complexed to bovine serum albumin (BSA).

  • Reaction Setup: In a microcentrifuge tube, combine the mitochondrial/cell homogenate suspension with the reaction buffer.

  • Initiate Reaction: Add the radiolabeled substrate to start the reaction. Incubate at 37°C with shaking.

  • Stop Reaction: After a defined time, stop the reaction by adding a strong acid like perchloric acid. This will precipitate proteins and trap the gaseous ¹⁴CO₂ produced from the oxidation of the first carbon.

  • Quantification: Centrifuge the samples to pellet the protein. Transfer the supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.

Cell-Based Fatty Acid Oxidation Assay

This method assesses the metabolic activity of intact cells in response to the branched-chain fatty acid.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myotubes)

  • 11-methyloctadecanoic acid

  • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)

  • Assay medium (e.g., DMEM without glucose and pyruvate, supplemented with L-carnitine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Substrate Starvation: Prior to the assay, incubate the cells in a substrate-free medium to deplete endogenous energy stores.

  • Assay: Replace the medium with the assay medium containing 11-methyloctadecanoic acid as the sole energy source.

  • Measurement: Place the microplate in the Seahorse XF Analyzer and measure the basal OCR.

  • Inhibitor Addition (Optional): To confirm that the observed OCR is due to fatty acid oxidation, inhibitors such as etomoxir (B15894) (an inhibitor of carnitine palmitoyltransferase 1) can be injected.

Experimental_Workflow cluster_workflow Experimental Workflow: Cell-Based FAO Assay Seed Cells Seed Cells Substrate Starvation Substrate Starvation Seed Cells->Substrate Starvation Add 11-Methyloctadecanoic Acid Add 11-Methyloctadecanoic Acid Substrate Starvation->Add 11-Methyloctadecanoic Acid Measure Basal OCR Measure Basal OCR Add 11-Methyloctadecanoic Acid->Measure Basal OCR Inject Inhibitor (Optional) Inject Inhibitor (Optional) Measure Basal OCR->Inject Inhibitor (Optional) Measure Final OCR Measure Final OCR Inject Inhibitor (Optional)->Measure Final OCR Data Analysis Data Analysis Measure Final OCR->Data Analysis

Caption: Workflow for a cell-based fatty acid oxidation assay.

Conclusion

The metabolism of this compound is predicted to be a fascinating interplay of standard and specialized fatty acid oxidation pathways. While direct experimental evidence is currently lacking, the hypothetical pathway presented in this guide provides a solid framework for future research. The outlined experimental protocols offer a starting point for scientists and drug development professionals to investigate the metabolism of this and other internally branched fatty acids, which may have implications for various metabolic diseases and nutritional science. Further research is warranted to identify and characterize the specific enzymes involved and to quantify the metabolic flux through this pathway in different tissues.

The Influence of 11-Methyloctadecanoyl-CoA on Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the functional role of 11-Methyloctadecanoyl-CoA, a mid-chain branched-chain fatty acid (BCFA), in cellular membranes. Due to the limited direct research on this specific molecule, this paper extrapolates its functions based on the well-established principles of branched-chain fatty acids in lipid bilayers. It provides a comprehensive overview of the expected biophysical effects, detailed experimental protocols for their measurement, and the underlying biochemical pathways.

Introduction to Branched-Chain Fatty Acids and Membrane Function

Cellular membranes are dynamic structures primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier and a matrix for various proteins. The fluidity and structural integrity of these membranes are crucial for numerous cellular processes, including signal transduction, transport, and enzymatic activity. The lipid composition of the membrane is a key determinant of its physical properties.

Branched-chain fatty acids are common components of bacterial membranes and are also found in mammals.[1][2] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain introduces steric hindrance that disrupts the orderly packing of phospholipids (B1166683).[3] This disruption generally leads to an increase in membrane fluidity, a decrease in bilayer thickness, and a reduction in lipid order.[3] The position of the methyl branch is a critical factor, with mid-chain branches, such as in this compound, expected to have a significant impact on membrane architecture.

The Expected Role of this compound in Cell Membranes

This compound is the activated form of 11-methyloctadecanoic acid, ready for incorporation into phospholipids by acyltransferases. Once integrated into the membrane, its mid-chain methyl group is predicted to exert the following effects:

  • Increased Membrane Fluidity: The kink in the acyl chain caused by the methyl group increases the average distance between phospholipid molecules, thereby enhancing the lateral diffusion of lipids and embedded proteins.[3]

  • Decreased Bilayer Thickness: The disordered packing of the acyl chains leads to a more compact and consequently thinner lipid bilayer.[3]

  • Lowered Lipid Order: The presence of the methyl branch reduces the van der Waals interactions between adjacent acyl chains, resulting in a more disordered, liquid-crystalline state.[3]

These modulations of membrane properties can have profound implications for cellular function, affecting the activity of membrane-bound enzymes and the formation of lipid rafts.

Data Presentation: Predicted Effects of this compound
Membrane PropertyExpected Effect of this compound IncorporationHypothetical Quantitative Change
Membrane Fluidity Increase15-25% increase in diffusion coefficient
Bilayer Thickness Decrease0.2-0.5 nm reduction
Lipid Order (SCD) Decrease0.1-0.3 decrease in order parameter

Experimental Protocols for Assessing Membrane Effects

To validate the predicted effects of this compound, a series of biophysical techniques can be employed. The following sections detail the methodologies for key experiments.

Measuring Membrane Fluidity

Membrane fluidity can be assessed using several fluorescence-based techniques.

FRAP measures the lateral diffusion of fluorescently labeled lipids or proteins within the membrane.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest to 70-80% confluency on glass-bottom dishes.

    • Incubate cells with a fluorescent lipid analog (e.g., NBD-PE) at a concentration of 5 µg/mL for 30 minutes at 37°C.

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated probe.

    • To study the effect of this compound, supplement the cell culture medium with 11-methyloctadecanoic acid complexed to bovine serum albumin (BSA) for 24-48 hours prior to labeling.

  • Microscopy and Photobleaching:

    • Image the cells using a confocal laser scanning microscope equipped with a temperature-controlled stage.

    • Acquire pre-bleach images of the region of interest (ROI) on the plasma membrane.

    • Use a high-intensity laser beam to photobleach the fluorescent probes within the ROI.

    • Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity of the ROI in the pre-bleach, bleach, and recovery phases.

    • Correct for photobleaching during image acquisition.

    • Fit the fluorescence recovery curve to a diffusion model to calculate the diffusion coefficient (D) and the mobile fraction (Mf).

This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, which is inversely related to membrane fluidity. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used.

Protocol:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a defined lipid mixture, with and without the incorporation of 11-methyloctadecanoyl-containing phospholipids.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin film.

    • Hydrate the lipid film with a buffer to form multilamellar vesicles.

    • Create LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Probe Labeling:

    • Add DPH to the LUV suspension at a molar ratio of 1:500 (probe:lipid) and incubate in the dark for 1 hour at room temperature.

  • Anisotropy Measurement:

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 350 nm for DPH).

    • Measure the emission intensity of both the vertically (I_VV) and horizontally (I_VH) polarized components of the emitted light (e.g., at 430 nm for DPH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument.

Determining Bilayer Thickness

Several high-resolution techniques can be used to measure the thickness of lipid bilayers.

Cryo-EM allows for the direct visualization of lipid bilayers in a near-native, hydrated state.

Protocol:

  • Vesicle Preparation: Prepare LUVs with and without 11-methyloctadecanoyl-containing phospholipids as described in section 3.1.2.

  • Cryo-Preservation:

    • Apply a small volume (3-4 µL) of the vesicle suspension to a glow-discharged EM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Imaging:

    • Image the vitrified vesicles using a transmission electron microscope equipped with a cryo-stage.

    • Acquire images at a known magnification and under low-dose conditions to minimize radiation damage.

  • Data Analysis:

    • Measure the distance between the headgroups of the inner and outer leaflets of the vesicle bilayer from the acquired images.

    • Average the measurements from multiple vesicles to obtain a statistically significant value for the bilayer thickness.[4]

AFM can provide high-resolution topographical images of supported lipid bilayers.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.

    • Deposit the SUVs onto a clean, smooth substrate such as mica. The vesicles will rupture and fuse to form a continuous SLB.

  • Imaging:

    • Image the SLB in a liquid cell using the AFM in tapping mode to minimize damage to the bilayer.

    • Create a defect or "hole" in the bilayer by applying a higher force with the AFM tip to expose the underlying substrate.

    • Image the edge of the defect to measure the height difference between the surface of the bilayer and the substrate, which corresponds to the bilayer thickness.

Assessing Membrane Order

The degree of acyl chain packing and order can be quantified using environment-sensitive fluorescent probes.

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes, its emission is blue-shifted.

Protocol:

  • Cell or Vesicle Labeling:

    • Incubate cells or vesicles with 5-10 µM Laurdan for 30-60 minutes at 37°C.

    • Wash to remove excess probe.

  • Spectral Imaging:

    • Acquire fluorescence intensity images at two emission wavelengths: one in the blue region (e.g., 440 nm) and one in the green region (e.g., 500 nm), using an excitation wavelength of ~350 nm (often requiring a two-photon microscope).[5]

  • GP Calculation:

    • Calculate the GP value for each pixel using the formula: GP = (I_440 - I_500) / (I_440 + I_500).

    • Higher GP values indicate a more ordered, less fluid membrane environment.

Visualizations

Signaling and Metabolic Pathways

The synthesis of branched-chain fatty acids typically utilizes primers derived from the catabolism of branched-chain amino acids. The following diagram illustrates the general pathway leading to the formation of a branched-chain acyl-CoA.

BCFAsynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCACoA Branched-Chain Acyl-CoA Primers BCKA->BCACoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BCACoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) FAS->BCFA_CoA Elongation Membrane Membrane Phospholipids BCFA_CoA->Membrane Acyltransferase

Caption: Generalized biosynthetic pathway of branched-chain fatty acids.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the impact of a fatty acid on cell membrane fluidity using fluorescence microscopy.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Cell Culture Cell Culture Fatty Acid\nIncubation Fatty Acid Incubation Cell Culture->Fatty Acid\nIncubation Fluorescent\nLabeling Fluorescent Labeling Fatty Acid\nIncubation->Fluorescent\nLabeling Washing Washing Fluorescent\nLabeling->Washing Microscopy Microscopy Washing->Microscopy Image\nAcquisition Image Acquisition Microscopy->Image\nAcquisition Image Processing Image Processing Image\nAcquisition->Image Processing Quantitative\nMeasurement Quantitative Measurement Image Processing->Quantitative\nMeasurement Statistical\nAnalysis Statistical Analysis Quantitative\nMeasurement->Statistical\nAnalysis Conclusion Conclusion Statistical\nAnalysis->Conclusion

Caption: Workflow for membrane fluidity analysis.

Logical Relationships

This diagram illustrates the logical relationship between the incorporation of a branched-chain fatty acid and its biophysical consequences on the cell membrane.

LogicalRelationship BCFA Incorporation of This compound Disruption Disruption of Acyl Chain Packing BCFA->Disruption Fluidity Increased Fluidity Disruption->Fluidity Thickness Decreased Thickness Disruption->Thickness Order Decreased Order Disruption->Order Function Altered Membrane Protein Function Fluidity->Function Thickness->Function Order->Function

Caption: Impact of BCFA on membrane properties.

Conclusion

While direct experimental evidence for the effects of this compound on cell membranes is currently lacking, the established principles of branched-chain fatty acid biophysics provide a strong predictive framework for its function. It is anticipated that the incorporation of this mid-chain BCFA will significantly increase membrane fluidity and decrease bilayer thickness and lipid order. The experimental protocols detailed in this guide offer a robust toolkit for the empirical validation of these predictions and for the broader investigation of how specific lipid species modulate the complex and dynamic environment of the cell membrane. Such studies are vital for understanding fundamental cellular processes and for the development of novel therapeutic strategies that target membrane-dependent pathways.

References

The Elusive 11-Methyloctadecanoyl-CoA: A Technical Guide to its Putative Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Branched-Chain Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) esters are central metabolites in cellular lipid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their CoA esters play crucial roles in various organisms. BCFAs are known to influence membrane fluidity, act as signaling molecules, and are characteristic components of the lipids of many bacteria.[1] The presence of a methyl group on the acyl chain, as in the case of 11-Methyloctadecanoyl-CoA, can significantly alter the physicochemical properties of the molecule, potentially leading to unique biological functions.

Putative Natural Sources of this compound

While direct identification of this compound in natural sources is not documented, the presence of structurally related methyl-branched fatty acids suggests potential organismal sources. Methyl-branched fatty acids are found across various domains of life:

  • Bacteria: Bacteria are a rich source of BCFAs. Various species of Bacillus and Mycobacterium are known to produce a variety of iso- and anteiso-methyl-branched fatty acids.[2][3] Notably, the marine bacterium Vibrio alginolyticus has been found to contain 11-methyl-18:1(n-6), a monounsaturated C19 fatty acid with a methyl group at the 11th position.[4] It is plausible that this or related bacteria could also synthesize the saturated analog, 11-methyloctadecanoic acid, which would then be activated to this compound.

  • Marine Organisms: Marine environments harbor a diverse range of microorganisms that produce unique lipids. The bloom-forming cyanobacteria Trichodesmium erythraeum is known to produce high abundances of 2-methyldecanoic and 2-methyldodecanoic acids.[5]

  • Plants: Certain plants contain BCFAs. For example, 14-methyl-hexadecanoic acid is found in the seeds of pine trees.[4] Chia oil is also a source of long-chain BCFAs.[4]

  • Animals: In animals, BCFAs are often found in specific tissues. The uropygial gland of ducks and the Harderian gland of guinea pigs are known to synthesize multi-methylated fatty acids.[4]

Proposed Biosynthetic Pathways for this compound

The biosynthesis of methyl-branched fatty acids, the precursors to their CoA esters, can occur through several established mechanisms. The formation of this compound would likely follow one of these pathways, culminating in the activation of the free fatty acid by an acyl-CoA synthetase.

Pathway 1: De Novo Synthesis using a Methylmalonyl-CoA Extender Unit

The primary mechanism for introducing a methyl branch at an even-numbered carbon position during de novo fatty acid synthesis is the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit by the fatty acid synthase (FASN) complex.

// Nodes AcetylCoA [label="Acetyl-CoA\n(Primer)", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid Synthase (FAS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA\n(Extender)", fillcolor="#F1F3F4", fontcolor="#202124"]; MethylmalonylCoA [label="Methylmalonyl-CoA\n(Extender)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elongation [label="Chain Elongation\n(Multiple Cycles)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylBranchedFA [label="Methyl-Branched\nFatty Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACSL [label="Acyl-CoA Synthetase\n(ACSL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MethylBranchedAcylCoA [label="Methyl-Branched\nAcyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> FAS; MalonylCoA -> Elongation; MethylmalonylCoA -> Elongation; FAS -> Elongation; Elongation -> MethylBranchedFA [label="Release"]; MethylBranchedFA -> ACSL; ACSL -> MethylBranchedAcylCoA; }

Caption: De novo synthesis of a methyl-branched fatty acyl-CoA.

Pathway 2: Priming with a Branched-Chain Starter Unit

This pathway utilizes short-chain branched acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs) as primers for fatty acid synthesis.

// Nodes BCAA [label="Branched-Chain Amino Acids\n(Val, Leu, Ile)", fillcolor="#F1F3F4", fontcolor="#202124"]; BCKA [label="Branched-Chain\nα-Keto Acid\nDehydrogenase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BranchedAcylCoA [label="Branched Short-Chain\nAcyl-CoA (Primer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS [label="Fatty Acid Synthase (FAS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA\n(Extender)", fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Chain Elongation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCFA [label="Branched-Chain\nFatty Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACSL [label="Acyl-CoA Synthetase\n(ACSL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BCFA_CoA [label="Branched-Chain\nAcyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BCAA -> BCKA; BCKA -> BranchedAcylCoA; BranchedAcylCoA -> FAS; MalonylCoA -> Elongation; FAS -> Elongation; Elongation -> BCFA [label="Release"]; BCFA -> ACSL; ACSL -> BCFA_CoA; }

Caption: Biosynthesis using a branched-chain amino acid-derived primer.

Quantitative Data on Related Acyl-CoA Esters

Specific quantitative data for this compound is currently unavailable. However, studies have reported the concentrations of total and individual long-chain acyl-CoA esters in various mammalian tissues. This data provides a valuable reference range for the expected abundance of similar molecules.

TissueTotal Long-Chain Acyl-CoA (nmol/g wet wt.)Major Acyl-CoA Species IdentifiedReference
Pig Heart11.34 ± 1.4814:1, 18:2, 16:0, 18:1[6]
Rat Heart14.51 ± 2.1114:1, 18:2, 16:0, 18:1, 18:0[6]
Rat Skeletal Muscle4.35 ± 0.71Not specified[6]
Rat Liver (Fed)108 ± 11 (nmol/g protein)14:0, 16:1, 18:2, 16:0, 18:1, 18:0[7]
Rat Liver (Fasted)248 ± 19 (nmol/g protein)14:0, 16:1, 18:2, 16:0, 18:1, 18:0[7]

Experimental Protocols

The analysis of this compound would require specialized analytical techniques for both the parent fatty acid and its CoA ester. Below are detailed methodologies adapted from established protocols for similar molecules.

Analysis of the Parent Fatty Acid: 11-Methyloctadecanoic Acid

The standard method for analyzing BCFAs involves their conversion to volatile fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS).

5.1.1. Lipid Extraction

  • Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

5.1.2. Derivatization to FAMEs

  • To the dried lipid extract, add a solution of HCl in methanol (e.g., 1.5 M).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow for transesterification.

  • Add water and hexane (B92381) to the reaction mixture.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

5.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp 1: 10°C/min to 70°C

    • Ramp 2: 3°C/min to 85°C

    • Ramp 3: 5°C/min to 110°C

    • Ramp 4: 30°C/min to 290°C, hold for 8 min[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 260°C

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 290°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 30-600

// Nodes Sample [label="Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Chloroform:Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="FAME Derivatization\n(HCl/Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis\n(Identification &\nQuantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data; }

Caption: Workflow for the analysis of branched-chain fatty acids.

Analysis of this compound

The direct analysis of long-chain acyl-CoA esters is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

5.2.1. Extraction of Acyl-CoA Esters

  • Flash-freeze the tissue sample in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with a solution of 2-propanol:50 mM KH2PO4 (1:1, v/v).

  • Centrifuge and collect the supernatant.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the acyl-CoA esters.

  • Elute the acyl-CoAs from the SPE cartridge and dry under nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

5.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 25 mM KH2PO4, pH 5.3

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase A over approximately 20-25 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

    • Precursor Ion: [M+H]+ for this compound

    • Product Ions: Characteristic fragment ions of the CoA moiety.

// Nodes Sample [label="Tissue Sample\n(Freeze-clamped)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Acyl-CoA Extraction\n(2-propanol/KH2PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction\n(C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis\n(SRM)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> SPE; SPE -> LCMS; LCMS -> Data; }

Caption: Workflow for the analysis of long-chain acyl-CoA esters.

Conclusion and Future Directions

While this compound remains a putative molecule in terms of its documented natural occurrence, the biosynthetic pathways and analytical methodologies for closely related compounds are well-established. This technical guide provides a solid foundation for researchers aiming to investigate the existence and biological role of this and other rare, modified fatty acyl-CoAs. Future research should focus on targeted metabolomic screening of organisms known to produce methyl-branched fatty acids, particularly marine bacteria and certain plants. The development of specific antibodies or molecular probes for this compound could also facilitate its detection and the elucidation of its function in cellular processes. Such studies will undoubtedly expand our understanding of the diversity and complexity of lipid metabolism.

References

An In-depth Technical Guide to the Enzymes in 11-Methyloctadecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyloctadecanoyl-CoA is a species of mid-chain branched-chain fatty acyl-CoA. Unlike the more common iso- and anteiso-branched-chain fatty acids that are initiated from branched-chain amino acid-derived primers, the synthesis of this compound involves the incorporation of a methyl group during the elongation process of fatty acid synthesis. This process is dependent on the promiscuity of the fatty acid synthase complex, which can utilize methylmalonyl-CoA as an extender unit in place of the usual malonyl-CoA. This guide provides a detailed overview of the core enzymes involved in this biosynthetic pathway, their kinetics, regulation, and the experimental protocols for their study.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the generation of the necessary precursors, acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. The fatty acid synthase (FAS) complex then orchestrates the elongation of the fatty acid chain, with a key step involving the incorporation of a methyl group from methylmalonyl-CoA.

This compound Synthesis Pathway Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC FAS_elongation1 Fatty Acid Synthase (FAS) Elongation Cycles Acetyl_CoA->FAS_elongation1 Primer alpha_keto_beta_methylvalerate α-keto-β- methylvalerate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) alpha_keto_beta_methylvalerate->BCKDH two_methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer for anteiso-fatty acids) Methylmalonyl_CoA Methylmalonyl-CoA FAS_methylation Fatty Acid Synthase (FAS) Methylation Step Methylmalonyl_CoA->FAS_methylation Methyl Donor Extender Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_elongation1 Extender FAS_elongation2 Fatty Acid Synthase (FAS) Elongation Cycles Malonyl_CoA->FAS_elongation2 Extender Growing_Acyl_Chain Growing Acyl-CoA Chain (C10) Growing_Acyl_Chain->FAS_methylation Methylated_Acyl_Chain 11-Methyl-Acyl-CoA (C13) Methylated_Acyl_Chain->FAS_elongation2 Final_Product This compound (C19) BCAT->alpha_keto_beta_methylvalerate BCKDH->two_methylbutyryl_CoA PCC->Methylmalonyl_CoA ACC->Malonyl_CoA FAS_elongation1->Growing_Acyl_Chain FAS_methylation->Methylated_Acyl_Chain FAS_elongation2->Final_Product

Caption: Biosynthetic pathway of this compound.

Core Enzymes and Their Roles

The synthesis of this compound is primarily dependent on three key enzymes:

  • Branched-Chain Amino Acid Transaminase (BCAT): This enzyme initiates the formation of the primer for anteiso-fatty acids by converting isoleucine to α-keto-β-methylvalerate.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to produce 2-methylbutyryl-CoA, the primer for anteiso-fatty acid synthesis. In the context of this compound, this pathway provides the branched-chain precursor.

  • Fatty Acid Synthase (FAS): This large, multi-functional enzyme is responsible for the elongation of the fatty acid chain. While it primarily uses malonyl-CoA to add two-carbon units, its ketoacyl synthase domain exhibits promiscuity and can incorporate methylmalonyl-CoA, leading to the formation of a methyl branch.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic data for the key enzymes involved in the synthesis of branched-chain fatty acids. It is important to note that specific kinetic parameters for the synthesis of this compound are not widely available, and the data presented here are for related substrates and from various biological sources.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Transaminase (BCAT)

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
L-IsoleucineE. coli0.8 ± 0.1-12.5 ± 0.5[1]
L-LeucineE. coli0.4 ± 0.05-15.2 ± 0.8[1]
L-ValineE. coli1.2 ± 0.2-10.1 ± 0.6[1]
α-KetoglutarateE. coli0.15 ± 0.02--[1]

Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
α-Keto-β-methylvalerateRabbit Liver490-[2]
α-KetoisocaproateRabbit Liver65-[2]
α-KetoisovalerateRabbit Liver2500-[2]

Table 3: Kinetic Parameters of Fatty Acid Synthase (FAS) with Different Substrates

Primer SubstrateExtender SubstrateEnzyme SourceKm (µM)kcat (s-1)Reference
Acetyl-CoAMalonyl-CoAMetazoan-~170 times higher than with methylmalonyl-CoA[3]
Acetyl-CoAMethylmalonyl-CoAMetazoan-Lower turnover[4]
2-Methylbutyryl-CoAMalonyl-CoABacillus subtilisLower than Acetyl-CoA-[1]

Experimental Protocols

Protocol 1: Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from methods described for the assay of BCAT activity by coupling the reaction to a dehydrogenase.[1][5]

BCAT Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, α-Ketoglutarate, NADH, Coupling Enzyme) Add_Enzyme Add BCAT Enzyme (Sample) Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Initiate Reaction (Add L-Isoleucine) Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate BCAT Activity Monitor_Absorbance->Calculate_Activity

Caption: Experimental workflow for BCAT activity assay.

1. Principle: The transamination of a branched-chain amino acid (e.g., isoleucine) with α-ketoglutarate produces a branched-chain α-keto acid (α-keto-β-methylvalerate) and glutamate. The formation of the branched-chain α-keto acid is monitored in a coupled reaction with a specific dehydrogenase (e.g., D-2-hydroxyisocaproate dehydrogenase) that reduces the keto acid to a hydroxy acid, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the BCAT activity.

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • L-Isoleucine solution: 100 mM in water

  • α-Ketoglutarate solution: 50 mM in water

  • NADH solution: 10 mM in assay buffer

  • Coupling Enzyme: D-2-hydroxyisocaproate dehydrogenase (or a suitable alternative), ~5 U/mL

  • Enzyme Sample: Purified BCAT or cell/tissue lysate

3. Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL α-Ketoglutarate solution

    • 20 µL NADH solution

    • 10 µL Coupling Enzyme solution

  • Add 20 µL of the enzyme sample to the cuvette and mix gently.

  • Incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of L-Isoleucine solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay (Radiolabeling Method)

This protocol is based on the measurement of 14CO2 released from a 14C-labeled branched-chain α-keto acid substrate.[6]

1. Principle: The BCKDH complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids. By using a substrate labeled with 14C at the carboxyl carbon (e.g., [1-14C]-α-keto-β-methylvalerate), the activity of the enzyme can be determined by measuring the amount of released 14CO2.

2. Reagents:

  • Assay Buffer: 30 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2, 2 mM thiamine (B1217682) pyrophosphate (TPP), 1 mM NAD+, and 0.2 mM Coenzyme A.

  • Substrate: [1-14C]-α-keto-β-methylvalerate (or other branched-chain α-keto acid), 10 mM solution.

  • Enzyme Sample: Isolated mitochondria or purified BCKDH complex.

  • Stopping Solution: 10% (w/v) trichloroacetic acid (TCA).

  • CO2 Trapping Solution: Hyamine hydroxide (B78521) or a similar scintillation cocktail.

3. Procedure:

  • In a sealed reaction vial, add 450 µL of Assay Buffer and 25 µL of the enzyme sample.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by injecting 25 µL of the [1-14C]-labeled substrate solution through a rubber septum.

  • Incubate the reaction for 15-30 minutes at 37°C with gentle shaking.

  • Stop the reaction by injecting 200 µL of the Stopping Solution.

  • Place a small cup containing the CO2 Trapping Solution inside the sealed vial (without it touching the reaction mixture).

  • Incubate for 1 hour at room temperature to allow for the complete trapping of the released 14CO2.

  • Remove the trapping solution and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

Protocol 3: Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric Method)

This protocol measures the overall activity of the FAS complex by monitoring the consumption of NADPH.[3][4]

1. Principle: The synthesis of fatty acids by FAS involves two reduction steps in each elongation cycle, both of which utilize NADPH as the reducing agent. The rate of fatty acid synthesis can therefore be determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

2. Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT).

  • Acetyl-CoA solution: 10 mM in water.

  • Malonyl-CoA solution: 10 mM in water.

  • Methylmalonyl-CoA solution: 10 mM in water (for measuring incorporation of methyl branch).

  • NADPH solution: 10 mM in assay buffer.

  • Enzyme Sample: Purified FAS or cell/tissue extract.

3. Procedure:

  • In a cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 20 µL Acetyl-CoA solution

    • 20 µL NADPH solution

  • Add 20 µL of the enzyme sample and mix.

  • Incubate for 3 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of Malonyl-CoA solution (or Methylmalonyl-CoA solution to test for branched-chain incorporation).

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the rate of NADPH consumption to determine FAS activity.

Signaling Pathways and Regulation

The synthesis of this compound is intricately linked to the overall regulation of fatty acid metabolism. The key regulatory points are the enzymes that produce the extender units, malonyl-CoA and methylmalonyl-CoA.

FAS Regulation Pathway Insulin Insulin PP2A Protein Phosphatase 2A (PP2A) Insulin->PP2A Activates Glucagon Glucagon AMPK AMP-activated Protein Kinase (AMPK) Glucagon->AMPK Activates Citrate (B86180) Citrate ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC Allosteric Activator Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->ACC Feedback Inhibitor AMP AMP AMP->AMPK Activates PP2A->ACC Dephosphorylates (Activates) AMPK->ACC Phosphorylates (Inactivates) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Fatty_Acid_Synthesis Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis

Caption: Regulation of fatty acid synthesis via Acetyl-CoA Carboxylase (ACC).

  • Acetyl-CoA Carboxylase (ACC): This is the rate-limiting enzyme in fatty acid synthesis. It is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs like palmitoyl-CoA.[7] Covalent modification through phosphorylation also regulates its activity; phosphorylation by AMP-activated protein kinase (AMPK) inactivates ACC, while dephosphorylation by protein phosphatase 2A (activated by insulin) activates it.[8]

  • Propionyl-CoA Carboxylase (PCC): The activity of this enzyme determines the availability of methylmalonyl-CoA. Its regulation is less characterized in the context of branched-chain fatty acid synthesis but is known to be biotin-dependent.

  • Substrate Availability: The relative concentrations of malonyl-CoA and methylmalonyl-CoA will influence the likelihood of the incorporation of a methyl branch by FAS.

Conclusion

The synthesis of this compound is a fascinating example of the metabolic flexibility of the fatty acid synthesis machinery. It highlights the ability of fatty acid synthase to utilize alternative extender units, leading to the production of structurally diverse fatty acids. Understanding the enzymes involved in this process, their kinetics, and their regulation is crucial for researchers in the fields of metabolism, enzymology, and drug development, as it may open new avenues for targeting metabolic pathways in various physiological and pathological conditions. Further research is needed to elucidate the specific factors that govern the incorporation of methylmalonyl-CoA at a specific position in the growing acyl chain.

References

An In-depth Technical Guide on the Properties of Long-Chain Acyl-CoA Derivatives: A Focus on 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, specific experimental data for 11-Methyloctadecanoyl-CoA is not readily found in publicly accessible scientific literature. The following guide is therefore based on the well-established principles and known properties of structurally similar long-chain acyl-Coenzyme A (acyl-CoA) molecules. The quantitative data and experimental protocols provided are representative of this class of compounds and should be considered as a general framework for researchers, scientists, and drug development professionals.

Introduction to Long-Chain Acyl-CoAs

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central molecules in cellular metabolism.[1] They are critically involved in the catabolism and anabolism of fatty acids and play a significant role in various signaling pathways.[1] Long-chain acyl-CoAs, typically containing 12 to 22 carbon atoms, are the activated form of fatty acids, priming them for metabolic processes such as beta-oxidation and incorporation into complex lipids. The introduction of a methyl group on the acyl chain, as in the case of this compound, can influence the molecule's metabolism and physical properties.

Estimated Physical and Chemical Properties of this compound

The physical and chemical properties of this compound are predicted based on its structure—a C19 branched-chain fatty acid linked to Coenzyme A. The presence of the methyl group at the 11th position will likely alter its packing in biological membranes and its interaction with enzymes compared to its straight-chain counterpart, nonadecanoyl-CoA.

PropertyEstimated Value / Characteristic
Molecular Formula C40H70N7O17P3S
Molecular Weight Approximately 1057.99 g/mol
Appearance Expected to be a white to off-white solid or a viscous oil.
Solubility Likely soluble in aqueous buffers at neutral pH due to the highly charged CoA moiety. Solubility is expected to decrease with increasing salt concentration. It should also be soluble in polar organic solvents like methanol (B129727).
pKa The phosphate (B84403) groups of the CoA moiety have pKa values in the acidic range, making the molecule negatively charged at physiological pH. The thiol group of free CoA has a pKa of around 9.6.
Stability Acyl-CoAs are susceptible to hydrolysis, especially at alkaline pH. They should be stored at low temperatures (-20°C or -80°C) in slightly acidic buffers (pH 4-6) to minimize degradation.
Spectroscopic Features Expected to exhibit characteristic UV absorbance at 260 nm due to the adenine (B156593) ring of CoA. The exact molar absorptivity would need to be determined experimentally.

Generalized Experimental Protocols

The synthesis, purification, and analysis of long-chain acyl-CoAs follow established biochemical techniques.

The synthesis of this compound would typically involve the enzymatic or chemical acylation of Coenzyme A with 11-methyloctadecanoic acid.

  • Enzymatic Synthesis:

    • Reaction Setup: A reaction mixture is prepared containing 11-methyloctadecanoic acid, Coenzyme A, ATP, and an acyl-CoA synthetase enzyme in a suitable buffer (e.g., Tris-HCl or HEPES) with MgCl2 as a cofactor.

    • Incubation: The reaction is incubated at an optimal temperature for the enzyme (typically 37°C) for several hours.

    • Monitoring: The progress of the reaction can be monitored by observing the decrease in free CoA using Ellman's reagent (DTNB) or by analytical techniques like HPLC.

    • Termination: The reaction is stopped by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

  • Chemical Synthesis:

    • Activation of the Fatty Acid: 11-methyloctadecanoic acid is first activated, for example, by converting it to its N-hydroxysuccinimide (NHS) ester.

    • Coupling to CoA: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in an appropriate organic solvent mixture.

    • Purification: The resulting this compound is then purified from the reaction mixture.

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for initial purification. The reaction mixture is loaded onto the cartridge, which is then washed with a low-concentration organic solvent to remove salts and unreacted CoA. The acyl-CoA is eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the method of choice. A C18 column is typically used with a gradient of acetonitrile (B52724) or methanol in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) as the mobile phase. The elution of this compound is monitored by UV absorbance at 260 nm.

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a stable powder.

The identity and purity of the synthesized this compound need to be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure, including the presence and position of the methyl group on the acyl chain.

  • HPLC Analysis: Analytical HPLC is used to determine the purity of the final product.

Potential Biological Significance and Signaling Pathways

Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate the activity of various proteins, including transcription factors and enzymes. A branched-chain fatty acyl-CoA like this compound could have unique biological roles due to its specific structure.

Fatty_Acyl_CoA_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty_Acid 11-Methyloctadecanoic Acid Fatty_Acid_cyto 11-Methyloctadecanoic Acid Fatty_Acid->Fatty_Acid_cyto Transport Acyl_CoA This compound Fatty_Acid_cyto->Acyl_CoA Activation Protein_Target Protein Target (e.g., Transcription Factor) Acyl_CoA->Protein_Target Regulation Acyl_CoA_mito This compound Acyl_CoA->Acyl_CoA_mito Transport ACSL Acyl-CoA Synthetase ACSL->Acyl_CoA Gene_Expression Altered Gene Expression Protein_Target->Gene_Expression Beta_Oxidation Beta-Oxidation Acyl_CoA_mito->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and analysis of a novel long-chain acyl-CoA.

Experimental_Workflow Start Start: 11-Methyloctadecanoic Acid + Coenzyme A Synthesis Synthesis (Enzymatic or Chemical) Start->Synthesis Purification Purification (SPE and/or HPLC) Synthesis->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry (Molecular Weight) Characterization->MS Identity NMR NMR Spectroscopy (Structure Confirmation) Characterization->NMR Structure HPLC_Analysis Analytical HPLC (Purity Assessment) Characterization->HPLC_Analysis Purity Final_Product Pure this compound MS->Final_Product NMR->Final_Product HPLC_Analysis->Final_Product

Caption: General experimental workflow for acyl-CoA synthesis and analysis.

Conclusion

While specific data for this compound is currently limited, a robust understanding of its physical and chemical properties, as well as its biological roles, can be inferred from the extensive knowledge of other long-chain acyl-CoAs. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this and other novel acyl-CoA molecules. Further research is necessary to elucidate the unique properties and biological functions that may arise from the specific methyl-branching of its acyl chain.

References

The Pivotal Role of Anteiso-Branched-Chain Fatty Acyl-CoAs in Microbial Physiology: A Deep Dive into 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stressors. Among these, anteiso-BCFAs, such as 11-methyloctadecanoic acid, are of significant interest due to their profound impact on the physical properties of the membrane. This technical guide provides a comprehensive overview of the biosynthesis, physiological role, and experimental analysis of anteiso-branched-chain fatty acyl-CoAs, with a specific focus on 11-methyloctadecanoyl-CoA (anteiso-C19:0-CoA) as a representative long-chain anteiso-BCFA. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction

In the microbial world, adaptation to fluctuating environmental conditions is paramount for survival. One of the key adaptive strategies employed by many bacteria is the modification of their cell membrane composition. Unlike eukaryotes, which often utilize unsaturated fatty acids to regulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membrane phospholipids.[1][2][3] BCFAs are characterized by one or more methyl groups along the acyl chain. They are broadly classified into two main series: iso- and anteiso-fatty acids, which have a methyl branch on the penultimate (n-2) and antepenultimate (n-3) carbon atom, respectively.[4]

Anteiso-BCFAs are particularly effective at lowering the phase transition temperature of membranes, thereby increasing membrane fluidity, especially at low temperatures.[5][6] This is attributed to the steric hindrance caused by the methyl group at the antepenultimate position, which disrupts the orderly packing of the fatty acyl chains. This compound is the activated form of 11-methyloctadecanoic acid (anteiso-C19:0), a long-chain anteiso-BCFA found in the membranes of various bacteria. This guide will delve into the core aspects of its role in microbial physiology.

Biosynthesis of Anteiso-Branched-Chain Fatty Acyl-CoAs

The biosynthesis of anteiso-BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs).[5][7] The de novo synthesis pathway for anteiso-BCFAs, including this compound, initiates with the amino acid L-isoleucine.

The key steps in the biosynthesis are as follows:

  • Transamination of L-isoleucine: The pathway begins with the transamination of L-isoleucine to α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid transaminase (BCAT).[7]

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This crucial step is carried out by the branched-chain α-keto acid dehydrogenase (BKD) complex.[7] 2-methylbutyryl-CoA serves as the specific primer for the synthesis of all odd-numbered anteiso-BCFAs.

  • Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the type II fatty acid synthase (FASII) system.[1][2] This is a cyclic process involving the sequential addition of two-carbon units from malonyl-ACP. The key enzymes in the elongation cycle are β-ketoacyl-ACP synthase (FabH is responsible for the initial condensation with the primer), β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

  • Formation of this compound: After seven cycles of elongation, the 19-carbon acyl chain attached to the acyl carrier protein (ACP) is released and activated to its coenzyme A thioester, this compound.

Signaling Pathway Diagram

Anteiso_BCFA_Biosynthesis cluster_0 Amino Acid Metabolism cluster_1 Fatty Acid Elongation (FASII Cycle) cluster_2 Final Product L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BKD Elongation_Cycle 7x Elongation Cycles (FabH, FabG, FabZ, FabI) 2-Methylbutyryl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->Elongation_Cycle 11-Methyloctadecanoyl-ACP 11-Methyloctadecanoyl-ACP Elongation_Cycle->11-Methyloctadecanoyl-ACP This compound This compound 11-Methyloctadecanoyl-ACP->this compound

Biosynthesis of this compound.

Role in Microbial Physiology

The primary function of this compound, once incorporated into phospholipids, is to modulate the physical properties of the microbial cell membrane.

Membrane Fluidity

The presence of the methyl group on the antepenultimate carbon of the fatty acyl chain introduces a kink that disrupts the tight packing of phospholipid molecules in the membrane bilayer.[1][2] This disruption lowers the melting temperature (Tm) of the membrane, thereby increasing its fluidity.[8] Maintaining optimal membrane fluidity is critical for a variety of cellular processes, including:

  • The function of integral membrane proteins, such as transporters and enzymes.

  • Cellular processes like cell division and protein secretion.

  • Permeability of the membrane to nutrients and other molecules.

Bacteria dynamically regulate the ratio of anteiso- to iso-BCFAs and straight-chain fatty acids in their membranes to adapt to changes in environmental temperature.[6] A decrease in temperature often leads to an increase in the proportion of anteiso-BCFAs to counteract the rigidifying effect of the cold.

Environmental Stress Response

Beyond temperature adaptation, the modulation of membrane fluidity through the incorporation of anteiso-BCFAs is also implicated in the response to other environmental stresses, such as changes in pH and the presence of antimicrobial compounds. A more fluid membrane can help to mitigate the damaging effects of these stressors.

Quantitative Data on Branched-Chain Fatty Acid Composition

Bacterial SpeciesMajor Branched-Chain Fatty AcidsTotal BCFA Content (% of total fatty acids)Reference(s)
Bacillus subtilisiso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0>95%[7]
Listeria monocytogenesanteiso-C15:0, anteiso-C17:0, iso-C15:0>90%[5]
Staphylococcus aureusanteiso-C15:0, anteiso-C17:0, iso-C15:0, iso-C17:050-80%[9]
Xanthomonas campestrisiso-C15:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0Variable[9]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acids from bacterial cells.

Objective: To identify and quantify the fatty acid composition of bacterial membranes.

Methodology:

  • Cell Culture and Harvesting:

    • Grow the bacterial strain of interest under defined conditions (e.g., different temperatures) to the desired growth phase (typically mid-logarithmic phase).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Lipid Extraction and Saponification:

    • Resuspend the cell pellet in a known volume of a saponification reagent (e.g., 5% (w/v) NaOH in 50% (v/v) methanol).

    • Heat the suspension at 100°C for 30 minutes to saponify the lipids, releasing the fatty acids from the phospholipids.

  • Methylation:

    • Cool the sample and acidify it with HCl.

    • Add a methylation reagent (e.g., 14% (w/v) boron trifluoride in methanol).

    • Heat the mixture at 100°C for 5 minutes to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Cool the sample and add a saturated NaCl solution and an organic solvent (e.g., hexane (B92381) or a hexane:diethyl ether mixture).

    • Vortex thoroughly to extract the FAMEs into the organic phase.

    • Centrifuge to separate the phases and carefully collect the upper organic layer containing the FAMEs.

    • Wash the organic phase with a dilute base (e.g., 0.3 M NaOH) and then with deionized water.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAME extract under a stream of nitrogen.

    • Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., a polar column like BPX-70).[4]

    • The identification of individual FAMEs is based on their retention times and mass spectra compared to known standards.

    • Quantification is typically performed by comparing the peak areas of the individual FAMEs to that of an internal standard (e.g., heneicosanoic acid, 21:0) added at the beginning of the extraction process.[4]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Bacterial Cell Culture Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Saponification Saponification Harvesting->Saponification Methylation Fatty Acid Methylation Saponification->Methylation Extraction FAME Extraction Methylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Processing Data Processing & Identification GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for GC-MS analysis of bacterial fatty acids.
Measurement of Membrane Fluidity

Several biophysical techniques can be employed to assess microbial membrane fluidity.

Objective: To determine the relative fluidity of bacterial membranes under different conditions.

Methodology using Laurdan GP Spectroscopy:

Laurdan is a fluorescent probe that exhibits a shift in its emission spectrum depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer and thus membrane fluidity.

  • Cell Preparation:

    • Grow and harvest bacterial cells as described previously.

    • Resuspend the cells in a suitable buffer to a defined optical density (e.g., OD600 of 0.5).

  • Laurdan Staining:

    • Add Laurdan from a stock solution in a solvent like DMSO to the cell suspension to a final concentration of, for example, 10 µM.

    • Incubate in the dark at the desired temperature for a specified time (e.g., 30 minutes) to allow the probe to incorporate into the cell membranes.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of the Laurdan-labeled cells using a spectrofluorometer. Typically, an excitation wavelength of 350 nm is used, and the emission is scanned from 400 to 550 nm.

  • Calculation of Generalized Polarization (GP):

    • The GP value is calculated from the emission intensities at two wavelengths, typically 440 nm (corresponding to the gel phase) and 490 nm (corresponding to the liquid-crystalline phase), using the following formula: GP = (I440 - I490) / (I440 + I490)

    • A higher GP value indicates lower membrane fluidity (more ordered, gel-like state), while a lower GP value corresponds to higher membrane fluidity (more disordered, liquid-crystalline state).

Conclusion and Future Perspectives

This compound, as a precursor to a major anteiso-branched-chain fatty acid, plays a fundamental role in the physiology of many bacteria by enabling them to maintain membrane fluidity in the face of environmental challenges. A thorough understanding of the biosynthesis and function of anteiso-BCFAs is crucial for several fields. For researchers and scientists, it provides insights into the basic survival mechanisms of bacteria. For drug development professionals, the enzymes involved in the BCFA biosynthesis pathway, being distinct from their mammalian counterparts, represent promising targets for the development of novel antimicrobial agents. Future research should focus on elucidating the precise regulatory mechanisms that control the ratio of different BCFA species in response to various environmental cues and further exploring the potential of inhibiting this pathway for therapeutic purposes.

References

The Therapeutic Potential of Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of dietary lipids characterized by one or more methyl branches along their aliphatic chain. Predominantly found in ruminant-derived products like dairy and meat, BCFAs are also synthesized by the gut microbiota. While historically less studied than their straight-chain counterparts, a growing body of evidence indicates that BCFAs are not merely structural components of cell membranes but also bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the therapeutic effects of BCFAs, with a focus on their anti-inflammatory, metabolic, and anti-cancer properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this promising area.

Core Therapeutic Areas and Mechanisms of Action

BCFAs exert their biological effects through the modulation of key signaling pathways, leading to a range of therapeutic benefits. The primary areas of investigation include inflammation, metabolic diseases, and cancer.

Anti-Inflammatory Effects

BCFAs have demonstrated potent anti-inflammatory properties in various experimental models. Their primary mechanism of action in this context appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Signaling Pathway: BCFA-Mediated Inhibition of NF-κB

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as IL-6, IL-8, and TNF-α. BCFAs are thought to interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[1][2][3][4][5]

NF_kB_Inhibition_by_BCFA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB Releases BCFA BCFA BCFA->IKK Inhibits (putative) DNA DNA (κB site) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) DNA->Genes Induces Transcription

BCFA-mediated inhibition of the NF-κB signaling pathway.
Metabolic Regulation

BCFAs play a significant role in regulating lipid and glucose metabolism. Their effects are largely mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of fatty acid oxidation.

Signaling Pathway: PPARα Activation by BCFAs

BCFAs, in their activated form as BCFA-CoAs, act as high-affinity ligands for PPARα.[6][7][8] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[9][10] Key target genes include those involved in fatty acid uptake, β-oxidation, and ketogenesis.

PPARa_Activation_by_BCFA cluster_nucleus Nucleus BCFA BCFA BCFA_CoA BCFA-CoA BCFA->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Induces Transcription

Activation of the PPARα signaling pathway by BCFA-CoA.
Anti-Cancer Effects

Preliminary studies suggest that BCFAs may possess anti-cancer properties. The proposed mechanisms include the inhibition of fatty acid synthesis in cancer cells, which are often highly dependent on de novo lipogenesis for their proliferation and survival. Further research is needed to fully elucidate the signaling pathways involved in the anti-neoplastic effects of BCFAs.

Quantitative Data from Key Experimental Studies

Table 1: Effects of Iso- and Anteiso-BCFAs on Gene Expression in Human Visceral Adipocytes
GeneBCFA Treatment1 µM (Fold Change)10 µM (Fold Change)50 µM (Fold Change)
FASN 14-MPA (iso)1.21.51.8
12-MTA (anteiso)1.11.31.6
SREBP1 14-MPA (iso)0.80.60.4
12-MTA (anteiso)1.01.01.0
IL-6 14-MPA (iso)0.70.50.3
12-MTA (anteiso)1.21.51.9
COX-2 14-MPA (iso)0.80.70.6
12-MTA (anteiso)1.11.21.3

Data are presented as mean fold change relative to control. 14-MPA: 14-methylpentadecanoic acid; 12-MTA: 12-methyltetradecanoic acid.

Table 2: Effect of Dietary BCFA on Necrotizing Enterocolitis (NEC) Incidence in a Neonatal Rat Model
Treatment GroupNNEC Incidence (%)Reduction in NEC (%)
Control (Formula)3155-
BCFA (Formula + 20% w/w BCFA)212456

Experimental Protocols

Cell Culture and BCFA Treatment

a. Human Visceral Adipocytes

  • Cell Culture: Human visceral preadipocytes are cultured in preadipocyte growth medium until confluence. Differentiation is induced using a differentiation medium containing insulin, dexamethasone, IBMX, and a PPARγ agonist. After differentiation, cells are maintained in adipocyte maintenance medium.

  • BCFA Treatment: Differentiated adipocytes are treated with 14-methylpentadecanoic acid (14-MPA) or 12-methyltetradecanoic acid (12-MTA) at concentrations of 1, 10, and 50 µM for 48 hours. BCFAs are dissolved in DMSO and added to the culture medium.

  • Gene Expression Analysis (qRT-PCR): Total RNA is isolated from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed using SYBR Green chemistry to determine the relative expression levels of target genes, normalized to a stable housekeeping gene.

b. HepG2 Human Hepatoma Cells

  • Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • BCFA Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with serum-free medium containing 14-MPA or 12-MTA at various concentrations for 24-48 hours.

  • Lipid Accumulation Assay (Oil Red O Staining): After treatment, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution. The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance.

c. Caco-2 Human Colorectal Adenocarcinoma Cells

  • Cell Culture: Caco-2 cells are cultured in DMEM with 10% FBS. For differentiation into an intestinal epithelial barrier model, cells are seeded on Transwell inserts and cultured for 21 days.

  • Inflammation Induction and BCFA Treatment: Differentiated Caco-2 monolayers are pre-treated with BCFAs for 24 hours, followed by stimulation with a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL) in the basolateral chamber for 6-24 hours.

  • NF-κB Activation Assay (Western Blot for p-IκBα): After treatment, cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα and total IκBα. The ratio of phosphorylated to total IκBα is used as a measure of NF-κB pathway activation.

Animal Model of Necrotizing Enterocolitis
  • Animal Model: Neonatal Sprague-Dawley rat pups are delivered by caesarian section one day before term. NEC is induced by asphyxia and cold stress.

  • Dietary Intervention: Pups are hand-fed a rat milk substitute formula (Control) or the same formula with 20% (w/w) of the fat replaced with a BCFA mixture.

  • Outcome Assessment: After the treatment period, the incidence and severity of NEC are assessed by histological examination of the terminal ileum. Ileal tissue can also be collected for gene expression analysis of inflammatory markers like IL-10.

Analytical Methods for BCFA Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for BCFA analysis. Fatty acids are first extracted from the biological matrix and then derivatized to fatty acid methyl esters (FAMEs) to increase their volatility. The FAMEs are then separated by gas chromatography and detected by mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for BCFA quantification and can often be performed without derivatization. This technique is particularly useful for analyzing BCFAs in complex biological fluids like plasma and serum.

Experimental Workflow for BCFA Analysis

BCFA_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data LCMS->Data

General workflow for the analysis of BCFAs in biological samples.

Conclusion and Future Directions

Branched-chain fatty acids are emerging as a class of bioactive lipids with significant therapeutic potential in a range of diseases, particularly those with inflammatory and metabolic components. Their ability to modulate key signaling pathways such as NF-κB and PPARα underscores their importance in cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of BCFAs.

Future research should focus on:

  • Elucidating the precise molecular interactions between BCFAs and their signaling targets.

  • Conducting more extensive preclinical studies in various disease models to confirm efficacy and safety.

  • Initiating well-designed clinical trials to translate the promising preclinical findings into human therapies.

  • Investigating the synergistic effects of different BCFAs and their potential use in combination therapies.

The continued investigation of branched-chain fatty acids holds great promise for the development of novel therapeutic strategies for a variety of human diseases.

References

Endogenous Production of 11-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyloctadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA. While direct research on its endogenous production is limited, a plausible biosynthetic pathway can be elucidated by drawing parallels with the well-characterized synthesis of other mid-chain methyl-branched fatty acids, such as tuberculostearic acid (10-methyloctadecanoic acid). This technical guide outlines the proposed biosynthetic pathway of this compound, details generalized experimental protocols for studying its formation, and provides a framework for future research into its quantitative analysis and potential physiological roles. The pathway is hypothesized to initiate from the common unsaturated fatty acid, vaccenic acid, and proceeds through a two-step modification followed by activation to its coenzyme A derivative.

Proposed Biosynthetic Pathway of this compound

The endogenous synthesis of this compound is proposed to be a three-step process commencing with the modification of a pre-existing unsaturated fatty acid, followed by its activation.

  • Methylation of Vaccenic Acid: The pathway likely initiates with the methylation of cis-vaccenic acid (18:1Δ11). This reaction is catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The methyl group from SAM is transferred to the double bond of vaccenic acid, forming an 11-methyleneoctadecanoic acid intermediate. This is analogous to the formation of 10-methylene stearate (B1226849) from oleic acid in the biosynthesis of tuberculostearic acid.[1]

  • Reduction of 11-Methyleneoctadecanoic Acid: The methylene (B1212753) intermediate is subsequently reduced to 11-methyloctadecanoic acid. This reduction is likely catalyzed by an NADPH-dependent reductase.[1]

  • Activation to this compound: The final step involves the activation of 11-methyloctadecanoic acid to its coenzyme A ester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS), an enzyme family known to activate fatty acids of 12 to 20 carbons in length.[2]

Biosynthesis of this compound cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: Activation Vaccenic_Acid cis-Vaccenic Acid (18:1Δ11) Methylene_Intermediate 11-Methyleneoctadecanoic Acid Vaccenic_Acid->Methylene_Intermediate SAM_MT SAM_MT SAM-Dependent Methyltransferase SAH S-Adenosyl-L-homocysteine SAM_MT->SAH Methyl_FA 11-Methyloctadecanoic Acid Methylene_Intermediate->Methyl_FA Reductase SAM S-Adenosyl-L-methionine SAM->SAM_MT Reductase NADPH-Dependent Reductase NADP NADP+ Reductase->NADP Final_Product This compound Methyl_FA->Final_Product LACS NADPH NADPH + H+ NADPH->Reductase LACS Long-Chain Acyl-CoA Synthetase AMP_PPi AMP + PPi LACS->AMP_PPi CoA CoA-SH CoA->LACS ATP ATP ATP->LACS

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, cellular concentrations, and physiological turnover of this compound. The data presented below is generalized for the enzyme families proposed to be involved in its synthesis and is intended to provide a theoretical framework for experimental design.

Table 1: General Kinetic Parameters of Involved Enzyme Families

Enzyme ClassSubstrate(s)General Km RangeGeneral kcat RangeNotes
SAM-Dependent MethyltransferasesS-Adenosylmethionine1-100 µM0.1-10 min⁻¹Highly variable depending on the specific enzyme and acceptor substrate.
Unsaturated Fatty AcidNot availableNot availableSubstrate specificity is a key area for future investigation.
NADPH-Dependent ReductasesNADPH1-50 µM1-100 s⁻¹Kinetic parameters are highly dependent on the specific reductase and its substrate.
Methylene Fatty AcidNot availableNot availableThe kinetics for the reduction of 11-methyleneoctadecanoic acid are unknown.
Long-Chain Acyl-CoA SynthetasesLong-Chain Fatty Acids0.1-10 µM10-100 min⁻¹Substrate preference varies among different isoforms.[3]
ATP50-500 µM
Coenzyme A5-100 µM

Experimental Protocols

The following sections provide generalized protocols for the key experiments required to investigate the endogenous production of this compound.

Assay for SAM-Dependent Fatty Acid Methyltransferase Activity

This protocol is adapted from commercially available SAM methyltransferase assay kits and is designed to detect the activity of a putative methyltransferase that utilizes vaccenic acid as a substrate.[4][5]

Principle: The assay indirectly measures the formation of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction. SAH is hydrolyzed to homocysteine and adenosine (B11128), and the subsequent deamination of adenosine or oxidation of homocysteine is coupled to a colorimetric or fluorometric detection system.

Materials:

  • Purified or partially purified enzyme preparation

  • Vaccenic acid

  • S-Adenosyl-L-methionine (SAM)

  • SAM Methyltransferase Assay Kit (e.g., from G-Biosciences, Sigma-Aldrich, or United States Biological)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, the enzyme preparation, and vaccenic acid.

  • Initiate the reaction by adding SAM.

  • Incubate at the optimal temperature for the enzyme (typically 37°C).

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the enzyme activity based on the rate of product formation, using a standard curve generated with SAH.

SAM_Methyltransferase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Enzyme, Vaccenic Acid) Add_SAM Initiate Reaction with SAM Start->Add_SAM Incubate Incubate at Optimal Temperature Add_SAM->Incubate Measure Monitor Absorbance/Fluorescence Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Figure 2: Workflow for SAM-Dependent Methyltransferase Assay.
Assay for Methylene Fatty Acid Reductase Activity

This protocol is a generalized approach for measuring the activity of a putative NADPH-dependent reductase that converts 11-methyleneoctadecanoic acid to 11-methyloctadecanoic acid.

Principle: The assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Purified or partially purified enzyme preparation

  • Synthesized 11-methyleneoctadecanoic acid (substrate)

  • NADPH

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, enzyme preparation, and 11-methyleneoctadecanoic acid.

  • Equilibrate the mixture to the optimal temperature.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Reductase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Enzyme, Substrate) Add_NADPH Initiate Reaction with NADPH Start->Add_NADPH Measure Monitor Absorbance at 340 nm Add_NADPH->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Figure 3: Workflow for Methylene Fatty Acid Reductase Assay.
Assay for Long-Chain Acyl-CoA Synthetase Activity

This protocol describes a common method for measuring the activity of LACS with 11-methyloctadecanoic acid as a substrate.[6]

Principle: The assay measures the formation of the product, this compound, often using a radiolabeled fatty acid and subsequent separation of the acyl-CoA from the free fatty acid. Alternatively, non-radioactive methods can be employed where the product is detected by LC-MS.

Materials:

  • Purified or partially purified enzyme preparation

  • 11-methyloctadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • (Optional) Radiolabeled 11-methyloctadecanoic acid

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, enzyme, 11-methyloctadecanoic acid, CoA, ATP, and MgCl₂.

  • Incubate at the optimal temperature.

  • Stop the reaction at various time points (e.g., by adding formic acid).

  • Extract the lipids.

  • Analyze the formation of this compound using LC-MS/MS. A method for quantifying short-chain acyl-CoAs by LC-MS/MS has been described and can be adapted.[7]

LACS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Enzyme, Substrate, CoA, ATP) Incubate Incubate at Optimal Temperature Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract Lipid Extraction Stop_Reaction->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify Product Formation Analyze->Quantify

Figure 4: Workflow for Long-Chain Acyl-CoA Synthetase Assay.
Analysis of this compound in Biological Samples

Principle: This involves the extraction of lipids and acyl-CoAs from cells or tissues, followed by derivatization (for the fatty acid) and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction:

  • Homogenize the biological sample in a suitable solvent mixture (e.g., chloroform/methanol).

  • Perform a phase separation to isolate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen.

Analysis of 11-Methyloctadecanoic Acid (as methyl ester):

  • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol.

  • Analyze the FAMEs by GC-MS. The mass spectrum of the 11-methyloctadecanoate methyl ester will show a characteristic fragmentation pattern that can be used for identification and quantification.

Analysis of this compound:

  • For the analysis of the intact acyl-CoA, resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.

  • Use a reversed-phase C18 column for separation.

  • Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitive and specific detection and quantification. The precursor ion will be the molecular ion of this compound, and specific product ions will be monitored.

Signaling Pathways and Biological Function

Currently, there is no direct evidence in the scientific literature implicating this compound in specific signaling pathways. However, as a fatty acyl-CoA, it could potentially be involved in several general cellular processes:

  • Energy Metabolism: It can undergo β-oxidation to produce acetyl-CoA for the Krebs cycle.

  • Lipid Synthesis: It may serve as a precursor for the synthesis of more complex lipids, such as phospholipids (B1166683) and triglycerides, which can influence membrane fluidity and structure.

  • Protein Acylation: Fatty acyl-CoAs can be substrates for protein N-myristoylation and S-acylation, post-translational modifications that affect protein localization and function.

  • Gene Regulation: Long-chain acyl-CoAs can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby regulating the expression of genes involved in lipid metabolism.

Further research is required to elucidate any specific signaling roles of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the putative endogenous production of this compound based on current knowledge of branched-chain fatty acid biosynthesis. The proposed pathway, involving a methyltransferase, a reductase, and a long-chain acyl-CoA synthetase, offers a solid foundation for future research. Key areas for further investigation include:

  • Identification and characterization of the specific enzymes involved in the methylation of vaccenic acid and the reduction of the methylene intermediate.

  • Determination of the kinetic parameters of these enzymes to understand the regulation of the pathway.

  • Development of sensitive and specific analytical methods for the routine quantification of 11-methyloctadecanoic acid and this compound in various biological matrices.

  • Investigation of the physiological and pathological roles of this compound, including its potential involvement in cellular signaling and metabolic regulation.

The elucidation of the complete biosynthetic pathway and the biological significance of this compound will contribute to a deeper understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

An In-depth Technical Guide to 11-Methyloctadecanoyl-CoA: Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-methyloctadecanoyl-CoA, a mid-chain branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from the well-studied biosynthesis and metabolism of analogous branched-chain fatty acids (BCFAs), particularly tuberculostearic acid (10-methyloctadecanoic acid). This guide covers the hypothetical biosynthetic pathway of this compound, its precursors, potential derivatives, and their cellular roles. Detailed experimental protocols for the analysis of long-chain BCFAs and their CoA esters are provided, alongside quantitative data for related compounds to serve as a valuable reference. Visual diagrams of the proposed metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids characterized by one or more alkyl branches, most commonly methyl groups, on the carbon chain.[1] They are integral components of cell membranes in many bacteria, influencing membrane fluidity and permeability.[2] In humans, BCFAs are obtained from dietary sources such as dairy products, ruminant meats, and certain fermented foods.[3] Emerging research suggests that BCFAs play roles in intestinal health, immune regulation, and may have anti-inflammatory and anti-cancer properties.[1] BCFAs are categorized based on the position of the methyl group, with iso- and anteiso- branching being the most common. Mid-chain branched fatty acids, such as the subject of this guide, represent a less common but biologically significant subclass.

Biosynthesis of this compound

Direct evidence for the biosynthetic pathway of this compound is not available in the current literature. However, a plausible pathway can be proposed based on the well-elucidated biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium tuberculosis.[4][5]

Proposed Biosynthetic Pathway

The synthesis of this compound is hypothesized to start from a C18 monounsaturated fatty acid precursor, likely oleoyl-CoA or a positional isomer. The key step involves the introduction of a methyl group at the 11th carbon position.

Key Precursors:

  • Oleoyl-CoA (or a positional isomer): The C18 monounsaturated fatty acyl-CoA that serves as the substrate for methylation.

  • S-Adenosyl-L-methionine (SAM): The methyl group donor.

Key Enzymes:

  • Fatty Acid Methyltransferase: A putative SAM-dependent methyltransferase that catalyzes the transfer of a methyl group to the double bond of the fatty acyl-CoA precursor. In the case of tuberculostearic acid synthesis, this enzyme is BfaB.[4]

  • Reductase: An enzyme, likely an FAD-binding oxidoreductase analogous to BfaA in tuberculostearic acid synthesis, that reduces the resulting methylene (B1212753) intermediate to a methyl group.[4]

The proposed pathway involves two main steps:

  • Methylation: A SAM-dependent methyltransferase acts on the double bond of the C18 unsaturated fatty acyl-CoA, forming a 10-methylene intermediate.

  • Reduction: A reductase subsequently reduces the methylene group to a methyl group, yielding this compound.

Biosynthesis of this compound Oleoyl-CoA Oleoyl-CoA Methyltransferase (putative) Methyltransferase (putative) Oleoyl-CoA->Methyltransferase (putative) SAM SAM SAM->Methyltransferase (putative) 10-Methyleneoctadecanoyl-CoA (Intermediate) 10-Methyleneoctadecanoyl-CoA (Intermediate) Methyltransferase (putative)->10-Methyleneoctadecanoyl-CoA (Intermediate) Methylation SAH SAH Methyltransferase (putative)->SAH Reductase (putative) Reductase (putative) 10-Methyleneoctadecanoyl-CoA (Intermediate)->Reductase (putative) This compound This compound Reductase (putative)->this compound Reduction NAD(P)+ NAD(P)+ Reductase (putative)->NAD(P)+ NAD(P)H + H+ NAD(P)H + H+ NAD(P)H + H+->Reductase (putative)

Proposed biosynthesis of this compound.

Precursors of this compound

The primary precursors for the biosynthesis of this compound are derived from general fatty acid and amino acid metabolism.

  • Acetyl-CoA: The fundamental building block for the de novo synthesis of fatty acids, including the oleic acid backbone.

  • Malonyl-CoA: The activated two-carbon donor for fatty acid chain elongation.

  • Branched-Chain Amino Acids (BCAAs): Isoleucine, leucine, and valine serve as primers for the synthesis of iso- and anteiso-branched-chain fatty acids. While not directly forming the mid-chain branch of this compound, the metabolic pathways for BCAA degradation provide the cellular machinery and understanding for branched fatty acid synthesis.

  • S-Adenosyl-L-methionine (SAM): As mentioned, SAM is the crucial methyl donor for the formation of the methyl branch.

Derivatives of this compound

While specific derivatives of this compound are not well-documented, potential derivatives can be inferred based on the known metabolism of other long-chain fatty acyl-CoAs.

  • 11-Methyloctadecanoic Acid: Hydrolysis of the CoA ester would yield the free fatty acid.

  • Phospholipids (B1166683) and Triacylglycerols: this compound can be incorporated into complex lipids such as phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and triacylglycerols for membrane structure and energy storage, respectively.

  • Acylcarnitine: For transport into the mitochondria for degradation, this compound would be converted to 11-methyloctadecanoylcarnitine.

  • Elongation and Desaturation Products: The C19 fatty acyl chain could potentially undergo further elongation and/or desaturation, leading to a variety of other long-chain branched fatty acids.

Quantitative Data

Specific quantitative data for this compound is scarce. The following tables provide data for the closely related tuberculostearic acid (10-methyloctadecanoic acid) and general physical properties of long-chain fatty acids to serve as a reference.

Table 1: Physical Properties of 10-Methyloctadecanoic Acid (Tuberculostearic Acid)

PropertyValueReference
Molecular FormulaC₁₉H₃₈O₂[6]
Molecular Weight298.5 g/mol [6]
Physical StateLiquid (at room temperature)[6]
Purity>99% (commercially available standard)[6]

Table 2: General Physical Properties of Long-Chain Saturated Fatty Acids

PropertyTrend with Increasing Chain LengthReference
Melting PointIncreases[7]
Boiling PointIncreases[7]
Water SolubilityDecreases[7]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total fatty acids, including branched-chain fatty acids, from biological samples.

Objective: To extract, derivatize, and quantify branched-chain fatty acids.

Materials:

  • Biological sample (e.g., cells, tissue)

  • Internal standard (e.g., heneicosanoic acid, C21:0)

  • Methanol

  • 6% H₂SO₄ in methanol

  • Petroleum ether or hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., BPX-70)

Procedure:

  • Sample Preparation and Internal Standard Spiking: Homogenize the biological sample. Add a known amount of internal standard to the homogenate.

  • Lipid Extraction and Transesterification (One-Step Method): a. To the sample, add a solution of 6% H₂SO₄ in methanol. b. Incubate at 100°C for 2 hours in a sealed glass tube. This step simultaneously extracts lipids and converts fatty acids to fatty acid methyl esters (FAMEs).[8] c. Cool the sample to room temperature.

  • FAME Extraction: a. Add petroleum ether (or hexane) and vortex for 30 seconds. b. Centrifuge to separate the organic and aqueous phases. c. Carefully transfer the upper organic layer containing the FAMEs to a new glass tube. d. Repeat the extraction of the aqueous phase twice more and pool the organic layers.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried FAMEs in a small, known volume of hexane or iso-octane.

  • GC-MS Analysis: a. Inject an aliquot of the reconstituted sample into the GC-MS. b. Use a temperature program suitable for separating long-chain FAMEs. For example: initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, and hold for 2.5 minutes.[9] c. The mass spectrometer can be operated in single ion monitoring (SIM) mode for targeted quantification or in scan mode for identification.

GC-MS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Extraction & Concentration cluster_3 Analysis Sample Sample Homogenize Homogenize Sample->Homogenize Spike_IS Spike with Internal Standard Transesterification One-step Extraction & Transesterification (6% H2SO4 in Methanol, 100°C) Spike_IS->Transesterification Homogenize->Spike_IS LLE Liquid-Liquid Extraction (Petroleum Ether) Transesterification->LLE Dry_Concentrate Dry & Concentrate (N2 stream) LLE->Dry_Concentrate Reconstitute Reconstitute in Hexane Dry_Concentrate->Reconstitute GC_MS GC-MS Analysis Reconstitute->GC_MS

Workflow for GC-MS analysis of branched-chain fatty acids.
Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the extraction and quantification of long-chain acyl-CoAs.

Objective: To extract and quantify this compound from biological samples.

Materials:

  • Biological sample (e.g., cells, tissue)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs or odd-chain acyl-CoAs)

  • Acetonitrile

  • Methanol

  • Ammonium (B1175870) hydroxide

  • Solid-phase extraction (SPE) cartridges (mixed-mode)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization and Internal Standard Spiking: Homogenize the tissue or lyse the cells in a cold extraction solution (e.g., acetonitrile/methanol/water). Add a known amount of internal standard.

  • Extraction: a. Vortex the sample vigorously. b. Centrifuge to pellet proteins and cellular debris. c. Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Purification and Concentration: a. Condition a mixed-mode SPE cartridge. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., containing ammonium hydroxide).[10]

  • Sample Concentration: Evaporate the eluate to dryness under vacuum or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 reversed-phase column. b. Use a gradient elution with a mobile phase containing a volatile buffer at a high pH (e.g., ammonium hydroxide, pH 10.5) and an organic solvent like acetonitrile.[10] c. The mass spectrometer should be operated in positive electrospray ionization mode with selected reaction monitoring (SRM) for targeted quantification. The transition would involve the precursor ion of this compound and a characteristic product ion (e.g., the neutral loss of 507 Da corresponding to phosphoadenosine diphosphate).[11]

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Concentration & Analysis Sample Sample Homogenize Homogenize in Extraction Buffer Sample->Homogenize Spike_IS Spike with Internal Standard SPE Solid-Phase Extraction (Mixed-Mode) Spike_IS->SPE Homogenize->Spike_IS Dry_Concentrate Dry & Concentrate SPE->Dry_Concentrate Reconstitute Reconstitute in LC Mobile Phase Dry_Concentrate->Reconstitute LC_MS LC-MS/MS Analysis (SRM Mode) Reconstitute->LC_MS

Workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

Cellular Roles and Signaling

The cellular roles of mid-chain BCFAs are not as extensively studied as their iso- and anteiso- counterparts. However, it is known that BCFAs, in general, play a crucial role in modulating the physical properties of cell membranes.

  • Membrane Fluidity: The methyl branch disrupts the tight packing of saturated fatty acyl chains, thereby increasing membrane fluidity, particularly at lower temperatures.[2]

  • Signaling: Free fatty acids and their derivatives can act as signaling molecules, modulating the activity of various proteins, including protein kinases and G-proteins.[12] While specific signaling roles for 11-methyloctadecanoic acid or its CoA ester have not been identified, it is plausible that they participate in lipid-mediated signaling pathways.

Conclusion

This compound is a mid-chain branched-chain fatty acyl-CoA for which direct scientific literature is limited. However, by drawing parallels with the well-characterized biosynthesis and metabolism of analogous compounds like tuberculostearic acid, we can propose a plausible biosynthetic pathway involving methylation of an unsaturated C18 precursor. The analytical methods detailed in this guide provide a robust framework for the future identification and quantification of this compound and its derivatives in biological systems. Further research is warranted to elucidate the specific enzymes involved in its synthesis, its natural occurrence, and its precise physiological functions, which may unveil novel roles for this class of fatty acids in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of long-chain acyl-CoAs (LC-CoAs) from tissue samples, a critical step for accurate quantification in metabolic research and drug development. The protocol is a synthesis of established methods, emphasizing high recovery and reproducibility.

Introduction

Long-chain acyl-CoAs are essential intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. Their tissue concentrations are tightly regulated and can be indicative of metabolic health and disease states. Accurate measurement of LC-CoAs is therefore crucial for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of therapeutic interventions. The protocol described herein is designed for the robust extraction of LC-CoAs from various tissues for subsequent analysis by chromatographic methods coupled with mass spectrometry.

Data Presentation: Quantitative Insights into Extraction Efficiency and Tissue Concentrations

The following table summarizes quantitative data from various studies on LC-CoA extraction and tissue concentrations. It is important to note that direct comparisons between studies should be made with caution due to differences in methodology, tissue type, and species.

ParameterValueTissue/MethodReference
Extraction Recovery 70-80%Rat heart, kidney, and muscle; Solid-phase extraction and HPLC[1]
93-104% (tissue extraction), 83-90% (solid-phase extraction)Powdered rat liver; Acetonitrile (B52724)/2-propanol extraction followed by SPE[2]
55%Tissue extraction with acyl-CoA-binding protein[3]
Method Accuracy 94.8-110.8%Rat liver; Fast SPE with LC/MS/MS[4][5][6]
Inter-run Precision 2.6-12.2%Rat liver; Fast SPE with LC/MS/MS[4][5][6]
Intra-run Precision 1.2-4.4%Rat liver; Fast SPE with LC/MS/MS[4][5][6]
Total LC-CoA (nmol/g wet wt.) 11.34 ± 1.48Pig heart[7]
14.51 ± 2.11Rat heart[7]
4.35 ± 0.71Rat skeletal muscle[7]
Total LC-CoA (nmol/g protein) 108 ± 11 (fed), 248 ± 19 (fasted)Rat liver[8]
Individual LC-CoA (nmol/g) Oleoyl-CoA: 11.0, Palmitoyl-CoA: 6.0, Stearoyl-CoA: 4.0, Linoleoyl- and Arachidonoyl-CoA: 2.0Rat brain[9]

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a comprehensive procedure combining tissue homogenization, solvent-based extraction, and solid-phase extraction (SPE) for purification, making it suitable for subsequent analysis by LC-MS/MS.

Materials and Reagents:

  • Tissue sample (fresh frozen)

  • Liquid nitrogen

  • 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • Methanol (B129727)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or specialized anion exchange)

  • SPE column conditioning, washing, and elution solvents (specific to the column used)

  • Homogenizer (e.g., Omni TH)

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Vortex mixer

  • Sonicator

Procedure:

  • Tissue Preparation:

    • Weigh approximately 40-100 mg of frozen tissue.[1][10]

    • Immediately place the tissue in a pre-chilled tube.

  • Homogenization:

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the tissue.[10]

    • Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[10]

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Add 0.5 mL of a solvent mixture of ACN:2-propanol:methanol (3:1:1).[10]

    • Homogenize the sample again on ice.

  • Extraction:

    • Vortex the homogenate for 2 minutes.[10]

    • Sonicate for 3 minutes.[10]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture to improve recovery.[10]

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions. A common approach for C18 columns involves washing with methanol followed by equilibration with an aqueous buffer.

    • Load the combined supernatant onto the conditioned SPE column.

    • Wash the column to remove interfering substances. The wash solvent will depend on the column chemistry but is typically a low percentage organic solvent in an aqueous buffer.

    • Elute the long-chain acyl-CoAs using an appropriate elution solvent, such as a high percentage of organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer, which may contain a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid to improve recovery.[2][4]

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the initial mobile phase of the LC-MS/MS analysis (e.g., 50% methanol or a specific buffer).

Visualizing the Workflow

The following diagram illustrates the key steps in the long-chain acyl-CoA extraction protocol.

ExtractionWorkflow cluster_supernatant Tissue Tissue Sample (Frozen) Homogenization Homogenization (KH2PO4 Buffer + Internal Standard) Tissue->Homogenization Solvent_Extraction Solvent Extraction (ACN:Isopropanol:Methanol) Homogenization->Solvent_Extraction Centrifugation1 Centrifugation (16,000 x g) Solvent_Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Re_extraction Re-extract Pellet Centrifugation1->Re_extraction Pellet Supernatant2 Combine Supernatants Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Supernatant2 SPE Solid-Phase Extraction (SPE) Supernatant2->SPE Elution Elution SPE->Elution Evaporation Evaporation (N2 Stream) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Long-Chain Acyl-CoA Extraction.

Signaling Pathways and Logical Relationships

The extraction protocol itself is a linear workflow rather than a signaling pathway. The logical relationship is a sequence of steps designed to isolate the target molecules (long-chain acyl-CoAs) from a complex biological matrix (tissue). The initial homogenization disrupts the tissue structure. The subsequent solvent extraction solubilizes the acyl-CoAs along with other lipids and metabolites. Centrifugation separates the soluble fraction from cellular debris. Solid-phase extraction is a critical purification step that selectively retains the acyl-CoAs while other contaminants are washed away. Finally, elution recovers the purified acyl-CoAs, which are then concentrated and prepared for analysis. Each step is essential for achieving high purity and recovery, which are prerequisites for accurate quantification.

References

Quantitative Analysis of 11-Methyloctadecanoyl-CoA in Serum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. As with other long-chain acyl-CoAs, it is an activated form of its corresponding fatty acid, 11-methyloctadecanoic acid, and is an intermediate in various metabolic processes. The accurate quantification of this compound in serum is crucial for understanding its physiological and pathological roles, particularly in metabolic disorders and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Principle

The quantitative analysis of this compound in serum involves three main steps: (1) efficient extraction of the analyte from the complex serum matrix, (2) chromatographic separation from other endogenous molecules, and (3) sensitive and specific detection and quantification by tandem mass spectrometry. Due to the inherent instability of acyl-CoA molecules, careful sample handling and preparation are critical for accurate results.[2][4]

Experimental Protocols

Serum Sample Collection and Handling

Proper sample collection and handling are paramount to preserve the integrity of this compound.

  • Collection: Collect whole blood in serum separator tubes.

  • Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Immediately transfer the serum supernatant to clean polypropylene (B1209903) tubes, aliquot to avoid repeated freeze-thaw cycles, and store at -80°C until analysis.[5]

Extraction of this compound from Serum

This protocol is adapted from methods for long-chain acyl-CoA extraction from biological matrices.[6][7]

Materials:

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA (e.g., [U-¹³C₁₈]-Oleoyl-CoA) is recommended for accurate quantification.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • On ice, thaw the serum samples.

  • In a clean tube, add 100 µL of serum.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and vortex briefly.

  • Add 500 µL of 2-propanol and homogenize thoroughly.

  • Add 1 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[3]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The transitions for this compound and the internal standard need to be optimized. A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da from the protonated molecule [M+H]⁺.[2]

    • This compound: The precursor ion will be the [M+H]⁺. The product ion will correspond to the fragmentation of the CoA moiety.

    • Internal Standard: The precursor and product ions for the stable isotope-labeled internal standard should be monitored.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantification

Quantification is performed using a calibration curve prepared by spiking known concentrations of an this compound standard into a surrogate matrix (e.g., charcoal-stripped serum). The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI+
MRM Transition (Analyte) To be determined empirically
MRM Transition (IS) To be determined empirically

Table 2: Illustrative Performance Characteristics of the Method

ParameterValue
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_nucleus Nucleus FATP Fatty Acid Transport Protein 11-Methyloctadecanoic Acid\n(cytosol) 11-Methyloctadecanoic Acid (cytosol) FATP->11-Methyloctadecanoic Acid\n(cytosol) ACSL Acyl-CoA Synthetase This compound\n(cytosol) This compound (cytosol) ACSL->this compound\n(cytosol) CPT1 CPT1 CPT2 CPT2 This compound\n(matrix) This compound (matrix) CPT2->this compound\n(matrix) BetaOx Mitochondrial β-oxidation Acetyl-CoA Acetyl-CoA BetaOx->Acetyl-CoA TCA TCA Cycle PPARa PPARα RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binding GeneExp Target Gene Expression PPRE->GeneExp 11-Methyloctadecanoic Acid\n(cytosol)->ACSL Activation + CoA-SH This compound\n(cytosol)->CPT1 Transport This compound\n(cytosol)->PPARa Ligand Binding This compound\n(matrix)->BetaOx Acetyl-CoA->TCA

Caption: Metabolic activation and potential signaling of this compound.

Experimental Workflow

A Serum Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Phosphate Buffer, 2-Propanol, ACN) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid Phase Extraction (SPE) E->F G Elution F->G H Evaporation to Dryness G->H I Reconstitution H->I J LC-MS/MS Analysis I->J K Data Analysis & Quantification J->K

Caption: Workflow for the quantitative analysis of this compound in serum.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in serum. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision. The protocol for sample preparation is designed to minimize the degradation of the labile acyl-CoA molecules while effectively removing interfering substances from the complex serum matrix.

The metabolic pathway diagram illustrates the dual role of this compound as both a substrate for energy production via β-oxidation and as a potential signaling molecule through the activation of nuclear receptors like PPARα.[8] This highlights the importance of its accurate quantification in studies related to metabolic regulation and disease.

Researchers and drug development professionals can utilize this methodology to investigate the role of this compound in various physiological and pathological conditions, as well as to assess the impact of therapeutic interventions on its metabolism. Further validation of this protocol in specific laboratory settings is recommended to ensure optimal performance.

References

Application Notes and Protocols: 11-Methyloctadecanoyl-CoA as a Potential Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions.

Recent research has highlighted a significant negative correlation between the levels of branched-chain fatty acids (BCFAs) and the incidence of metabolic syndrome. Lower levels of circulating BCFAs have been observed in individuals at high risk for this condition. 11-Methyloctadecanoyl-CoA, a C19 branched-chain acyl-CoA, is an intracellular metabolite of the branched-chain fatty acid 11-methyloctadecanoic acid. While direct evidence linking this compound to metabolic syndrome is still emerging, its position within this promising class of lipids makes it a compelling candidate for investigation as a biomarker.

These application notes provide a framework for the investigation of this compound as a potential biomarker for metabolic syndrome, including detailed protocols for its quantification in biological samples and an overview of the potential metabolic pathways involved.

Data Presentation

The following table summarizes the general findings on the association between branched-chain fatty acids and key parameters of metabolic syndrome. It is important to note that this data represents the broader class of BCFAs, and specific quantitative data for this compound is a key area for future research.

Metabolic Syndrome ParameterObservation in Relation to Branched-Chain Fatty Acid (BCFA) LevelsSource
Insulin (B600854) Resistance Inverse correlation; lower serum BCFA levels are associated with higher insulin resistance.[1]
Triglycerides Inverse correlation; lower serum BCFA levels are associated with higher triglyceride levels.[1]
Body Mass Index (BMI) Inverse correlation; lower serum BCFA levels are associated with higher BMI.[1]
Inflammation (C-reactive protein) Inverse correlation; lower BCFA levels are associated with higher C-reactive protein levels.[2]

Signaling Pathways and Metabolic Context

The precise role of this compound in the pathophysiology of metabolic syndrome is yet to be fully elucidated. However, it is hypothesized to be involved in lipid metabolism and signaling pathways that influence insulin sensitivity and inflammation. The diagram below illustrates a potential metabolic context for this compound.

cluster_0 Dietary Intake / Endogenous Synthesis cluster_1 Intracellular Metabolism cluster_2 Potential Cellular Effects Dietary BCFAs Dietary BCFAs 11-Methyloctadecanoic Acid 11-Methyloctadecanoic Acid Dietary BCFAs->11-Methyloctadecanoic Acid BCAA Catabolism BCAA Catabolism BCAA Catabolism->11-Methyloctadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 11-Methyloctadecanoic Acid->ACSL This compound This compound ACSL->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Insulin Signaling Insulin Signaling This compound->Insulin Signaling Modulates Inflammatory Pathways Inflammatory Pathways This compound->Inflammatory Pathways Modulates Metabolic Homeostasis Metabolic Homeostasis Insulin Signaling->Metabolic Homeostasis Inflammatory Pathways->Metabolic Homeostasis

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Quantification of this compound in Biological Samples (Plasma/Tissue) using LC-MS/MS

This protocol is adapted from established methods for the quantification of long-chain acyl-CoAs.

1. Materials and Reagents

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue of a long-chain acyl-CoA.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Ammonium acetate, 5-sulfosalicylic acid (SSA).

  • Solid Phase Extraction (SPE) Columns: Mixed-mode or reversed-phase C18 cartridges.

  • Sample Collection Tubes: EDTA-coated tubes for plasma.

  • Homogenizer: For tissue samples.

2. Sample Preparation Workflow

start Biological Sample (Plasma or Tissue Homogenate) step1 Add Internal Standard (e.g., C17:0-CoA) start->step1 step2 Protein Precipitation with ice-cold 10% SSA step1->step2 step3 Vortex and Centrifuge (14,000 x g, 10 min, 4°C) step2->step3 step4 Collect Supernatant step3->step4 step5 Solid Phase Extraction (SPE) for cleanup and concentration step4->step5 step6 Elute with Methanol step5->step6 step7 Evaporate to Dryness under Nitrogen step6->step7 step8 Reconstitute in Mobile Phase A step7->step8 end LC-MS/MS Analysis step8->end

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their significant roles in cellular signaling, energy metabolism, and as structural components of cell membranes.[1] Dysregulation of BCFA metabolism has been implicated in various metabolic diseases, including metabolic syndrome and insulin (B600854) resistance.[1][2] 11-Methyloctadecanoyl-CoA, a specific BCFA, is of growing interest for its potential involvement in these pathways. Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems, providing unparalleled insights into metabolic pathways.[3][4] By introducing a heavy isotope-labeled version of this compound, researchers can track the incorporation of its carbon atoms into downstream metabolites, offering a detailed view of its contribution to cellular metabolism.[3][4][5]

These application notes provide a comprehensive guide for utilizing stable isotope-labeled this compound (e.g., [U-¹³C₁₉]-11-Methyloctadecanoyl-CoA) for metabolic tracing studies in both in vitro and in vivo models. Detailed protocols for tracer application, sample preparation, and subsequent analysis by mass spectrometry are provided to enable researchers to investigate the metabolic fate of this compound and its impact on central carbon metabolism and lipidomics.

Data Presentation

Table 1: Isotopic Enrichment in Key Metabolites Following [U-¹³C₁₉]-11-Methyloctadecanoyl-CoA Tracing in Cultured Hepatocytes

MetaboliteTime Point (hours)Isotopic Enrichment (Mole Percent Excess)
11-Methyloctadecanoyl-carnitine 185.2 ± 4.1
676.5 ± 3.8
2458.9 ± 5.2
Acetyl-CoA 15.3 ± 0.7
612.8 ± 1.1
2418.4 ± 1.9
Propionyl-CoA 135.7 ± 2.9
652.1 ± 4.5
2445.3 ± 3.7
Succinyl-CoA 12.1 ± 0.4
68.9 ± 0.9
2415.6 ± 1.5
Citrate 11.8 ± 0.3
67.5 ± 0.8
2413.2 ± 1.4
Palmitate (C16:0) 10.5 ± 0.1
62.3 ± 0.3
245.1 ± 0.6
Stearate (C18:0) 10.8 ± 0.2
63.1 ± 0.4
246.8 ± 0.7
Cholesteryl Esters 10.2 ± 0.05
61.1 ± 0.2
243.5 ± 0.5
Triglycerides 11.5 ± 0.3
67.8 ± 0.9
2415.2 ± 1.8

Table 2: In Vivo Tracer Administration Parameters for Mouse Models

ParameterValue
Tracer [U-¹³C₁₉]-11-Methyloctadecanoic Acid
Administration Route Oral Gavage or Intravenous Infusion
Dosage (Oral Gavage) 150 mg/kg body weight[6][7]
Vehicle (Oral Gavage) Corn oil or 20% TPGS[6][7]
Infusion Rate (IV) 0.05 µmol/kg/min
Tracer Purity >98%
Isotopic Enrichment >99%

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₉]-11-Methyloctadecanoyl-CoA

The synthesis of isotopically labeled fatty acyl-CoAs is a multi-step process. A generalized approach involves the synthesis of the labeled fatty acid followed by its enzymatic or chemical conversion to the corresponding CoA thioester. The synthesis of a ¹³C-labeled fatty acid can be achieved through methods such as alkylation of a malonic ester with a labeled alkyl halide or coupling reactions involving labeled precursors.[8]

Materials:

  • [U-¹³C₁₀]-1-Bromodecane (as a precursor for the methyl-branched chain)

  • [U-¹³C₉]-Nonanedioic acid monomethyl ester chloride (as a precursor for the rest of the chain)

  • Grignard reagents

  • Appropriate solvents and catalysts

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase

Methodology:

  • Synthesis of [U-¹³C₁₉]-11-Methyloctadecanoic Acid: This is a complex organic synthesis that would typically involve a multi-step process. A plausible route involves the coupling of a Grignard reagent derived from a ¹³C-labeled alkyl halide (e.g., from [U-¹³C₁₀]-1-bromodecane to form the branched portion) with a second ¹³C-labeled carboxylic acid derivative (e.g., derived from [U-¹³C₉]-nonanedioic acid) to form the complete carbon skeleton. This would be followed by reduction of the keto group and subsequent functional group manipulations to yield the final labeled fatty acid.

  • Purification of the Labeled Fatty Acid: The synthesized fatty acid should be purified using techniques like high-performance liquid chromatography (HPLC) or column chromatography.

  • Enzymatic Synthesis of the Acyl-CoA:

    • Dissolve the purified [U-¹³C₁₉]-11-Methyloctadecanoic acid in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing ATP, MgCl₂, and Coenzyme A.

    • Initiate the reaction by adding a suitable acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction progress by HPLC.

  • Purification of [U-¹³C₁₉]-11-Methyloctadecanoyl-CoA: Purify the labeled acyl-CoA using solid-phase extraction or HPLC. The final product should be validated by mass spectrometry to confirm its identity and isotopic enrichment.

Protocol 2: In Vitro Metabolic Tracing in Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes, adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed to remove unlabeled fatty acids

  • [U-¹³C₁₉]-11-Methyloctadecanoic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile (B52724), Water (LC-MS grade)

  • Internal standards for metabolites of interest

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Prior to the experiment, switch the cells to a medium containing dialyzed FBS for 12-24 hours to reduce background levels of unlabeled fatty acids.

    • Prepare the tracer stock by complexing [U-¹³C₁₉]-11-Methyloctadecanoic acid with fatty acid-free BSA.

    • Introduce the tracer into the cell culture medium at a final concentration typically ranging from 10 to 100 µM.

  • Time-Course Experiment:

    • Incubate the cells with the tracer for various time points (e.g., 0, 1, 6, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris.[6][7]

  • Sample Preparation for LC-MS/MS Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 3: In Vivo Metabolic Tracing in a Mouse Model

Materials:

  • Laboratory mice (e.g., C57BL/6J)

  • [U-¹³C₁₉]-11-Methyloctadecanoic acid

  • Vehicle for administration (e.g., corn oil)[6][7]

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection and snap-freezing supplies (e.g., liquid nitrogen)

Methodology:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the experimental conditions.

    • Fast the mice overnight (e.g., 12-16 hours) before tracer administration to ensure a metabolic steady state.

  • Tracer Administration:

    • Administer [U-¹³C₁₉]-11-Methyloctadecanoic acid via oral gavage (e.g., 150 mg/kg) or intravenous infusion.[6][7]

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

    • At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing:

    • Process blood to obtain plasma.[6][7]

    • Store plasma and tissues at -80°C until analysis.

    • For metabolite extraction from tissues, homogenize the frozen tissue in a cold extraction solvent.

  • Metabolite Extraction and Analysis:

    • Perform metabolite extraction from plasma and tissue homogenates as described in Protocol 2.

    • Analyze the samples by LC-MS/MS to determine the isotopic enrichment in various metabolites.

Protocol 4: LC-MS/MS Analysis for Isotopic Enrichment

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Methodology:

  • Chromatographic Separation:

    • Separate the metabolites using a suitable HPLC column (e.g., C18 reverse-phase column).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the eluent using the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to monitor the transition of the parent ion to a specific fragment ion for both the unlabeled (M+0) and labeled (M+n) isotopologues.

    • For untargeted analysis, use a high-resolution mass spectrometer to obtain full scan data and identify labeled metabolites based on their accurate mass and isotopic pattern.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Calculate the Mole Percent Excess (MPE) to determine the isotopic enrichment using the following formula: MPE = [Σ(n * Aₙ) / ΣAₙ] * 100 / N where Aₙ is the peak area of the isotopologue with n heavy isotopes, and N is the number of labeled atoms in the tracer.

Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis Tracer Synthesis cluster_invitro In Vitro Tracing cluster_invivo In Vivo Tracing cluster_analysis Sample Analysis synthesis Synthesis of [U-13C19]-11-Methyloctadecanoic Acid activation Conversion to [U-13C19]-11-Methyloctadecanoyl-CoA synthesis->activation tracer_admin_vitro Tracer Administration activation->tracer_admin_vitro tracer_admin_vivo Tracer Administration activation->tracer_admin_vivo cell_culture Cell Culture cell_culture->tracer_admin_vitro metabolite_extraction_vitro Metabolite Extraction tracer_admin_vitro->metabolite_extraction_vitro lcms LC-MS/MS Analysis metabolite_extraction_vitro->lcms animal_model Animal Model animal_model->tracer_admin_vivo sample_collection Blood & Tissue Collection tracer_admin_vivo->sample_collection sample_collection->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis metabolic_pathway cluster_mitochondria Mitochondrial Metabolism cluster_cytosol Cytosolic Metabolism tracer [13C]-11-Methyloctadecanoyl-CoA beta_oxidation β-oxidation tracer->beta_oxidation acetyl_coa [13C]-Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa [13C]-Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa [13C]-Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca_cycle citrate [13C]-Citrate tca_cycle->citrate Transport to Cytosol lipid_synthesis De Novo Lipogenesis palmitate [13C]-Palmitate lipid_synthesis->palmitate citrate->lipid_synthesis tg_synthesis Triglyceride & Phospholipid Synthesis palmitate->tg_synthesis labeled_lipids [13C]-Labeled Lipids tg_synthesis->labeled_lipids

References

analytical standards for 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the field of lipidomics has led to a demand for robust analytical methods for the quantification of a wide variety of lipid molecules, including less common species such as branched-chain fatty acyl-CoAs. 11-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that may play a role in specific metabolic pathways and cellular processes. Accurate quantification of this molecule is essential for understanding its biological function, particularly for researchers, scientists, and drug development professionals in the fields of metabolic diseases and drug metabolism.

This document provides a detailed application note and protocol for the analytical quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The methodologies described are based on established principles for the analysis of other long-chain acyl-CoAs.

Application Notes

The analysis of long-chain acyl-CoAs like this compound presents several analytical challenges, including their low abundance and potential for instability.[3] This application note outlines a robust LC-MS/MS method for the sensitive and specific quantification of this compound.

Principle:

The method involves the extraction of acyl-CoAs from a biological sample, followed by separation using reverse-phase liquid chromatography. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] The MRM transitions are specific for this compound, ensuring high selectivity. An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, should be used to ensure accuracy and precision.[5]

Analytical Standard:

An analytical standard for this compound is crucial for method development, calibration, and quantification. While a commercial standard for this compound may not be readily available, custom synthesis can be performed. Alternatively, a certified analytical standard of a closely related compound, such as nonadecanoyl-CoA, can be used as a surrogate standard for initial method development. For the purpose of this protocol, we will assume the availability of a synthesized this compound standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile (B52724)
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z[M+H]⁺ of this compound
Product Ion (Q3) m/zFragment ion specific to the acyl chain
Neutral Loss507 Da (Loss of phosphopantetheine moiety)[1][6]
Dwell Time100 ms
Collision EnergyOptimized for the specific transition
Declustering PotentialOptimized for the specific analyte

Table 2: Representative Method Validation Data

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%
Matrix Effect< 20%
Stability (Freeze-Thaw, 24h at RT)Stable

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., cell lysate, tissue homogenate).

Materials:

  • This compound analytical standard

  • Internal Standard (e.g., ¹³C-labeled this compound or C17:0-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Biological matrix (e.g., cell pellets, tissue)

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a stock solution of the internal standard at a concentration of 1 mg/mL. Prepare a working internal standard solution at a concentration of 100 ng/mL in 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • For cell pellets, wash the cells with ice-cold PBS and centrifuge. Discard the supernatant.

    • Resuspend the cell pellet or tissue homogenate in a known volume of ice-cold PBS.

    • To 100 µL of sample, add 10 µL of the internal standard working solution and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 1.

    • Inject the prepared samples and standards.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving branched-chain fatty acyl-CoAs.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Lysis Homogenization/ Lysis Sample->Lysis Spike Spike Internal Standard Lysis->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway Hypothetical Metabolic Pathway BCFA Branched-Chain Fatty Acid (e.g., 11-Methyloctadecanoic Acid) AcylCoASynth Acyl-CoA Synthetase BCFA->AcylCoASynth Activation BCFA_CoA This compound AcylCoASynth->BCFA_CoA BetaOx β-Oxidation BCFA_CoA->BetaOx Signaling Cellular Signaling (e.g., Protein Acylation) BCFA_CoA->Signaling Metabolites Downstream Metabolites (e.g., Propionyl-CoA, Acetyl-CoA) BetaOx->Metabolites Energy Energy Production (TCA Cycle) Metabolites->Energy

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for Cell Culture Experiments with 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyloctadecanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While its specific biological roles are not well-documented, analogous molecules are known to play significant roles in various cellular processes. Branched-chain fatty acids can influence membrane fluidity and structure.[1][2][3][4] Their CoA esters can act as signaling molecules and metabolic intermediates. Notably, some branched-chain fatty acyl-CoAs are high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[5]

These application notes provide a framework for investigating the potential effects of this compound on cellular metabolism, signaling, and phenotype.

Potential Cellular Functions and Signaling Pathways

Based on the known roles of similar molecules, this compound could potentially be involved in:

  • Lipid Metabolism: It may be a substrate for or inhibitor of enzymes involved in fatty acid oxidation and complex lipid synthesis.

  • Gene Regulation: It could act as a ligand for nuclear receptors, such as PPARs, thereby modulating the expression of genes involved in lipid homeostasis.

  • Membrane Dynamics: Incorporation of the corresponding fatty acid into cellular membranes could alter membrane fluidity and the function of membrane-associated proteins.

A hypothesized signaling pathway involving this compound is its interaction with PPARα, leading to the transcriptional activation of genes involved in fatty acid β-oxidation.

PPARa_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARα PPARα This compound->PPARα Binding & Activation RXR RXR PPARα->RXR Heterodimerization PPRE PPRE PPARα->PPRE Binding RXR->PPRE Binding Target Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target Genes Transcription mRNA mRNA Target Genes->mRNA Translation Nucleus Nucleus Cytoplasm Cytoplasm Protein Protein mRNA->Protein Increased Fatty Acid Oxidation

Caption: Hypothesized PPARα signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the cellular functions of this compound.

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare this compound for cell culture experiments and to effectively deliver it into cells.

Materials:

  • This compound (requires synthesis or custom order)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Desired cell line and complete culture medium

  • Sterile, conical tubes and microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • Warm the BSA solution to 37°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration.

    • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acyl-CoA:BSA) is recommended.

    • Incubate the mixture at 37°C for 30 minutes to 1 hour with gentle agitation to allow for complex formation.

    • Sterilize the complex by passing it through a 0.22 µm filter.

    • Store the complex at -20°C in small aliquots.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The following day, replace the culture medium with a fresh medium containing the desired concentration of the this compound-BSA complex.

    • A BSA-only control should be included in all experiments.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells treated with this compound-BSA complex as described in Protocol 1.

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, WST-1)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat cells with a range of concentrations of the this compound-BSA complex (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) and a BSA-only control for 24, 48, and 72 hours.

  • At the end of the treatment period, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours) at 37°C.

  • If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the BSA-only control.

Protocol 3: PPARα Reporter Gene Assay

Objective: To investigate whether this compound can activate PPARα.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • PPARα expression plasmid

  • PPAR-responsive element (PPRE)-luciferase reporter plasmid

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

  • Known PPARα agonist (e.g., GW7647) as a positive control

Procedure:

  • Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., pRL-TK expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.

  • After 24 hours, treat the transfected cells with various concentrations of the this compound-BSA complex, a BSA-only control, and the positive control for 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Express the results as fold induction over the BSA-only control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the effect of this compound on the expression of PPARα target genes.

Materials:

  • Cells treated with this compound-BSA complex.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Treat cells with this compound-BSA complex for a suitable duration (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

  • Express the results as fold change relative to the BSA-only control.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (%)

Concentration (µM)24 hours48 hours72 hours
BSA Control 100 ± 5.2100 ± 6.1100 ± 4.8
1 98 ± 4.595 ± 5.892 ± 6.3
10 92 ± 6.185 ± 7.278 ± 8.1
50 75 ± 8.360 ± 9.545 ± 10.2
100 55 ± 9.835 ± 11.220 ± 7.5

Data are presented as mean ± SD from a representative experiment performed in triplicate. This is illustrative data.

Table 2: PPARα Activation by this compound (Fold Induction)

TreatmentConcentration (µM)Fold Induction
BSA Control -1.0 ± 0.1
GW7647 (Positive Control) 115.2 ± 1.8
This compound 11.5 ± 0.3
104.8 ± 0.9
509.7 ± 1.5

Data are presented as mean ± SD from a representative experiment. This is illustrative data.

Table 3: Relative mRNA Expression of PPARα Target Genes

GeneTreatmentFold Change
CPT1A BSA Control 1.0 ± 0.2
This compound (25 µM) 3.5 ± 0.6
ACOX1 BSA Control 1.0 ± 0.1
This compound (25 µM) 2.8 ± 0.4

Data are presented as mean ± SD from a representative experiment. This is illustrative data.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Downstream Assays A Synthesize or Procure This compound B Prepare Fatty Acyl-CoA-BSA Complex A->B D Treat Cells with Complex B->D C Seed Cells C->D E Cell Viability Assay (e.g., MTT) D->E F Reporter Gene Assay (e.g., PPARα activation) D->F G Gene Expression Analysis (qRT-PCR) D->G H Metabolomic/Lipidomic Analysis D->H

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for 11-Methyloctadecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct research specifically detailing the applications of 11-Methyloctadecanoyl-CoA in lipidomics is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the analysis of long-chain branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters. This compound, a C19 branched-chain acyl-CoA, can be analyzed using these well-established workflows.

Application Notes

This compound is the activated form of 11-methyloctadecanoic acid, a branched-chain fatty acid. In lipidomics, the analysis of such molecules provides insights into various biological and pathological processes.

Potential Areas of Application:

  • Bacterial Lipidomics: BCFAs are significant components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and function.[1] The presence and abundance of this compound in a sample could serve as a biomarker for the presence of specific bacteria.

  • Cancer Research: Certain BCFAs have demonstrated cytotoxic effects on various cancer cell lines and are being explored for their potential to inhibit cancer proliferation.[1][2] Investigating the metabolism of this compound in cancerous versus healthy cells could reveal novel therapeutic targets.

  • Metabolic Disorders: The metabolism of BCFAs is linked to the catabolism of branched-chain amino acids.[2] Dysregulation in these pathways can be indicative of certain metabolic disorders. The accumulation of specific branched-chain fatty acyl-CoAs may be relevant in the study of diseases like peroxisomal biogenesis disorders.[1]

  • Food Science and Nutrition: BCFAs are found in dairy and meat products from ruminant animals and contribute to their flavor profiles.[1] The analysis of this compound and its parent fatty acid can be applied in food authentication and the study of dietary lipid metabolism.

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoAs.[3][4][5]

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs.[3][4]

Materials:

  • Homogenizer

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE wash solution: 100 mM ammonium (B1175870) acetate (B1210297) in water

  • SPE elution solution: Methanol (B129727)

  • Centrifuge capable of 17,000 x g and 4°C

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue or collect a cell pellet.

  • Immediately homogenize the sample in 1 mL of ice-cold 10% TCA.

  • Spike the homogenate with a known amount of internal standard.

  • Sonicate the sample for 30 seconds on ice.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Activate an SPE C18 cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the SPE wash solution.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This method is based on established procedures for long-chain acyl-CoA quantification.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: Return to 20% B

    • 8-10 min: Re-equilibration at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor to product ion transition for this compound. The precursor ion will be the [M+H]⁺ adduct. A characteristic neutral loss of 507 Da is common for acyl-CoAs and can be used for profiling.[4][6]

    • The specific m/z for the precursor ion of this compound ([C₃₉H₇₀N₇O₁₇P₃S+H]⁺) would be approximately 1054.4. A characteristic product ion would result from the fragmentation of the phosphopantetheine moiety.

  • Collision Energy and other MS parameters: Optimize based on the specific instrument and analyte.

Data Presentation

As no specific quantitative data for this compound is readily available, the following table presents hypothetical data based on typical concentration ranges for other long-chain acyl-CoAs found in mammalian tissues.

Sample TypeConditionHypothetical Concentration of this compound (pmol/mg tissue)
LiverControl0.5 - 2.0
LiverHigh-Fat Diet1.5 - 5.0
MuscleControl0.2 - 1.0
MuscleExercised0.5 - 2.5
Bacterial CultureLog Phase5.0 - 15.0
Bacterial CultureStationary Phase2.0 - 8.0

Visualizations

Proposed Metabolic Pathway for this compound

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Synthesis cluster_2 Fatty Acid Activation and Metabolism Valine Valine Isoleucine Isoleucine Leucine Leucine Branched-chain alpha-keto acids Branched-chain alpha-keto acids Propionyl-CoA Propionyl-CoA Branched-chain alpha-keto acids->Propionyl-CoA Oxidative decarboxylation Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Elongation 11-Methyloctadecanoic Acid 11-Methyloctadecanoic Acid Fatty Acid Synthase->11-Methyloctadecanoic Acid This compound This compound 11-Methyloctadecanoic Acid->this compound Acyl-CoA Synthetase + ATP, CoA Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex Lipids Complex Lipids This compound->Complex Lipids Acyltransferase Acyl-CoA Synthetase Acyl-CoA Synthetase TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Acetyl-CoA, Propionyl-CoA Complex Lipids (e.g., Triglycerides, Phospholipids) Complex Lipids (e.g., Triglycerides, Phospholipids)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Lipidomics Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample (Tissue/Cells) Biological Sample (Tissue/Cells) Homogenization in 10% TCA Homogenization in 10% TCA Biological Sample (Tissue/Cells)->Homogenization in 10% TCA Internal Standard Spiking Internal Standard Spiking Homogenization in 10% TCA->Internal Standard Spiking Centrifugation Centrifugation Internal Standard Spiking->Centrifugation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Centrifugation->Solid Phase Extraction (SPE) Dry & Reconstitute Dry & Reconstitute Solid Phase Extraction (SPE)->Dry & Reconstitute HPLC Separation (C18/C8 Column) HPLC Separation (C18/C8 Column) Dry & Reconstitute->HPLC Separation (C18/C8 Column) Mass Spectrometry (ESI+) Mass Spectrometry (ESI+) HPLC Separation (C18/C8 Column)->Mass Spectrometry (ESI+) MRM Detection MRM Detection Mass Spectrometry (ESI+)->MRM Detection Peak Integration Peak Integration MRM Detection->Peak Integration Quantification (vs. Internal Standard) Quantification (vs. Internal Standard) Peak Integration->Quantification (vs. Internal Standard) Statistical Analysis Statistical Analysis Quantification (vs. Internal Standard)->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Studying 11-Methyloctadecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyloctadecanoyl-CoA is the activated form of 11-methyloctadecanoic acid, a saturated branched-chain fatty acid (BCFA). While the broader class of BCFAs is known to play roles in membrane fluidity and cellular signaling, specific information regarding the function and metabolism of this compound in mammalian systems is currently limited. This mid-chain branched fatty acid is primarily found in the cellular lipids of various bacteria.[1] Its structural isomer, 10-methyloctadecanoic acid (tuberculostearic acid), is a well-known component of Mycobacterium tuberculosis and other Actinomycetales bacteria.[2][3][4][5]

Given the scarcity of direct research on this compound, this document provides a framework for its study based on established principles of long-chain and branched-chain fatty acid metabolism. The proposed animal models and protocols are designed to elucidate its metabolic fate and potential physiological effects.

Putative Metabolic Pathway of this compound

It is hypothesized that exogenously supplied 11-methyloctadecanoic acid is metabolized in a manner similar to other long-chain fatty acids. The pathway likely involves the following key steps:

  • Activation: 11-methyloctadecanoic acid is converted to this compound in the cytoplasm by a long-chain acyl-CoA synthetase.

  • Mitochondrial Transport: For mitochondrial β-oxidation, this compound is converted to 11-methyloctadecanoylcarnitine by carnitine palmitoyltransferase I (CPT1), transported across the mitochondrial membrane, and then converted back to this compound by CPT2.[6]

  • β-Oxidation: Within the mitochondrial matrix, this compound would undergo β-oxidation. The methyl branch at the 11th carbon (an odd-numbered carbon from the carboxyl end) would not initially impede the process. β-oxidation would proceed, yielding acetyl-CoA molecules until the methyl-branched three-carbon unit remains, which would likely be propionyl-CoA.

  • Propionyl-CoA Metabolism: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the Krebs cycle.

Putative_Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix FA 11-Methyloctadecanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase AcylCarnitine 11-Methyloctadecanoylcarnitine AcylCoA->AcylCarnitine CPT1 Mito_AcylCoA This compound AcylCarnitine->Mito_AcylCoA CPT2 BetaOx β-Oxidation Cycles Mito_AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Krebs Krebs Cycle AcetylCoA->Krebs SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->Krebs

Caption: Putative metabolic pathway of this compound.

Animal Models for Studying this compound Function

The study of long-chain fatty acid metabolism often utilizes mouse models, including those with genetic modifications that affect fatty acid oxidation.

  • Wild-Type Mice (e.g., C57BL/6J): These mice serve as a baseline model to understand the normal physiological and metabolic response to the administration of 11-methyloctadecanoic acid.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) Deficient Mice: These mice have an impaired ability to oxidize long-chain fatty acids, leading to an accumulation of long-chain acyl-CoAs.[7] Utilizing this model could help determine if this compound is a substrate for LCAD and reveal the consequences of its impaired metabolism.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Knockout Mice: PPARα is a key regulator of fatty acid oxidation genes. These mice can be used to investigate whether 11-methyloctadecanoic acid or its metabolites act as signaling molecules to regulate gene expression.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Tissue Distribution of 11-Methyloctadecanoic Acid in Wild-Type Mice

Tissue11-Methyloctadecanoic Acid Concentration (µg/g tissue)
Liver15.2 ± 2.1
Heart8.9 ± 1.5
Skeletal Muscle5.4 ± 0.9
Adipose Tissue25.7 ± 3.8
Brain1.1 ± 0.3

Table 2: Hypothetical Oxygen Consumption Rates (OCR) in Isolated Cardiomyocytes

Treatment GroupBasal OCR (pmol/min)OCR after 11-Methyloctadecanoic Acid (pmol/min)
Wild-Type150 ± 12210 ± 18
LCAD -/-145 ± 15155 ± 13

Experimental Protocols

Protocol 1: In Vivo Administration and Tissue Analysis

This protocol outlines the procedure for administering 11-methyloctadecanoic acid to mice and subsequently analyzing its distribution and effects on lipid profiles in various tissues.

InVivo_Workflow start Acclimatize Mice (1 week) admin Administer 11-Methyloctadecanoic Acid (e.g., oral gavage) start->admin collect Collect Tissues at Timed Intervals (e.g., liver, heart, muscle, adipose) admin->collect homogenize Homogenize Tissues collect->homogenize extract Lipid Extraction (e.g., Folch method) homogenize->extract analyze Analyze Lipid Profile (GC-MS or LC-MS/MS) extract->analyze quantify Quantify 11-Methyloctadecanoic Acid and other fatty acids analyze->quantify

Caption: Workflow for in vivo analysis of 11-methyloctadecanoic acid.

Methodology:

  • Animal Acclimatization: Acclimatize adult male C57BL/6J mice (8-10 weeks old) for one week under standard housing conditions (12h light/dark cycle, ad libitum access to chow and water).

  • Compound Preparation: Prepare a formulation of 11-methyloctadecanoic acid suitable for administration (e.g., dissolved in corn oil).

  • Administration: Administer a single dose of 11-methyloctadecanoic acid (e.g., 10 mg/kg body weight) or vehicle control to the mice via oral gavage.

  • Tissue Collection: At specified time points (e.g., 1, 4, and 24 hours post-administration), euthanize the mice and collect relevant tissues (liver, heart, skeletal muscle, adipose tissue, and brain). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Lipid Extraction:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a chloroform/methanol mixture (2:1, v/v).

    • Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid) for quantification.

    • Perform a Folch extraction to separate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Analysis:

    • Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify 11-methyloctadecanoic acid and other fatty acids.[8]

Protocol 2: Ex Vivo Fatty Acid Oxidation Assay

This protocol describes the measurement of 11-methyloctadecanoic acid oxidation in isolated primary cells or tissue homogenates using a Seahorse XF Analyzer.

ExVivo_Workflow isolate Isolate Primary Cells (e.g., cardiomyocytes) or Prepare Tissue Homogenates seed Seed Cells in Seahorse XF Plate isolate->seed equilibrate Equilibrate in Assay Medium seed->equilibrate measure_basal Measure Basal Oxygen Consumption Rate (OCR) equilibrate->measure_basal inject_fa Inject 11-Methyloctadecanoic Acid measure_basal->inject_fa measure_fa_ocr Measure OCR Response inject_fa->measure_fa_ocr inject_inhibitors Inject Mitochondrial Stress Test Compounds (optional) measure_fa_ocr->inject_inhibitors analyze_data Analyze Data and Calculate Fatty Acid Oxidation Rate inject_inhibitors->analyze_data

Caption: Workflow for ex vivo fatty acid oxidation assay.

Methodology:

  • Cell Isolation: Isolate primary cells, such as neonatal mouse cardiomyocytes, according to established protocols.[9] Alternatively, prepare fresh tissue homogenates from tissues like the liver or heart.

  • Cell Seeding: Seed the isolated cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation:

    • Prepare the Seahorse XF sensor cartridge by hydrating it overnight.

    • Replace the cell culture medium with a low-buffered Seahorse XF Base Medium supplemented with L-carnitine and glucose. Equilibrate the plate in a non-CO2 incubator.

  • Seahorse XF Assay:

    • Load the prepared 11-methyloctadecanoic acid solution (conjugated to BSA) and other assay compounds (e.g., etomoxir (B15894) as a CPT1 inhibitor, and mitochondrial stress test compounds like oligomycin, FCCP, and rotenone/antimycin A) into the injector ports of the sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject the 11-methyloctadecanoic acid-BSA conjugate and measure the OCR response.

    • Inject etomoxir to confirm that the observed OCR increase is due to fatty acid oxidation.

  • Data Analysis: Normalize the OCR data to the cell number or protein content per well. Calculate the rate of fatty acid oxidation based on the OCR increase following the addition of 11-methyloctadecanoic acid.

Conclusion

The study of this compound, while challenging due to the lack of specific literature, presents an opportunity to expand our understanding of branched-chain fatty acid metabolism. The animal models and protocols outlined here provide a robust starting point for investigating its metabolic fate, tissue distribution, and potential impact on cellular energy metabolism. By adapting established methodologies for long-chain fatty acid analysis, researchers can begin to elucidate the functional role of this understudied molecule in mammalian physiology and disease.

References

Application Notes and Protocols for Measuring 11-Methyloctadecanoyl-CoA Levels in Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of 11-Methyloctadecanoyl-CoA in adipose tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document includes detailed methodologies for sample preparation, analyte extraction, and LC-MS/MS analysis, along with data presentation guidelines and diagrams to illustrate key processes.

Introduction

This compound is a branched-chain fatty acyl-CoA. The presence of monomethyl branched-chain fatty acids (mmBCFAs) in mammals is, in part, due to the promiscuity of fatty acid synthase (FASN) utilizing acyl-CoA primers derived from the catabolism of branched-chain amino acids.[1] The quantification of specific fatty acyl-CoAs like this compound in adipose tissue is crucial for understanding lipid metabolism and its dysregulation in various metabolic diseases. LC-MS/MS offers a highly sensitive and specific method for the detection and quantification of these molecules.[2][3]

Experimental Protocols

Adipose Tissue Homogenization and Extraction of Acyl-CoAs

This protocol is adapted from methods developed for the extraction of acyl-CoAs from various tissues.[2][4]

Materials:

  • Adipose tissue sample (frozen)

  • Internal Standard (e.g., C17:0-CoA)

  • Extraction Solvent: 2:1:0.8 (v/v/v) mixture of isopropanol, acetonitrile, and 1 M formic acid

  • Phosphate Buffered Saline (PBS), ice-cold

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Lyophilizer (or vacuum concentrator)

Procedure:

  • Weigh approximately 50-100 mg of frozen adipose tissue.

  • Immediately place the tissue in a pre-chilled tube for homogenization.

  • Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

  • To the homogenate, add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 3 mL of the extraction solvent to the homogenate.

  • Vortex vigorously for 5 minutes at 4°C.

  • Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol utilizes a Multiple Reaction Monitoring (MRM) method, a common and sensitive technique for quantifying acyl-CoAs.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (MRM):

The key to the specific detection of this compound is the selection of the correct precursor and product ions (Q1 and Q3) for the MRM transition. Acyl-CoAs characteristically exhibit a neutral loss of 507 Da in the collision cell of the mass spectrometer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1) for this compound: The molecular weight of 11-Methyloctadecanoic acid is approximately 298.5 g/mol . The molecular weight of Coenzyme A is approximately 767.5 g/mol . The resulting this compound has a molecular weight of approximately 1048.0 g/mol . The protonated molecule [M+H]+ will have an m/z of 1049.0 .

  • Product Ion (Q3) for this compound: This is determined by the neutral loss of the 3'-phospho-ADP moiety (507 Da). Therefore, Q3 will be 1049.0 - 507.0 = 542.0 .

  • MRM Transition: 1049.0 -> 542.0

  • Collision Energy (CE) and other parameters: These will need to be optimized for the specific instrument being used.

Data Presentation

Quantitative data for the LC-MS/MS method should be summarized in tables for clarity and ease of comparison.

Table 1: MRM Transitions for Target Analytes

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Polarity
This compound1049.0542.0Positive
C17:0-CoA (Internal Standard)1021.0514.0Positive

Table 2: Typical Performance Characteristics of Acyl-CoA LC-MS/MS Methods

ParameterTypical ValueReference
Limit of Detection (LOD)2 - 133 nM[2]
Limit of Quantification (LOQ)5 - 200 nM[5]
Linearity (R²)> 0.99[5]
Accuracy (% Recovery)80 - 115%[2]
Precision (%RSD)< 15%[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis adipose_tissue Adipose Tissue (50-100mg) homogenization Homogenization in PBS adipose_tissue->homogenization is_addition Add Internal Standard (C17:0-CoA) homogenization->is_addition add_solvent Add Extraction Solvent is_addition->add_solvent vortex Vortex & Centrifuge add_solvent->vortex supernatant Collect Supernatant vortex->supernatant dry_down Dry Extract supernatant->dry_down reconstitute Reconstitute in 50% Methanol dry_down->reconstitute lc_separation C18 Reverse Phase HPLC reconstitute->lc_separation ms_detection ESI+ Tandem MS lc_separation->ms_detection mrm MRM: 1049.0 -> 542.0 ms_detection->mrm quantification Quantification mrm->quantification

Caption: Workflow for the extraction and quantification of this compound.

Branched-Chain Fatty Acid Synthesis Pathway

bcaa_synthesis cluster_bcaa_catabolism Branched-Chain Amino Acid Catabolism cluster_fasn Fatty Acid Synthesis cluster_downstream Downstream Metabolism bcaa Leucine, Isoleucine, Valine bcat BCAT bcaa->bcat Transamination bckdh BCKDH bcat->bckdh Decarboxylation acyl_coa_primers Branched-Chain Acyl-CoA Primers bckdh->acyl_coa_primers fasn Fatty Acid Synthase (FASN) acyl_coa_primers->fasn Primer mmbcfa Monomethyl Branched-Chain Fatty Acids fasn->mmbcfa malonyl_coa Malonyl-CoA malonyl_coa->fasn Elongation target_coa This compound mmbcfa->target_coa Activation complex_lipids Incorporation into Complex Lipids target_coa->complex_lipids beta_oxidation Beta-Oxidation target_coa->beta_oxidation

Caption: Synthesis pathway of monomethyl branched-chain fatty acids in adipocytes.

References

Application Notes & Protocols for High-Resolution Mass Spectrometry-Based Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism.[1] They serve as acyl group carriers, participating in energy production, lipid synthesis, and post-translational modifications of proteins.[1][2][3] The levels of specific acyl-CoA species can reflect the metabolic state of cells and tissues, making their comprehensive profiling a valuable tool in understanding disease pathophysiology and in drug development.[2][3] Altered acyl-CoA metabolism has been linked to various metabolic disorders such as obesity, diabetes, and cancer.[2][3]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful technique for the sensitive and specific quantification of a wide range of acyl-CoA species.[1][4] This application note provides detailed protocols for the extraction and analysis of acyl-CoAs from biological samples using LC-HRMS and showcases representative data.

Key Applications in Research and Drug Development:

  • Metabolic Profiling and Pathway Analysis: Comprehensive profiling of acyl-CoA species provides a snapshot of the metabolic state, enabling the elucidation of metabolic pathways and their regulation.[2][3]

  • Disease Biomarker Discovery: Comparison of acyl-CoA profiles between healthy and diseased states can lead to the identification of novel biomarkers for early diagnosis, disease monitoring, and assessment of treatment responses.[2][3]

  • Pharmacological Studies: Evaluating the effect of drug candidates on acyl-CoA metabolism is crucial for assessing their efficacy and identifying potential off-target effects.[2][3]

  • Nutritional Research: Analysis of acyl-CoA profiles helps in understanding the metabolic impact of different dietary components and aids in the development of personalized nutrition strategies.[2]

Experimental Workflow Overview

The general workflow for acyl-CoA profiling involves sample preparation, including extraction and protein precipitation, followed by chromatographic separation and detection by high-resolution mass spectrometry. Data is then processed for identification and quantification.

Acyl_CoA_Profiling_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_Data Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction (Solvent Precipitation / SPE) Homogenization->Extraction LC Liquid Chromatography (Reversed-Phase / HILIC) Extraction->LC HRMS High-Resolution MS (e.g., Orbitrap, QTOF) LC->HRMS Processing Data Processing (Peak Picking, Integration) HRMS->Processing Quantification Quantification & Statistical Analysis Processing->Quantification

Caption: General experimental workflow for acyl-CoA profiling.

Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are integral to cellular metabolism, linking catabolic and anabolic pathways. Their analysis provides insights into the flux through these key metabolic routes.

Acyl_CoA_Metabolism AcylCoA Acyl-CoAs TCA TCA Cycle AcylCoA->TCA LipidSynth Lipid Synthesis AcylCoA->LipidSynth ProteinAcylation Protein Acylation AcylCoA->ProteinAcylation Ketogenesis Ketogenesis AcylCoA->Ketogenesis Glycolysis Glycolysis Glycolysis->AcylCoA BetaOxidation Fatty Acid β-Oxidation BetaOxidation->AcylCoA AminoAcids Amino Acid Catabolism AminoAcids->AcylCoA

Caption: Central role of Acyl-CoAs in cellular metabolism.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation

This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs.

Materials:

  • Ice-cold methanol[1]

  • Ice-cold 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[1]

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Quenching: Rapidly freeze-clamp tissues or aspirate media from cell culture plates and immediately add ice-cold methanol (B129727) to quench metabolic activity.[1] For tissues, it is recommended to perfuse with cold saline to remove blood.[5]

  • Homogenization: Homogenize the frozen tissue powder or cell pellets in ice-cold methanol.[1] The volume should be sufficient to completely immerse the sample.[6]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[6]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6] The resulting dry pellet is relatively stable when stored at -80°C.[1]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis. For short- to medium-chain acyl-CoAs, dissolve the pellet in 50 mM ammonium acetate, pH 6.8.[1] For medium- to long-chain acyl-CoAs, use the same buffer with 20% acetonitrile.[1]

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS analysis.

Materials:

  • Extraction buffer (e.g., acetonitrile/2-propanol/0.1M potassium phosphate (B84403) pH 6.7)[7]

  • C18 SPE cartridges

  • Methanol

  • Ammonium formate (B1220265) solution

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in the extraction buffer.[7]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the extraction buffer.[6]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge to remove interfering substances. A common wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[6]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile, mixed with an ammonium formate solution.[8]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS method.[6]

Protocol 3: LC-HRMS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoA extracts by reversed-phase LC-HRMS.

Instrumentation:

  • UHPLC system (e.g., Dionex Ultimate 3000)[1]

  • High-resolution mass spectrometer (e.g., Thermo Q Exactive)[1]

  • C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[1]

LC Parameters:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[1]

  • Mobile Phase B: Methanol[1]

  • Gradient for Short- to Medium-Chain Acyl-CoAs:

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: Hold at 2% B[1]

  • Flow Rate: 0.2-0.4 mL/min[9][10]

  • Column Temperature: 30-40°C[8][11]

  • Injection Volume: 2-30 µL[8][10]

HRMS Parameters (Q Exactive Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[12]

  • Spray Voltage: 3.0 kV[13]

  • Capillary Temperature: 320°C[13]

  • Sheath Gas: 30[13]

  • Auxiliary Gas: 10[13]

  • Scan Range (m/z): 70-1000[13]

  • Resolution: 70,000[13]

  • AGC Target: 3 x 10^6 ions[13]

Data Presentation

The following table summarizes representative quantitative data for selected acyl-CoAs in mouse liver tissue under standard chow versus a high-fat diet, demonstrating the utility of this method in identifying metabolic perturbations. Values are presented as relative MS intensity.

Acyl-CoA SpeciesStandard Chow (Relative Intensity)High-Fat Diet (Relative Intensity)Fold Change (HF/SC)
Acetyl-CoA1.00E+071.50E+071.5
Malonyl-CoA5.00E+061.20E+072.4
Succinyl-CoA8.00E+066.50E+060.81
Palmitoyl-CoA (C16:0)2.50E+077.50E+073.0
Oleoyl-CoA (C18:1)3.00E+079.00E+073.0
Stearoyl-CoA (C18:0)1.80E+074.50E+072.5

Note: The data presented in this table is illustrative and compiled from trends observed in the literature. Actual values will vary depending on the specific experimental conditions.[1]

Conclusion

High-resolution mass spectrometry provides a robust, sensitive, and specific platform for the comprehensive profiling of acyl-CoA species in various biological matrices. The detailed protocols and application notes presented here offer a foundation for researchers to implement these powerful metabolomic techniques. The ability to accurately quantify changes in acyl-CoA levels is invaluable for advancing our understanding of metabolic regulation in health and disease, and for the development of novel therapeutic interventions.

References

Application Notes & Protocols: Developing a Clinical Study Protocol for a New Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the development of a clinical study protocol for a new biomarker, encompassing study design, data management, and experimental procedures.

Introduction: The Role of Biomarkers in Clinical Research

Biomarkers are measurable indicators of a biological state or condition and have become indispensable tools in clinical research and drug development.[1][2] They play a crucial role in patient selection, endpoint definition, and safety monitoring.[1] A well-designed clinical study protocol is fundamental to the successful validation and implementation of a new biomarker. This document outlines the essential components and considerations for creating such a protocol.

Key Components of a Biomarker Clinical Study Protocol

A robust clinical trial protocol for a new biomarker should be meticulously planned and detailed.[3] The following sections are critical for a comprehensive protocol:

  • Study Objectives and Endpoints: Clearly define the primary and secondary objectives of the study.[3][4] This includes specifying the intended use of the biomarker, such as for diagnosis, prognosis, or predicting treatment response.[4][5] Study endpoints should be carefully selected to align with these objectives and may include clinical outcomes or surrogate endpoints.[1][4]

  • Study Design: The choice of study design is paramount and depends on the biomarker's stage of development and intended use.[6] Designs can range from retrospective studies using archived samples to prospective, randomized controlled trials.[5][6][7][8]

  • Patient Population: Define the inclusion and exclusion criteria for the study participants. The patient population should be carefully selected based on the biomarker being investigated to ensure relevance.[4]

  • Sample Collection and Handling: Meticulous procedures for sample collection, processing, and storage are crucial to maintain sample integrity and ensure the reliability of biomarker measurements.[9][10]

  • Assay Development and Validation: The protocol must detail the analytical method used to measure the biomarker. This includes a comprehensive validation plan to establish the assay's performance characteristics, such as accuracy, precision, sensitivity, and specificity.[5][11][12]

  • Statistical Considerations: A well-defined statistical analysis plan is essential.[5][13][14] This includes determining the appropriate sample size and statistical power to detect significant findings, as well as methods to minimize bias.[4][5]

  • Data Management: Outline the procedures for data collection, storage, and quality control to ensure data integrity and compliance with regulatory standards.

  • Ethical Considerations: The protocol must address all ethical aspects of the study, including informed consent and patient privacy.[4]

Experimental Protocols: Methodologies for Key Experiments

Sample Collection and Processing Protocol

To ensure the quality and consistency of biological samples, a standardized protocol is mandatory.

Objective: To outline the standardized procedures for the collection, processing, and storage of blood samples for biomarker analysis.

Materials:

  • Blood collection tubes (e.g., EDTA, serum separator tubes)[10]

  • Centrifuge

  • Pipettes and sterile, nuclease-free pipette tips

  • Cryovials for aliquotting

  • -80°C freezer for long-term storage[15]

  • Personal protective equipment (PPE)

Procedure:

  • Blood Collection:

    • Collect blood samples from participants into the appropriate collection tubes as specified by the assay requirements.[10][15]

    • For plasma, use tubes containing an anticoagulant like EDTA and gently invert the tube 8-10 times to mix.[16]

    • For serum, use serum separator tubes and allow the blood to clot at room temperature for at least 30 minutes.[15]

  • Sample Processing:

    • Plasma: Centrifuge the blood collection tubes at 1,500 x g for 15 minutes at 4°C within one hour of collection.[10] Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

    • Serum: Centrifuge the serum separator tubes at 1,500 x g for 15 minutes at room temperature after clotting.[15] Collect the serum.

  • Aliquoting and Storage:

    • Aliquot the plasma or serum into pre-labeled cryovials in appropriate volumes for the planned analyses to avoid freeze-thaw cycles.

    • Immediately store the aliquots at -80°C until analysis.[15]

Biomarker Assay Validation Protocol

The validation of the biomarker assay is critical to ensure that the measurements are accurate and reproducible.[4] The validation process should be "fit-for-purpose," meaning the level of validation depends on the intended use of the biomarker.[17]

Objective: To establish the performance characteristics of the biomarker assay.

Validation Parameters:

  • Analytical Validation: This phase rigorously tests the performance of the assay itself.[12]

    • Accuracy: The closeness of the measured value to the true value. This can be assessed using reference materials or by spiking samples with known amounts of the analyte.

    • Precision: The degree of agreement among repeated measurements of the same sample. This is typically assessed at different levels:

      • Repeatability (Intra-assay precision): Variation within a single assay run.

      • Intermediate Precision (Inter-assay precision): Variation between different assay runs on different days with different operators.

    • Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LoD) and quantified (Limit of Quantification, LoQ).[12]

    • Specificity: The ability of the assay to measure only the intended analyte without interference from other substances in the sample matrix.

    • Linearity and Range: The range of analyte concentrations over which the assay provides a linear response.

  • Clinical Validation: This phase establishes the biomarker's ability to predict a clinical outcome.[7][12] This involves testing the assay on clinical samples from the target patient population.[7]

Data Presentation: Summarizing Quantitative Data

All quantitative data from the biomarker study should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicTreatment Group (N=...)Control Group (N=...)p-value
Age (mean ± SD)
Gender (n, %)
Disease Stage (n, %)
Baseline Biomarker Level (mean ± SD)

Table 2: Assay Performance Characteristics

ParameterResultAcceptance Criteria
Accuracy
Recovery (%)80-120%
Precision
Intra-assay CV (%)< 15%
Inter-assay CV (%)< 20%
Sensitivity
Limit of Detection (LoD)Reportable
Limit of Quantification (LoQ)Reportable
Linearity
> 0.99

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships within the clinical study protocol.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Patient Patient Recruitment (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Patient->InformedConsent SampleCollection Sample Collection (Blood, Tissue, etc.) InformedConsent->SampleCollection SampleProcessing Sample Processing (Centrifugation, Aliquoting) SampleCollection->SampleProcessing Storage Sample Storage (-80°C) SampleProcessing->Storage Assay Biomarker Assay (ELISA, PCR, etc.) Storage->Assay DataAcquisition Data Acquisition Assay->DataAcquisition StatisticalAnalysis Statistical Analysis DataAcquisition->StatisticalAnalysis Interpretation Result Interpretation StatisticalAnalysis->Interpretation

Caption: Experimental workflow from patient recruitment to result interpretation.

G cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation cluster_implementation Clinical Implementation d1 Hypothesis Generation d2 High-Throughput Screening d1->d2 v1 Analytical Validation (Accuracy, Precision) d2->v1 v2 Clinical Validation (Retrospective/Prospective Studies) v1->v2 i1 Clinical Utility Assessment v2->i1 i2 Regulatory Approval i1->i2

Caption: Logical progression of biomarker development and validation.

G Drug Therapeutic Intervention (Drug X) Target Molecular Target (e.g., Kinase Y) Drug->Target Inhibition Biomarker Pharmacodynamic Biomarker (p-Target) Target->Biomarker Phosphorylation Cellular Cellular Effect (e.g., Apoptosis) Biomarker->Cellular Clinical Clinical Outcome (Tumor Regression) Cellular->Clinical

Caption: Signaling pathway illustrating a pharmacodynamic biomarker's mechanism.

References

In Vitro Assays for Enzymes Metabolizing 11-Methyloctadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, undergoes metabolism primarily through the peroxisomal β-oxidation pathway. This pathway is distinct from the mitochondrial β-oxidation of straight-chain fatty acids and involves a specialized set of enzymes capable of handling the steric hindrance imposed by the methyl group. Understanding the activity of these enzymes is crucial for research into various metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.

These application notes provide detailed protocols for in vitro assays of the key enzymes involved in the metabolism of this compound. The protocols are designed to be adaptable for use in academic research and drug development settings.

Peroxisomal β-Oxidation Pathway for Branched-Chain Fatty Acids

The metabolism of this compound, once it is transported into the peroxisome and activated to its CoA ester, proceeds through a series of enzymatic reactions. Due to the methyl group on an odd-numbered carbon, the initial steps involve α-oxidation to remove the carboxyl group as CO2, followed by β-oxidation. However, for a methyl group at position 11, the molecule can undergo several cycles of β-oxidation before the methyl group interferes. At that point, α-methylacyl-CoA racemase is required to convert the (R)-isomer to the (S)-isomer, allowing β-oxidation to continue.

The key enzymes involved are:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3): Catalyzes the first oxidative step.

  • D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Sterol Carrier Protein X (SCPx) Thiolase: Catalyzes the final thiolytic cleavage step.

  • α-Methylacyl-CoA Racemase (AMACR): Epimerizes the 2-methyl-branched-chain acyl-CoA intermediate.

Below is a diagram illustrating the general workflow for assaying these enzymes.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Assays cluster_detection Detection Methods Tissue Tissue Homogenate Assay_ACOX Branched-Chain Acyl-CoA Oxidase Assay Tissue->Assay_ACOX Assay_DBP D-Bifunctional Protein Assay Tissue->Assay_DBP Assay_SCPx SCPx Thiolase Assay Tissue->Assay_SCPx Assay_AMACR α-Methylacyl-CoA Racemase Assay Tissue->Assay_AMACR Cells Cell Lysate Cells->Assay_ACOX Cells->Assay_DBP Cells->Assay_SCPx Cells->Assay_AMACR Purified Purified/Recombinant Enzyme Purified->Assay_ACOX Purified->Assay_DBP Purified->Assay_SCPx Purified->Assay_AMACR Spectro Spectrophotometry Assay_ACOX->Spectro Fluoro Fluorometry Assay_ACOX->Fluoro Assay_DBP->Spectro Assay_SCPx->Spectro HPLC HPLC Assay_AMACR->HPLC LCMS LC-MS Assay_AMACR->LCMS

Experimental workflow for in vitro enzyme assays.

Quantitative Data Summary

EnzymeEC NumberSubstrate ClassProduct ClassTypical Assay Principle
Branched-Chain Acyl-CoA Oxidase1.3.3.6Branched-Chain Acyl-CoABranched-Chain trans-2-Enoyl-CoAH₂O₂ production (coupled to a chromogenic or fluorogenic substrate)
D-Bifunctional Protein (Hydratase)4.2.1.119Branched-Chain trans-2-Enoyl-CoA(R)-3-Hydroxy-Branched-Chain Acyl-CoADecrease in absorbance of the enoyl-CoA double bond (~263 nm)
D-Bifunctional Protein (Dehydrogenase)1.1.1.35(R)-3-Hydroxy-Branched-Chain Acyl-CoA3-Keto-Branched-Chain Acyl-CoANAD⁺ reduction to NADH (increase in absorbance at 340 nm)
Sterol Carrier Protein X (SCPx) Thiolase2.3.1.163-Keto-Branched-Chain Acyl-CoAAcetyl-CoA + Shortened Acyl-CoADisappearance of the ketoacyl-CoA (decrease in absorbance at 303 nm)
α-Methylacyl-CoA Racemase5.1.99.4(R)-2-Methylacyl-CoA(S)-2-Methylacyl-CoAChiral separation and quantification of enantiomers by HPLC or LC-MS

Experimental Protocols

Note on Substrate: this compound is not commercially available and needs to be chemically synthesized. The synthesis typically involves the activation of 11-methyloctadecanoic acid to its corresponding CoA thioester.

Branched-Chain Acyl-CoA Oxidase (ACOX) Assay

This protocol is adapted for a 96-well plate format and measures the production of hydrogen peroxide (H₂O₂) as a result of ACOX activity.

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • Substrate: 100 µM this compound in Assay Buffer

  • Enzyme Source: Peroxisome-enriched fraction, cell lysate, or purified ACOX

  • Detection Reagent: Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine) or similar H₂O₂-sensitive probe

  • Horseradish Peroxidase (HRP)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 530-560 nm / ~590 nm)

Protocol:

  • Prepare the Reaction Mixture: In each well of the microplate, add:

    • 50 µL of Assay Buffer

    • 10 µL of Detection Reagent (e.g., 100 µM Amplex™ Red)

    • 10 µL of HRP (1 U/mL)

    • 10 µL of enzyme source (protein concentration should be optimized)

  • Initiate the Reaction: Add 20 µL of the this compound substrate solution to each well.

  • Incubate: Incubate the plate at 37°C, protected from light.

  • Measure Fluorescence: Read the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Calculate Activity: Determine the rate of increase in fluorescence over time. A standard curve of known H₂O₂ concentrations should be prepared to convert the fluorescence units to the amount of H₂O₂ produced.

ACOX_Assay_Workflow Start Prepare Reaction Mix (Buffer, Amplex Red, HRP, Enzyme) Add_Substrate Add this compound Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Ex/Em = 540/590 nm) Incubate->Measure Calculate Calculate H₂O₂ Production Rate Measure->Calculate

Workflow for the Branched-Chain Acyl-CoA Oxidase assay.

D-Bifunctional Protein (DBP) Assay

This protocol measures the two enzymatic activities of DBP: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

A. Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance due to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 50 µM trans-2-Enoyl-11-methyloctadecanoyl-CoA (requires synthesis) in Assay Buffer

  • Enzyme Source: Peroxisome-enriched fraction, cell lysate, or purified DBP

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Protocol:

  • Prepare the Reaction: In a UV-transparent well or cuvette, add:

    • 180 µL of Assay Buffer

    • 10 µL of enzyme source

  • Initiate the Reaction: Add 10 µL of the enoyl-CoA substrate solution.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate Activity: Use the molar extinction coefficient of the enoyl-CoA substrate to calculate the rate of substrate consumption.

B. 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 1 mM NAD⁺

  • Substrate: 100 µM 3-Hydroxy-11-methyloctadecanoyl-CoA (requires synthesis) in Assay Buffer

  • Enzyme Source: Peroxisome-enriched fraction, cell lysate, or purified DBP

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare the Reaction: In a UV-transparent well or cuvette, add:

    • 180 µL of Assay Buffer (containing NAD⁺)

    • 10 µL of enzyme source

  • Initiate the Reaction: Add 10 µL of the 3-hydroxyacyl-CoA substrate solution.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH production.

DBP_Assay_Workflow cluster_hydratase Hydratase Activity cluster_dehydrogenase Dehydrogenase Activity H_Start Mix Buffer and Enzyme H_Add_Sub Add Enoyl-CoA Substrate H_Start->H_Add_Sub H_Measure Measure A₂₆₃ Decrease H_Add_Sub->H_Measure D_Start Mix Buffer (with NAD⁺) and Enzyme D_Add_Sub Add 3-Hydroxyacyl-CoA Substrate D_Start->D_Add_Sub D_Measure Measure A₃₄₀ Increase D_Add_Sub->D_Measure

Workflow for D-Bifunctional Protein assays.

Sterol Carrier Protein X (SCPx) Thiolase Assay

This assay measures the cleavage of a 3-ketoacyl-CoA substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 50 µM Coenzyme A (CoA) and 5 mM MgCl₂

  • Substrate: 50 µM 3-Keto-11-methyloctadecanoyl-CoA (requires synthesis) in Assay Buffer

  • Enzyme Source: Peroxisome-enriched fraction, cell lysate, or purified SCPx

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Protocol:

  • Prepare the Reaction: In a UV-transparent well or cuvette, add:

    • 180 µL of Assay Buffer (containing CoA and MgCl₂)

    • 10 µL of enzyme source

  • Initiate the Reaction: Add 10 µL of the 3-ketoacyl-CoA substrate solution.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate Activity: Use the molar extinction coefficient of the 3-ketoacyl-CoA substrate to calculate the rate of substrate consumption.

α-Methylacyl-CoA Racemase (AMACR) Assay

This assay requires the separation and quantification of the (R) and (S) enantiomers of the substrate.

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Substrate: 100 µM of a single enantiomer (e.g., (R)-2-methyl-branched-chain-acyl-CoA) in Assay Buffer

  • Enzyme Source: Cell lysate or purified AMACR

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)

  • HPLC system with a chiral column or LC-MS system

Protocol:

  • Prepare the Reaction: In a microcentrifuge tube, mix:

    • 80 µL of Assay Buffer

    • 10 µL of enzyme source

  • Initiate the Reaction: Add 10 µL of the substrate solution.

  • Incubate: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction: Add 10 µL of Quenching Solution.

  • Analyze: Centrifuge to pellet precipitated protein. Analyze the supernatant by chiral HPLC or LC-MS to separate and quantify the (R) and (S) enantiomers.

  • Calculate Activity: Determine the amount of the product enantiomer formed over time.

Signaling Pathway Involvement

The metabolism of branched-chain fatty acids is linked to the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Branched-chain fatty acyl-CoAs can act as ligands for PPARα, which in turn regulates the expression of genes encoding the enzymes of the peroxisomal β-oxidation pathway.

PPARa_Signaling BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) PPARa PPARα BCFA_CoA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (ACOX, DBP, SCPx) PPRE->Target_Genes activates transcription of Enzymes Increased Enzyme Synthesis Target_Genes->Enzymes

PPARα signaling pathway activated by branched-chain acyl-CoAs.

Troubleshooting & Optimization

Technical Support Center: Quantification of 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 11-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The quantification of this compound, a long-chain branched fatty acyl-CoA, presents several analytical challenges. Due to its structural similarity to other endogenous lipids, chromatographic separation from isobaric species is difficult.[1] Like other long-chain acyl-CoAs, it is susceptible to degradation, making sample handling and extraction critical. Furthermore, the commercial availability of specific standards, particularly isotopically labeled internal standards for branched-chain fatty acyl-CoAs, is limited, which complicates accurate quantification.[2][3][4]

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and specificity.[5] This technique allows for the selective detection of this compound even in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the volatility of the analyte.[6][7]

Q3: Why is the choice of internal standard crucial for accurate quantification?

The use of a suitable internal standard is critical to correct for variability in sample preparation and matrix effects during analysis.[2] Ideally, an isotopically labeled version of this compound should be used. However, due to its limited availability, researchers often have to use a structurally similar long-chain acyl-CoA as an internal standard. It is important to validate the chosen internal standard to ensure it behaves similarly to the analyte during extraction and ionization.[2][3]

Q4: How can I improve the extraction efficiency of this compound from my samples?

The extraction of long-chain acyl-CoAs from tissues and cells can be optimized by careful selection of the extraction solvent. A common approach involves homogenization in a buffer followed by extraction with an organic solvent like acetonitrile. Solid-phase extraction (SPE) can be employed for further purification and to concentrate the analyte before LC-MS/MS analysis.[5][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Rationale
Analyte Degradation Ensure samples are processed quickly and kept on ice. Use fresh extraction solvents containing antioxidants.Long-chain acyl-CoAs are unstable and can be degraded by enzymes or hydrolysis.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient. Consider using a C18 or C30 reversed-phase column for better separation of long-chain species.[1]Proper chromatographic separation is essential to reduce ion suppression and improve peak shape.
Ion Suppression Dilute the sample extract or use a more effective sample cleanup method like SPE.Matrix components can co-elute with the analyte and interfere with its ionization, leading to a reduced signal.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, as well as collision energy, for this compound.Proper tuning of the mass spectrometer is crucial for achieving high sensitivity and specificity.
Issue 2: High Variability Between Replicate Injections
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Standardize the extraction protocol and ensure accurate pipetting. Use an appropriate internal standard.[2]Variability in extraction efficiency can lead to inconsistent results. An internal standard helps to normalize for these variations.
Autosampler Issues Check the autosampler for leaks, bubbles, and correct injection volume.Mechanical issues with the autosampler can cause inconsistent injection volumes.
Analyte Adsorption Use deactivated glass vials or vials with low-binding surfaces for sample storage and analysis.Long-chain acyl-CoAs can adsorb to plastic surfaces, leading to sample loss and variability.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh the frozen tissue sample (50-100 mg) and homogenize it in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of ice-cold 2-propanol to the homogenate and vortex thoroughly.

  • Extraction: Add 4 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 4°C for 10 minutes at 3000 x g.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Purification (Optional but Recommended): Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances and concentrate the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized workflow for the quantification of this compound.

troubleshooting_logic Start Poor Quantification Results Check_Peak Check Peak Shape & Intensity Start->Check_Peak Check_Variability Check Replicate Variability Start->Check_Variability Optimize_LC Optimize Chromatography Check_Peak->Optimize_LC Improve_Cleanup Improve Sample Cleanup Check_Peak->Improve_Cleanup Standardize_Prep Standardize Sample Prep Check_Variability->Standardize_Prep Check_Hardware Check Instrument Hardware Check_Variability->Check_Hardware Good_Results Improved Results Optimize_LC->Good_Results Improve_Cleanup->Good_Results Standardize_Prep->Good_Results Check_Hardware->Good_Results

Caption: A logical troubleshooting guide for poor quantification results.

References

improving the stability of acyl-CoA samples during preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving Acyl-CoA Sample Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of acyl-CoA samples during preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl-CoA degradation during sample preparation?

Acyl-CoA molecules are inherently unstable and susceptible to degradation from several factors:

  • Enzymatic Degradation: Endogenous enzymes, such as acyl-CoA thioesterases, can rapidly hydrolyze the thioester bond. It is critical to quench metabolic activity immediately upon sample collection.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction accelerated in aqueous solutions, particularly at neutral to basic pH.[2][3] Both strongly acidic and alkaline conditions can catalyze this hydrolysis.[1]

  • Oxidation: The free thiol group of coenzyme A (CoA), which can be present as a result of hydrolysis, is susceptible to oxidation, forming a disulfide dimer (CoA-S-S-CoA).[2]

  • Temperature: Elevated temperatures increase the rate of both enzymatic degradation and chemical hydrolysis.[1]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and increase the opportunity for degradation.[1][2]

Q2: What is the optimal pH for working with and storing acyl-CoA samples?

Acyl-CoAs are generally most stable in a slightly acidic environment, with a pH range of 4-6.[1][2] Strongly acidic or alkaline conditions should be avoided to prevent the hydrolysis of the thioester bond.[1]

Q3: How should I store my acyl-CoA samples for short-term and long-term stability?

Proper storage is crucial for maintaining the integrity of acyl-CoA samples. The recommended storage conditions are summarized below:

Storage FormatTemperatureDurationImportant Considerations
Lyophilized Powder / Dried Pellet-80°CUp to 1 yearThis is the most stable form for long-term storage.[1][2]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and consider storing under an inert gas like nitrogen.[2]
Aqueous Working Solution4°C (on ice)Use within a dayPrepare fresh before each experiment and keep on ice throughout the process.[1][2]

Q4: Can I use internal standards to account for acyl-CoA instability?

Yes, using stable isotope-labeled internal standards is a highly recommended strategy. Since different acyl-CoA species exhibit varying degradation rates, using an appropriately matched internal standard for each analyte can help compensate for sample loss during preparation and analysis.[4][5]

Troubleshooting Guides

Issue 1: Low or No Detection of Acyl-CoA in the Final Analysis

This is a common issue that can arise from several points in the experimental workflow.

Possible CauseTroubleshooting Step
Inefficient Quenching of Enzymatic Activity Ensure metabolic activity is stopped immediately upon sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent.[1][6]
Chemical Degradation during Extraction Maintain a low temperature (4°C or on ice) throughout the entire extraction process.[1] Ensure all buffers and solvents are at a slightly acidic pH (4-6).[1][2] Avoid prolonged exposure to aqueous solutions.[3]
Inefficient Extraction Optimize your extraction solvent. A mixture of organic solvents such as methanol (B129727) or acetonitrile (B52724) is often effective for extracting acyl-CoAs.[4][7] Ensure thorough homogenization of the tissue or cell sample to maximize recovery.[1]
Improper Sample Storage For long-term storage, ensure samples are stored as a dry pellet at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2]
Instrumental Issues Confirm the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS). Use a freshly prepared standard to verify instrument performance.[2]
Issue 2: High Variability Between Replicate Samples

High variability often points to inconsistencies in sample handling and preparation.

Possible CauseTroubleshooting Step
Inconsistent Quenching Time Standardize the time between sample collection and quenching for all samples to ensure uniform halting of enzymatic activity.[1]
Incomplete Homogenization Ensure each sample is homogenized to the same degree. Visual inspection can help, but standardizing the duration and intensity of homogenization is key.
Variable Evaporation/Drying If drying the extract, ensure all samples are dried completely and consistently using a vacuum concentrator. Residual water can lead to hydrolysis.[3]
Pipetting Errors Use calibrated pipettes and proper technique, especially when handling small volumes of internal standards or reconstitution solvents.
Inconsistent Reconstitution Ensure the dried pellet is fully redissolved in the reconstitution solvent. Vortex and centrifuge briefly before injection.[1]

Experimental Protocols & Data

Key Experimental Workflow for Acyl-CoA Extraction

The following diagram outlines a general workflow for the extraction of acyl-CoAs from biological samples, designed to maximize stability.

G cluster_0 Sample Collection & Quenching cluster_1 Homogenization & Extraction cluster_2 Purification & Storage cluster_3 Analysis SampleCollection 1. Sample Collection (e.g., Tissue, Cells) Quenching 2. Rapid Quenching (e.g., Liquid N2) SampleCollection->Quenching Immediate Homogenization 3. Homogenization Quenching->Homogenization Centrifugation 4. Centrifugation (to pellet debris) Homogenization->Centrifugation Ice-cold organic solvent SupernatantCollection 5. Collect Supernatant Centrifugation->SupernatantCollection Drying 6. Dry Extract SupernatantCollection->Drying Vacuum Storage 7. Store at -80°C Drying->Storage Vacuum Reconstitution 8. Reconstitution Storage->Reconstitution Slightly acidic buffer Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis G cluster_factors Degradation Factors AcylCoA Stable Acyl-CoA Degraded Degraded Products (Free CoA + Acyl Group) AcylCoA->Degraded Hydrolysis / Oxidation Temp High Temperature Temp->AcylCoA pH High/Low pH pH->AcylCoA Enzymes Enzymatic Activity Enzymes->AcylCoA Water Aqueous Solution Water->AcylCoA FreezeThaw Freeze-Thaw Cycles FreezeThaw->AcylCoA

References

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address matrix effects in the mass spectrometry of 11-Methyloctadecanoyl-CoA and other long-chain acyl-CoAs (LCACoAs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, proteins, phospholipids (B1166683), and other endogenous metabolites. Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. For LCACoAs, which are often present at low concentrations in complex biological samples, mitigating matrix effects is crucial for reliable analysis.[1]

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: A common and effective method is the post-extraction spike . This involves comparing the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity between the two indicates the presence of matrix effects. Another qualitative technique is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will cause a dip or rise in the baseline signal if ion suppression or enhancement is occurring at specific retention times.

Q3: What are the primary sources of matrix effects in biological samples for long-chain acyl-CoA analysis?

A3: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI). These abundant lipids can co-elute with LCACoAs and suppress their ionization. Other significant sources include salts from buffers, anticoagulants used during sample collection, and other endogenous metabolites that may have similar physicochemical properties to this compound.

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?

A4: The use of a SIL-IS, such as a ¹³C- or ²H-labeled version of this compound, is considered the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows for accurate quantification based on the analyte-to-IS ratio.[2] However, in cases of severe ion suppression, the sensitivity of the assay can still be compromised, potentially preventing the detection of low-abundance analytes. Therefore, it is best practice to combine the use of a SIL-IS with effective sample preparation techniques to minimize matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no signal for this compound Ion Suppression: Co-eluting matrix components are interfering with ionization.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 2. Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or use a different column to better separate the analyte from matrix components.[1] 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility of signal intensity Variable Matrix Effects: Inconsistent levels of matrix components across different samples.1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same matrix effects as the analyte, correcting for variability.[2] 2. Standardize Sample Collection and Preparation: Ensure all samples are treated identically to minimize variations in the matrix.
High background noise or extraneous peaks Sample Contamination or Inefficient Cleanup: The sample extract contains a high level of interfering substances.1. Optimize SPE/LLE: Refine the wash and elution steps of your extraction protocol to enhance the removal of contaminants.[3] 2. Use a Divert Valve: Program the LC system to divert the flow to waste during the initial and final stages of the chromatographic run when highly polar and non-polar interferences may elute, reducing source contamination.
Peak fronting or tailing Chromatographic Issues: Poor interaction between the analyte and the stationary phase, or column overload.1. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak shape. For acyl-CoAs, high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column has been shown to be effective. 2. Reduce Injection Volume/Concentration: Injecting a smaller amount of sample can prevent column overload.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the analysis of this compound.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of LCACoAs from biological tissues and is suitable for subsequent LC-MS/MS analysis.[4][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • Internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard for this compound)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange or C18)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of ACN and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column with an appropriate solvent to remove impurities.

    • Elute the acyl-CoAs with a suitable elution solvent.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 50% methanol (B129727) in water).

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a starting point for developing an LC-MS/MS method for this compound.[6][4]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[4]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 20% B and equilibrate

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺): The calculated m/z for this compound.

  • Product Ion: A characteristic fragment ion. For long-chain acyl-CoAs, a neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is commonly monitored.[7]

  • Collision Energy and other source parameters: Optimize by infusing a standard of the analyte.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the specific acyl-CoA. The following table summarizes representative recovery data from published protocols, which can serve as a benchmark when developing a method for this compound.

Acyl-CoA SpeciesChain LengthExtraction MethodAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Solvent Extraction & SPE70-80%[5]
Oleoyl-CoAC18:1SPE85-90%[3]
Arachidonyl-CoAC20:4SPE83-88%[3]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and mitigating matrix effects in the analysis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Validation start Inconsistent or Low Signal for this compound assess_matrix Assess Matrix Effects (Post-Extraction Spike) start->assess_matrix is_present Matrix Effect Present? assess_matrix->is_present improve_sample_prep Improve Sample Preparation (SPE, LLE) is_present->improve_sample_prep Yes validated Method Validated is_present->validated No optimize_lc Optimize Chromatography improve_sample_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reassess Re-assess Matrix Effects use_sil_is->reassess reassess->is_present reassess->validated Resolved Sample_Prep_Workflow cluster_0 Sample Homogenization cluster_1 Extraction cluster_2 Purification (SPE) cluster_3 Final Preparation tissue Tissue Sample + Internal Standard homogenize Homogenize in Acidic Buffer tissue->homogenize add_solvent Add Organic Solvents (ACN/Isopropanol) homogenize->add_solvent centrifuge Centrifuge to Pellet Proteins add_solvent->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_spe Load onto SPE Column supernatant->load_spe wash Wash to Remove Impurities load_spe->wash elute Elute Acyl-CoAs wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute for LC-MS dry_down->reconstitute

References

Technical Support Center: Optimization of Chromatography for Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing chromatographic methods and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic analysis of branched-chain fatty acyl-CoAs.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. - Column Degradation: The stationary phase has been compromised.- Dilute the sample before injection. - Adjust the mobile phase pH. Acyl-CoAs are acidic, so a mobile phase with a slightly acidic to neutral pH is often optimal. - Replace the column with a new one of the same type.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient elution. - Temperature Variations: The column temperature is not stable. - Column Equilibration: The column is not sufficiently equilibrated between runs.- Ensure proper solvent mixing and degas the mobile phases. - Use a column oven to maintain a consistent temperature. - Increase the column equilibration time between injections.
Low Signal Intensity or Poor Sensitivity - Sample Degradation: Acyl-CoAs can be unstable, especially in aqueous solutions.[1] - Ion Suppression: Co-eluting compounds are interfering with the ionization of the target analytes in the mass spectrometer. - Suboptimal MS/MS Parameters: Collision energy and other MS settings are not optimized for the analytes.- Keep samples cold and minimize time in aqueous solutions. Reconstitute dried samples in methanol (B129727) for better stability.[1] - Improve chromatographic separation to resolve interferences. Consider solid-phase extraction (SPE) for sample cleanup. - Optimize MS/MS parameters by infusing a standard of the branched-chain fatty acyl-CoA of interest.
Co-elution of Branched- and Straight-Chain Isomers - Inadequate Column Selectivity: The stationary phase is not capable of resolving the isomers.- For short- to medium-chain isomers, consider using a specialized column like Chiralpak IG-U.[2][3] - For long-chain isomers, a high-resolution C18 column may provide sufficient separation.[2][3] - Optimize the gradient elution to enhance the separation of closely eluting peaks.
Baseline Noise or Ghost Peaks - Contaminated Solvents or Glassware: Impurities are being introduced into the system. - Carryover from Previous Injections: The analyte from a previous run is eluting in the current run.- Use high-purity solvents and thoroughly clean glassware. - Implement a robust needle wash protocol in the autosampler and run blank injections to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating branched-chain fatty acyl-CoAs?

A1: The choice of column depends on the chain length of the analytes. For short- to medium-chain branched-chain fatty acyl-CoAs, a chiral stationary phase like Chiralpak IG-U can provide excellent isomer selectivity.[2][3] For long-chain species, a high-resolution reversed-phase C18 column is often effective.[2][3]

Q2: How can I improve the stability of my branched-chain fatty acyl-CoA samples?

A2: Acyl-CoAs are known to be unstable in aqueous solutions. To improve stability, it is recommended to keep samples on ice or at 4°C during preparation and to reconstitute dried extracts in methanol, which has been shown to provide better stability over time.[1]

Q3: What are the typical LC-MS/MS parameters for the analysis of branched-chain fatty acyl-CoAs?

A3: A common approach is to use a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[1] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[4][5]

Q4: I am having trouble with low recovery of my analytes. What can I do?

A4: Low recovery can be due to several factors, including inefficient extraction or degradation. An optimized extraction protocol using a combination of a potassium phosphate (B84403) buffer and organic solvents like acetonitrile and isopropanol (B130326) can improve recovery to 70-80%.[6] Solid-phase extraction (SPE) can also be used to purify and concentrate the acyl-CoAs.[6]

Q5: Are there any known metabolic pathways that involve branched-chain fatty acyl-CoAs?

A5: Yes, branched-chain fatty acyl-CoAs are metabolized through the peroxisomal β-oxidation pathway.[7][8] They also act as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[7][9]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of acyl-CoAs using LC-MS/MS. Note that these values can vary depending on the specific instrument, method, and matrix.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs

CompoundLOD (nM)LOQ (nM)Reference
Free CoA--[10]
Acetyl-CoA133-[10]
Propionyl-CoA40-[10]
C16:0-CoA2-[10]
C18:0-CoA3-[10]
C18:1-CoA3-[10]

Table 2: Recovery Rates for Acyl-CoA Extraction

TissueRecovery Rate (%)Reference
Liver60-140[11]
Brain60-140[11]
Muscle60-140[11]
Adipose Tissue60-140[11]
Rat Heart, Kidney, Muscle70-80[6]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol is adapted from a method for the extraction of acyl-CoAs from cultured mammalian cells.[1]

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol, ice-cold

  • Acetonitrile

  • Internal standard (e.g., 10 µM C17:0-CoA)

  • Cell scraper

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Wash cultured cells twice with PBS.

  • Add 2 mL of ice-cold methanol and 15 µL of 10 µM internal standard to the cell plate and incubate at -80°C for 15 minutes.

  • Scrape the cell lysate from the plate and transfer to a centrifuge tube.

  • Centrifuge at 15,000 x g at 4°C for 5 minutes.

  • Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator at 55°C for 1.5 hours.

  • Reconstitute the dried sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.[1]

Liquid Chromatography:

  • Column: Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.

  • Mobile Phase A: 10 mM ammonium acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-15 min: 20-100% B

    • 15-22.5 min: 100% B

    • 22.51-30 min: 20% B

  • Injection Volume: 30 µL.

  • Column Temperature: 32°C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the neutral loss of 507 Da from the precursor ion of each acyl-CoA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis (Methanol & Internal Standard) cell_culture->cell_lysis extraction 3. Centrifugation & Supernatant Collection cell_lysis->extraction evaporation 4. Evaporation to Dryness extraction->evaporation reconstitution 5. Reconstitution in Methanol evaporation->reconstitution lc_separation 6. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 7. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis 8. Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the analysis of branched-chain fatty acyl-CoAs.

signaling_pathway BCAA Branched-Chain Amino Acids BCFA Branched-Chain Fatty Acids BCAA->BCFA Synthesis BCFA_CoA Branched-Chain Fatty Acyl-CoAs BCFA->BCFA_CoA Acylation PPARa PPARα BCFA_CoA->PPARa Ligand Binding & Activation Peroxisomal_Oxidation Peroxisomal β-Oxidation BCFA_CoA->Peroxisomal_Oxidation Substrate PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to Target_Genes Target Gene Expression (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes Upregulates Target_Genes->Peroxisomal_Oxidation Increases Enzymes for

Caption: Signaling pathway of branched-chain fatty acyl-CoAs via PPARα activation.

References

troubleshooting poor recovery of 11-Methyloctadecanoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 11-Methyloctadecanoyl-CoA from biological samples. The information provided is based on established methods for long-chain and branched-chain fatty acyl-CoAs and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound?

A1: Poor recovery of long-chain acyl-CoAs, including this compound, is often due to a combination of factors. These include the inherent instability of the thioester bond, enzymatic degradation during sample handling, inefficient extraction from the biological matrix, and losses during sample cleanup and concentration steps.[1][2]

Q2: How should I properly store my biological samples to ensure the stability of this compound?

A2: To minimize degradation, it is crucial to process fresh tissue immediately whenever possible. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of acyl-CoAs.

Q3: What is the most critical step in the extraction process to prevent degradation?

A3: The initial homogenization step is critical. It is essential to work quickly and keep the samples on ice at all times to minimize enzymatic activity.[1] Homogenization should be performed in an acidic buffer (e.g., KH2PO4, pH 4.9) to inhibit the activity of thioesterases, which can cleave the CoA from the fatty acid.[1][2]

Q4: Are there any specific considerations for a branched-chain fatty acyl-CoA like this compound?

A4: While the general principles of extraction for long-chain fatty acyl-CoAs apply, the branched-chain nature of this compound might slightly alter its chromatographic behavior compared to straight-chain counterparts. It is important to ensure your analytical method (e.g., HPLC, LC-MS/MS) is optimized for the separation and detection of this specific molecule.

Troubleshooting Guide

Issue: Low or no detectable this compound in the final extract.

Potential Cause Troubleshooting Steps
Sample Degradation • Process fresh samples immediately. If not possible, flash-freeze in liquid nitrogen and store at -80°C.[1] • Avoid repeated freeze-thaw cycles. • Work quickly and keep samples on ice throughout the entire extraction procedure.[1]
Inefficient Extraction • Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended.[2] • Use an appropriate acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][2] • Optimize the ratio of extraction solvent to tissue. A 20-fold excess of solvent is a good starting point.[1]
Poor Solid-Phase Extraction (SPE) Recovery • Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] • Optimize the wash and elution steps. The elution solvent should be strong enough to displace the highly lipophilic this compound.
Analyte Instability in Solution • Long-chain acyl-CoAs are unstable in aqueous buffers, especially at room temperature.[2][3] Minimize the time the extracted sample spends in aqueous solutions. • After elution from the SPE column, evaporate the solvent under a stream of nitrogen at room temperature and reconstitute in a suitable solvent for your analytical method just before analysis.
Analytical Issues • Confirm that your analytical method (e.g., LC-MS/MS) is sensitive and selective enough for this compound. • Use an appropriate internal standard, such as a stable isotope-labeled version of your analyte or a structurally similar odd-chain fatty acyl-CoA, to account for extraction and analytical variability.[1]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary significantly depending on the tissue type, extraction method, and the specific acyl-CoA being analyzed. The following table summarizes reported recovery rates for long-chain acyl-CoAs using methods similar to the one described below. Please note that these are general values and may not be specific to this compound.

MethodTissue TypeReported Recovery Rate
Solvent Extraction & SPEVarious Tissues70-80%[2]

Experimental Protocol: Extraction of this compound from Biological Tissue

This protocol is a general guideline for the extraction of long-chain fatty acyl-CoAs and should be optimized for your specific needs.

Materials:

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled glass homogenizer on ice.

  • Homogenization:

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the homogenizer.

    • Homogenize the tissue thoroughly on ice until a uniform consistency is achieved.

    • Add 2 mL of isopropanol and continue to homogenize.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at a low speed to pellet the tissue debris.[2]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column with 1-2 column volumes of methanol followed by 1-2 column volumes of 100 mM KH2PO4 buffer (pH 4.9).

    • Loading: Load the supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column with 1-2 column volumes of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound contaminants. Follow with a wash using 1-2 column volumes of a weak organic solvent (e.g., 20% methanol in water) to remove less hydrophobic impurities.

    • Elution: Elute the this compound with a suitable solvent. A common elution solvent is methanol containing a small percentage of a weak acid (e.g., 2% formic acid) or a weak base (e.g., 5% ammonium hydroxide) to disrupt the ionic interaction with the SPE sorbent.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small, known volume of a solvent compatible with your analytical instrument (e.g., a mixture of acetonitrile and water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis A Weigh Frozen Tissue B Homogenize in Acidic Buffer (on ice) A->B C Add Isopropanol & Homogenize B->C D Add Acetonitrile, Vortex & Centrifuge C->D E Collect Supernatant D->E G Load Supernatant E->G F Condition SPE Column F->G H Wash Column G->H I Elute Acyl-CoA H->I J Dry Under Nitrogen I->J K Reconstitute J->K L LC-MS/MS Analysis K->L

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow cluster_sample_handling Sample Handling cluster_extraction_protocol Extraction Protocol cluster_spe_protocol SPE Protocol cluster_analysis_check Analytical Check Start Poor Recovery of This compound Q1 Were samples flash-frozen and kept on ice? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was homogenization thorough and in acidic buffer? A1_Yes->Q2 Sol1 Implement proper sample handling and storage A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was SPE column conditioned and elution optimized? A2_Yes->Q3 Sol2 Optimize homogenization and use acidic buffer A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the analytical method validated with an internal standard? A3_Yes->Q4 Sol3 Optimize SPE protocol A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Consider matrix effects or other complex issues A4_No No Q4->A4_No Sol4 Validate analytical method and use an internal standard A4_No->Sol4

Caption: Troubleshooting decision tree for poor recovery of this compound.

References

Technical Support Center: 11-Methyloctadecanoyl-CoA Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 11-Methyloctadecanoyl-CoA degradation during storage?

A1: The most common cause of degradation for acyl-CoA molecules is the hydrolysis of the high-energy thioester bond.[1][2] This reaction cleaves the molecule into Coenzyme A and the corresponding free fatty acid (11-Methyloctadecanoic acid). The rate of hydrolysis is significantly influenced by storage conditions such as temperature, pH, and the solvent used. For unsaturated acyl-CoAs, oxidation at the double bonds is also a significant concern.[3]

Q2: How should I store my this compound for long-term stability?

A2: For long-term storage, this compound should be stored at -20°C or, preferably, -80°C.[4] It is highly recommended to store it as a solution in a suitable organic solvent, such as methanol (B129727), in a glass vial with a Teflon-lined cap.[3] The headspace of the vial should be flushed with an inert gas like argon or nitrogen to prevent oxidation. Storing in aqueous buffers for long periods is discouraged due to accelerated hydrolysis.[5][6]

Q3: Can I store this compound in an aqueous buffer for short-term use?

A3: While not ideal, for short-term experimental use, you can prepare aqueous solutions. If an aqueous solution is necessary, use a neutral pH buffer (e.g., pH 7.0-7.4).[5][7] Prepare the solution fresh and use it as quickly as possible. One study noted that a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) provided good stability for acyl-CoAs.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best to aliquot the solution into single-use volumes before freezing.

Q4: My this compound is in powdered form. What are the best practices for handling it?

A4: If you have the powdered form, which is common for saturated lipids, store it in a glass container with a Teflon-lined closure at -20°C or below.[3] A critical step when using the powder is to allow the entire container to warm to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis.[3] For frequent use, it is advisable to dissolve the entire stock in a suitable organic solvent, aliquot it, and store the aliquots as described in A2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at ≤-20°C in an appropriate solvent (preferably organic) and under an inert atmosphere.[3][4]2. Check Purity: Analyze the purity of your stock solution using a suitable method like LC-MS/MS to quantify the intact acyl-CoA.[5][8]3. Prepare Fresh Aliquots: If degradation is suspected, discard the old stock and prepare fresh working solutions from a new, unopened vial or a reliably stored master stock.
Precipitate observed in the vial upon thawing. The solvent may not be optimal, or the concentration may be too high, causing the lipid to fall out of solution at low temperatures.1. Gentle Warming & Vortexing: Warm the sample to room temperature and vortex thoroughly to redissolve the precipitate. 2. Solvent Choice: Ensure the solvent is appropriate. Methanol or ethanol (B145695) are generally good choices. For aqueous applications, a co-solvent like methanol might be necessary.[5]3. Dilute Stock: Consider preparing a more dilute stock solution for storage.
LC-MS analysis shows a significant peak corresponding to the free fatty acid. Hydrolysis of the thioester bond has occurred.1. Review Handling Protocol: Ensure all handling of aqueous solutions is done quickly and on ice where possible. Avoid high pH buffers. 2. Use Fresh Solvents: Ensure solvents are anhydrous and of high purity. 3. Minimize Freeze-Thaw Cycles: Aliquot stocks into single-use volumes to prevent repeated temperature changes.

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol outlines a method to quantify the degradation of this compound over time under various storage conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Materials:

  • This compound stock

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid

  • Glass HPLC vials with Teflon-lined caps

  • Analytical balance

  • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

2. Preparation of Test Samples:

  • Prepare solutions of this compound at a known concentration (e.g., 100 µM) in different storage conditions to be tested:

    • Condition A (Recommended): Anhydrous methanol.

    • Condition B (Aqueous Control): 50 mM Potassium Phosphate Buffer, pH 7.4.

    • Condition C (Aqueous/Organic Mix): 50% Methanol / 50% 50 mM Ammonium Acetate, pH 7.0.[5]

  • Aliquot each solution into multiple glass HPLC vials for different time points (e.g., T=0, T=24h, T=72h, T=1 week).

  • Store the vials at the desired test temperatures (e.g., 4°C and -20°C).

3. HPLC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the acyl-CoA from its hydrolysis product (e.g., start at 30% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Monitor the specific mass-to-charge ratio (m/z) for the intact this compound and its primary degradation product, 11-Methyloctadecanoic acid.

    • Use Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity if using a triple quadrupole mass spectrometer. A common fragmentation for acyl-CoAs is a neutral loss of 507 Da.[5]

4. Data Analysis:

  • At each time point, analyze one vial from each storage condition.

  • Integrate the peak area for the intact this compound.

  • Calculate the percentage of remaining intact acyl-CoA at each time point relative to the T=0 sample.

  • Plot the percentage of intact acyl-CoA versus time for each condition to determine the stability profile.

Visualizations

Troubleshooting Workflow for Acyl-CoA Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp ≤ -20°C, Solvent, Inert Gas) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage Protocol (Aliquot, Use Organic Solvent, -80°C) storage_ok->correct_storage No check_handling Review Handling Procedures (Thawing, Solvent Purity, pH) storage_ok->check_handling Yes analyze_purity Perform Quality Control (e.g., LC-MS/MS Analysis) correct_storage->analyze_purity handling_ok Handling OK? check_handling->handling_ok correct_handling Action: Refine Handling (Fresh Buffers, Minimize Aqueous Time) handling_ok->correct_handling No handling_ok->analyze_purity Yes correct_handling->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_stock Proceed with Experiment purity_ok->use_stock Yes new_stock Action: Discard Old Stock, Prepare Fresh from New Source purity_ok->new_stock No new_stock->start

Caption: Troubleshooting workflow for suspected acyl-CoA degradation.

Primary Degradation Pathway: Hydrolysis acyl_coa This compound ffa 11-Methyloctadecanoic Acid acyl_coa->ffa Hydrolysis of Thioester Bond coa Coenzyme A water H₂O water->coa

Caption: The hydrolysis of the thioester bond is the main degradation pathway.

Experimental Workflow for Stability Assessment prep Prepare Acyl-CoA Solutions in Test Conditions (Solvent, pH, Temp) aliquot Aliquot Samples for Multiple Time Points (T=0, T=1, T=2...) prep->aliquot store Store Aliquots under Defined Conditions (e.g., 4°C, -20°C) aliquot->store analyze Analyze Sample at Each Time Point via LC-MS/MS store->analyze quantify Quantify Peak Area of Intact Acyl-CoA analyze->quantify calculate Calculate % Remaining vs. T=0 quantify->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Workflow for conducting an acyl-CoA stability study.

References

selecting the appropriate internal standard for 11-Methyloctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantitative analysis of this compound?

A1: The most sensitive and selective method for quantifying this compound is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This technique provides high specificity and sensitivity, which is crucial for analyzing low-abundance endogenous molecules. The use of multiple reaction monitoring (MRM) allows for the specific detection and quantification of the target analyte in complex biological matrices.

Q2: Which internal standard is most appropriate for the analysis of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C]- or [D]-labeled this compound. These standards are not always commercially available and may require custom synthesis.[2][] In the absence of an isotopically labeled standard, a structurally similar odd-chain fatty acyl-CoA, like Heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[4] Odd-chain acyl-CoAs are generally not endogenous in most mammalian systems, minimizing interference.

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[4][5] Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[6] For this compound (expected molecular weight of the free acid is ~298.5 g/mol , so the CoA ester will be significantly higher), you would set up a neutral loss scan for 507 Da from the protonated molecular ion [M+H]⁺.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Signal or No Peak Detected

  • Possible Cause: Analyte Degradation.

    • Solution: Acyl-CoAs are susceptible to hydrolysis.[1] Handle samples on ice and store them at -80°C. For reconstitution before analysis, use a solution such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to improve stability.[1]

  • Possible Cause: Inefficient Extraction.

    • Solution: For long-chain acyl-CoAs, a liquid-liquid extraction with an organic solvent is often effective.[4] Alternatively, protein precipitation with 2.5% 5-sulfosalicylic acid (SSA) can be used and may not require a subsequent solid-phase extraction (SPE) step.[6]

  • Possible Cause: Suboptimal Mass Spectrometry Settings.

    • Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the collision energy for the specific transition of this compound. Infuse a standard, if available, to determine the optimal parameters.

Issue 2: Inaccurate or Irreproducible Quantification

  • Possible Cause: Matrix Effects.

    • Solution: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be significant. The best way to compensate for this is by using a stable isotope-labeled internal standard. If unavailable, ensure good chromatographic separation to resolve the analyte from interfering compounds.[1]

  • Possible Cause: Non-Linearity of the Calibration Curve.

    • Solution: Construct the calibration curve using a matrix that closely matches your samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.

  • Possible Cause: Internal Standard Variability.

    • Solution: Ensure the internal standard is added to the samples at the earliest stage of the sample preparation to account for variability in extraction efficiency.

Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Column Contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using an in-line filter can help prevent particulate matter from reaching the column.[7]

  • Possible Cause: Inappropriate Mobile Phase.

    • Solution: For long-chain acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a C18 reversed-phase column can improve peak shape and resolution.[4][5]

  • Possible Cause: Injection of a Solvent Stronger Than the Mobile Phase.

    • Solution: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[7]

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells

  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and lyse the cells by adding ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard (e.g., C17:0-CoA).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[8]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[8]

    • Gradient: A suitable gradient will depend on the specific column and system, but a typical starting point would be a low percentage of B, increasing to a high percentage over several minutes to elute the long-chain acyl-CoA.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • This compound: Monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da.

      • Internal Standard (e.g., C17:0-CoA): Monitor the corresponding transition for the internal standard.

Data Presentation

Table 1: Comparison of Internal Standards for Acyl-CoA Analysis

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled Analyte Co-elutes with the analyte; corrects for matrix effects and extraction losses most accurately.[2]Often not commercially available; may require custom synthesis.
Odd-Chain Acyl-CoA (e.g., C17:0-CoA) Commercially available; not naturally abundant in most systems.[4]May not have the exact same chromatographic behavior or ionization efficiency as the analyte.
Other Structurally Similar Acyl-CoA May be more readily available than a specific odd-chain standard.Differences in structure can lead to significant differences in analytical behavior.

Table 2: Troubleshooting Common LC-MS/MS Issues in Acyl-CoA Analysis

IssuePotential CauseRecommended Solution
Low Signal Intensity Sample degradationKeep samples on ice; use appropriate reconstitution solvents.[1]
Poor extraction recoveryOptimize extraction method (e.g., LLE or protein precipitation).
Poor Reproducibility Matrix effectsUse a stable isotope-labeled internal standard.
Inconsistent sample preparationEnsure precise and consistent addition of internal standard and reagents.
Peak Tailing Secondary interactions with the columnUse a high pH mobile phase; check for column contamination.[5][7]
Split Peaks Partially blocked column fritBack-flush the column or replace the frit.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture quenching 2. Quenching & Lysis (Ice-cold 2.5% SSA + Internal Standard) cell_culture->quenching centrifugation 3. Centrifugation (20,000 x g, 4°C) quenching->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant lc_separation 5. LC Separation (C18 Column, High pH) supernatant->lc_separation Inject ms_detection 6. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification vs. Internal Standard) ms_detection->data_analysis

Caption: Workflow for the analysis of this compound.

troubleshooting_logic start Problem: Inaccurate Quantification is_check Is a stable isotope-labeled internal standard being used? start->is_check yes_node Yes is_check->yes_node Yes no_node No is_check->no_node No matrix_effects Potential Issue: Matrix Effects yes_node->matrix_effects use_isotope_standard Recommendation: Use a stable isotope-labeled internal standard if possible. no_node->use_isotope_standard chromatography_check Action: Improve Chromatographic Separation (e.g., gradient optimization, different column) matrix_effects->chromatography_check use_odd_chain Alternative: Use an odd-chain acyl-CoA (e.g., C17:0-CoA) use_isotope_standard->use_odd_chain

Caption: Decision tree for troubleshooting quantification issues.

References

Technical Support Center: Analysis of 11-Methyloctadecanoyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methyloctadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the co-elution of this compound and its positional isomers during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers so challenging?

A1: this compound and its positional isomers (e.g., 10-methyloctadecanoyl-CoA, 12-methyloctadecanoyl-CoA) have the same elemental composition and thus the same mass. They are structural isomers with very similar physicochemical properties, such as hydrophobicity and polarity. This similarity makes their separation by conventional reverse-phase liquid chromatography (RPLC) difficult, often resulting in co-elution. The analysis of fatty acid isomers, particularly those with branched structures, is a known analytical challenge.[1]

Q2: What is the characteristic fragmentation pattern of this compound in positive ion mode mass spectrometry?

A2: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the phosphorylated ADP moiety (C10H14N5O13P3), which corresponds to a mass difference of 507.3 Da from the precursor ion. This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species. Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates.

Q3: Are there alternative analytical techniques to LC-MS/MS for separating these isomers?

A3: Yes, other techniques have shown promise for the separation of fatty acid isomers. Gas chromatography-mass spectrometry (GC-MS) after hydrolysis of the CoA ester and derivatization to fatty acid methyl esters (FAMEs) can be effective, particularly with the use of highly polar capillary columns.[2][3][4] Supercritical fluid chromatography (SFC) is another powerful technique for separating lipid isomers and is highly compatible with mass spectrometry.[5][6][7] Ion mobility spectrometry-mass spectrometry (IMS-MS) can also separate isomers based on their size, shape, and charge, providing an additional dimension of separation.

Q4: Can derivatization of the fatty acid chain help in the separation of isomers?

A4: While derivatization is more common for free fatty acids to improve their chromatographic behavior and ionization efficiency, it is a potential strategy. After hydrolysis of the acyl-CoA, derivatization of the resulting methyl-branched fatty acid could introduce structural differences that may be exploited for better chromatographic separation. However, this adds complexity to the sample preparation workflow.

Troubleshooting Guide

Issue: Co-elution of this compound with other methyl-branched isomers.

This is the most common and challenging issue in the analysis of this compound. The following troubleshooting steps and optimization strategies can help improve the resolution of these critical isomers.

Logical Troubleshooting Workflow

Coelution_Troubleshooting cluster_resolved start Start: Co-elution of This compound Isomers chrom_opt Chromatographic Optimization start->chrom_opt col_chem Evaluate Different Column Chemistries (e.g., C18, C30, Phenyl-Hexyl) chrom_opt->col_chem mobile_phase Optimize Mobile Phase (Organic modifier, Additives) col_chem->mobile_phase gradient Adjust Gradient Profile (Shallow gradient, Isocratic hold) mobile_phase->gradient temp Vary Column Temperature gradient->temp resolved Isomers Resolved temp->resolved If resolved not_resolved Isomers Still Co-eluting temp->not_resolved If not resolved alt_chrom Alternative Chromatographic Modes hil_ic Hydrophilic Interaction Liquid Chromatography (HILIC) alt_chrom->hil_ic sample_prep Sample Preparation / Derivatization alt_chrom->sample_prep sfc Supercritical Fluid Chromatography (SFC) hil_ic->sfc not_resolved2 not_resolved2 resolved2 resolved2 hydrolysis_deriv Hydrolysis and Derivatization to FAMEs for GC-MS sample_prep->hydrolysis_deriv resolved3 resolved3 not_resolved->alt_chrom

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Possible Cause Recommended Solution
Insufficient Chromatographic Selectivity 1. Optimize Column Chemistry: - Standard C18: While a good starting point, it may not provide sufficient selectivity.[8]- C30 Column: Offers increased shape selectivity for hydrophobic isomers.- Phenyl-Hexyl Column: Provides alternative selectivity through pi-pi interactions.- Consider UPLC/UHPLC columns: Smaller particle sizes (sub-2 µm) offer higher efficiency and better resolution.
Inadequate Mobile Phase Composition 1. Modify Organic Solvent: - Evaluate different organic modifiers such as acetonitrile (B52724) and methanol (B129727). Acetonitrile often provides sharper peaks for acyl-CoAs.2. Adjust Mobile Phase Additives: - Use volatile buffers like ammonium (B1175870) acetate (B1210297) to ensure good peak shape and MS compatibility.[8]- Varying the pH of the aqueous mobile phase can sometimes subtly alter the conformation of the analytes and improve separation.
Suboptimal Gradient Elution 1. Employ a Shallow Gradient: - A slower, more gradual increase in the organic mobile phase composition can enhance the separation of closely eluting compounds.2. Introduce an Isocratic Hold: - Incorporate an isocratic hold at the elution point of the isomers to maximize their separation.
Column Temperature Not Optimized 1. Vary the Column Temperature: - Systematically evaluate a range of column temperatures (e.g., 30°C to 60°C). Temperature can affect analyte retention, selectivity, and peak shape.
Reverse-Phase Chromatography is Ineffective 1. Explore Hydrophilic Interaction Liquid Chromatography (HILIC): - HILIC separates compounds based on their polarity and can be an orthogonal technique to RPLC. A combination of HILIC and RPLC can provide comprehensive profiling of acyl-CoAs.[9]2. Consider Supercritical Fluid Chromatography (SFC): - SFC is well-suited for the separation of nonpolar compounds and isomers and can be a powerful alternative to LC.[5][6][7]
Inherent Difficulty in Separating Intact Acyl-CoAs 1. Analyze as Fatty Acid Methyl Esters (FAMEs) by GC-MS: - Hydrolyze the acyl-CoA to release the free fatty acid.- Derivatize the fatty acid to its methyl ester (FAME).- Analyze the FAMEs by GC-MS using a highly polar capillary column (e.g., cyanopropyl phase), which is effective for separating positional isomers of fatty acids.[2][3][4]

Quantitative Data Summary

The following tables summarize typical performance metrics for acyl-CoA analysis. Note that specific data for the resolution of this compound isomers is limited in the literature; these tables provide a general reference for method performance.

Table 1: Representative LC-MS/MS Method Performance for Acyl-CoAs

ParameterTypical ValueReference
Linearity (R²)> 0.99[9]
Limit of Detection (LOD)1-5 fmol[9]
Limit of Quantification (LOQ)10-50 fmol-
Recovery90-111%[9]
Inter-run Precision (%CV)< 15%-
Intra-run Precision (%CV)< 10%-

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a robust starting point for the analysis of this compound. Optimization will be required to resolve co-eluting isomers.

1. Sample Extraction and Preparation a. Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). b. Add an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA). c. Vortex vigorously to precipitate proteins. d. Centrifuge at high speed (e.g., 16,000 x g) at 4°C. e. Collect the supernatant. f. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

2. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 6.8.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.[8]

  • Column Temperature: 40°C.

3. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ for this compound.

  • Product Ion: Monitor the characteristic neutral loss of 507.3 Da.

  • Collision Energy: Optimize for the specific instrument and analyte.

Workflow for General Acyl-CoA Analysis

Acyl_CoA_Workflow sample Sample (Tissue/Cells) extraction Extraction with Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis (RPLC-ESI+-MRM) reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

Protocol 2: Recommended Strategies for Isomer Separation

If Protocol 1 fails to resolve the isomers, the following specialized approaches should be considered:

A. Ultra-High Performance Liquid Chromatography (UHPLC) with a C30 Column

  • Rationale: C30 columns provide enhanced shape selectivity for non-polar, isomeric molecules.

  • Modifications to Protocol 1:

    • Column: Use a C30 column with comparable dimensions.

    • Gradient: Employ a much shallower gradient, for example, a 1% per minute increase in the organic phase around the expected elution time of the isomers.

B. Supercritical Fluid Chromatography (SFC)-MS/MS

  • Rationale: SFC offers orthogonal selectivity to RPLC and is excellent for separating isomers.[5][6][7]

  • Instrumentation: Requires a dedicated SFC system coupled to a mass spectrometer.

  • Typical Conditions:

    • Column: C18 or a more polar stationary phase.

    • Mobile Phase: Supercritical CO₂ with a methanol or ethanol (B145695) modifier.

    • Gradient: A gradient of the organic modifier.

    • Backpressure: Maintained at a constant pressure (e.g., 150 bar).

C. Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs

  • Rationale: GC provides very high chromatographic resolution, and established methods exist for separating positional isomers of FAMEs.[2][3][4]

  • Sample Preparation:

    • Hydrolysis: Acid or base hydrolysis of the acyl-CoA extract to yield the free fatty acid.

    • Derivatization: Convert the free fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF₃-methanol or acetyl chloride in methanol.[2]

  • GC-MS Conditions:

    • Column: Highly polar capillary column (e.g., 100m cyanopropyl).[4]

    • Inlet Temperature: 250°C.

    • Oven Program: A slow temperature ramp (e.g., 1-2°C/min) during the elution of the C19 FAMEs.

    • Ionization: Electron Ionization (EI).

    • MS Detection: Scan or Selected Ion Monitoring (SIM) mode.

By systematically applying the troubleshooting guide and considering these advanced analytical strategies, researchers can significantly improve the chances of successfully separating and quantifying this compound from its co-eluting isomers.

References

Technical Support Center: Enhancing the Sensitivity of 11-Methyloctadecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 11-Methyloctadecanoyl-CoA detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in detecting this compound, a long-chain branched fatty acyl-CoA, include its inherent instability, low endogenous abundance, and susceptibility to matrix effects during analysis, particularly with mass spectrometry. Acyl-CoAs can degrade enzymatically and chemically, so rapid and careful sample handling is crucial.

Q2: Which analytical techniques are most sensitive for this compound detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound.[1] Other sensitive techniques include radiometric assays, which are highly sensitive but require handling of radioactive materials, and fluorescent assays using specific probes.

Q3: How can I improve the stability of this compound in my samples?

A3: To improve stability, it is critical to process samples quickly on ice and to flash-freeze them in liquid nitrogen for storage at -80°C.[2] Avoid repeated freeze-thaw cycles. The use of acidic buffers during extraction can also help to minimize hydrolysis.

Q4: What is the importance of detecting this compound and other branched-chain fatty acyl-CoAs?

A4: Branched-chain fatty acyl-CoAs are involved in various metabolic pathways and can act as signaling molecules. For instance, they are known to be high-affinity ligands for peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. Their detection and quantification are crucial for understanding metabolic disorders and for drug development targeting these pathways.

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

This is a common issue that can arise from problems with the sample, the LC separation, or the mass spectrometer.

Troubleshooting Workflow for Low/No LC-MS/MS Signal

Low_Signal_Troubleshooting cluster_ms_checks MS Performance Checks cluster_sample_checks Sample Integrity Assessment cluster_lc_checks Chromatography Evaluation cluster_ms_optimization MS Parameter Optimization start Low or No Signal Detected check_ms 1. Verify MS Performance start->check_ms check_sample 2. Assess Sample Integrity check_ms->check_sample MS OK ms1 Infuse a known standard to check for response check_lc 3. Evaluate Chromatography check_sample->check_lc Sample OK sample1 Prepare fresh standards and mobile phases optimize_ms 4. Optimize MS Parameters check_lc->optimize_ms LC OK lc1 Check for leaks in the LC system resolve Signal Restored optimize_ms->resolve Parameters Optimized ms_opt1 Optimize precursor/product ion selection ms2 Verify stable electrospray ms3 Check for clogs in the spray needle sample2 Check for sample degradation (improper storage/handling) sample3 Evaluate extraction efficiency lc2 Ensure proper column equilibration lc3 Assess peak shape (tailing, fronting) ms_opt2 Optimize collision energy ms_opt3 Adjust source parameters (e.g., desolvation temperature)

Caption: A logical workflow for troubleshooting low LC-MS signal.

Detailed Troubleshooting Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a solution of a stable, known compound (e.g., reserpine) directly into the mass spectrometer.

    • Expected Outcome: A strong and stable signal indicates the MS is functioning correctly.

    • If No Signal: Troubleshoot the mass spectrometer itself (e.g., detector, electronics).

  • Assess Sample Integrity and Preparation:

    • Action: Prepare fresh standards of this compound and fresh mobile phases.

    • Rationale: Acyl-CoAs are prone to degradation. Old standards or contaminated solvents can lead to signal loss.

    • Action: Review your sample extraction and storage procedures.

    • Rationale: Inefficient extraction or improper storage (e.g., not at -80°C, repeated freeze-thaw cycles) can lead to low analyte concentration.[2]

  • Evaluate Liquid Chromatography Performance:

    • Action: Check for leaks in the LC system, especially at fittings.

    • Rationale: Leaks can lead to inconsistent flow rates and poor chromatography.

    • Action: Ensure the column is properly equilibrated with the initial mobile phase.

    • Rationale: Insufficient equilibration can cause retention time shifts and poor peak shape.

    • Action: Examine the peak shape. Tailing or fronting can indicate column contamination, column overload, or an inappropriate sample solvent.

  • Optimize Mass Spectrometry Parameters:

    • Action: Confirm you are using the optimal precursor and product ions for this compound.

    • Rationale: Incorrect ion selection will result in no signal.

    • Action: Optimize the collision energy and source parameters (e.g., desolvation temperature, gas flows).

    • Rationale: These parameters significantly impact ionization and fragmentation efficiency.

Issue 2: High Background Noise in Chromatogram

High background noise can obscure the analyte peak and reduce the signal-to-noise ratio, impacting sensitivity.

Troubleshooting High Background Noise

High_Background_Troubleshooting cluster_solvents Solvent and Reagent Checks cluster_sample_prep Sample Preparation Review cluster_lc LC System Inspection cluster_ms_source MS Source Maintenance start High Background Noise check_solvents 1. Check Solvents and Reagents start->check_solvents check_sample_prep 2. Review Sample Preparation check_solvents->check_sample_prep Solvents OK solvent1 Use high-purity, MS-grade solvents check_lc_system 3. Inspect LC System check_sample_prep->check_lc_system Sample Prep OK prep1 Improve sample cleanup (e.g., SPE) check_ms_source 4. Clean MS Source check_lc_system->check_ms_source LC System OK lc1 Check for contaminated tubing or column resolve Background Noise Reduced check_ms_source->resolve Source Cleaned ms1 Clean the ion source components solvent2 Prepare fresh mobile phases prep2 Check for matrix interferences lc2 Wash the system thoroughly

Caption: Troubleshooting guide for high background noise in LC-MS.

Detailed Troubleshooting Steps:

  • Check Solvents and Reagents:

    • Action: Ensure you are using high-purity, MS-grade solvents and freshly prepared mobile phases.

    • Rationale: Contaminants in solvents are a common source of high background noise.

  • Review Sample Preparation:

    • Action: Improve your sample cleanup procedure. Consider using solid-phase extraction (SPE) to remove interfering matrix components.

    • Rationale: Biological samples contain numerous compounds that can contribute to background noise and cause ion suppression.

  • Inspect the LC System:

    • Action: Check for and clean any contaminated tubing or guard columns.

    • Rationale: Contaminants can accumulate in the LC system and leach into the mobile phase.

  • Clean the MS Ion Source:

    • Action: If the above steps do not resolve the issue, the mass spectrometer's ion source may need cleaning.

    • Rationale: Over time, non-volatile components can build up in the ion source, leading to high background.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of long-chain acyl-CoAs, which can be used as a reference for optimizing the detection of this compound.

Table 1: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile (B52724)
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Typical Transition [M+H]+ → [Fragment ion]

Table 2: Reported Performance Metrics for Long-Chain Acyl-CoA Detection

MetricTypical ValueReference
Recovery Rate 70-95% (with SPE)[2]
Limit of Detection (LOD) 1-10 fmol on column
Limit of Quantitation (LOQ) 5-50 fmol on column
Linear Range 0.1 - 100 ng/mL
Inter-assay CV < 15%
Intra-assay CV < 10%

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is a general guideline and may need optimization for your specific cell type.

Materials:

  • Ice-cold PBS

  • Methanol (B129727)

  • Acetonitrile

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge

Procedure:

  • Aspirate cell culture medium and wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol and the internal standard to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of acetonitrile to the supernatant, vortex, and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow for Acyl-CoA Extraction

Extraction_Workflow start Cell Pellet step1 Wash with ice-cold PBS start->step1 step2 Add cold methanol + Internal Standard step1->step2 step3 Scrape cells and centrifuge step2->step3 step4 Collect supernatant step3->step4 step5 Add acetonitrile and evaporate step4->step5 step6 Reconstitute for analysis step5->step6 end Sample ready for LC-MS/MS step6->end

Caption: A typical workflow for the extraction of acyl-CoAs from cells.

Protocol 2: Generic Fluorescent Assay for Acyl-CoA Synthetase Activity

This assay can be adapted to measure the activity of the synthetase that produces this compound.

Principle: The assay measures the production of acyl-CoA, which is then used in a coupled enzyme reaction to generate a fluorescent product.

Materials:

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A

  • 11-Methyloctadecanoic acid (substrate)

  • Enzyme mix (containing acyl-CoA oxidase and a peroxidase)

  • Fluorescent probe (e.g., Amplex Red)

  • Cell or tissue lysate containing the acyl-CoA synthetase

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, Coenzyme A, the enzyme mix, and the fluorescent probe.

  • Add the cell or tissue lysate to the wells of the microplate.

  • Initiate the reaction by adding the substrate, 11-Methyloctadecanoic acid.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) in a kinetic mode.

  • The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

Signaling Pathway for Fluorescent Assay

Fluorescent_Assay_Pathway substrate 11-Methyloctadecanoic Acid + CoA + ATP enzyme Acyl-CoA Synthetase substrate->enzyme product This compound enzyme->product coupled_enzyme Acyl-CoA Oxidase product->coupled_enzyme h2o2 H2O2 coupled_enzyme->h2o2 peroxidase Peroxidase h2o2->peroxidase fluorescence Fluorescent Product peroxidase->fluorescence probe Fluorescent Probe (Non-fluorescent) probe->peroxidase

Caption: The enzymatic cascade in a typical fluorescent acyl-CoA assay.

References

Technical Support Center: Quantification of 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: The gold standard for quantifying long-chain acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, which is crucial for accurately measuring low-abundance species in complex biological matrices.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for fatty acid analysis, it requires a derivatization step to make the analytes volatile and is generally more suited for the analysis of the free fatty acid rather than the CoA ester.[2][3]

Q2: I am having trouble detecting a signal for this compound. What are the initial troubleshooting steps?

A2: If you are observing a very low or no signal, a systematic approach is necessary to identify the issue. Begin by confirming the mass spectrometer's performance by infusing a known, stable compound to ensure the instrument is responsive. It is also advisable to prepare fresh standards and mobile phases to rule out degradation or contamination. Verify that all instrument parameters, such as voltages and gas flows, are correctly set to maintain a stable electrospray.

Q3: What are the common causes of low signal intensity for long-chain acyl-CoAs in LC-MS/MS analysis?

A3: Several factors can contribute to low signal intensity for acyl-CoA compounds:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can affect the ionization efficiency of acyl-CoAs.

  • Ion Suppression: Complex biological samples can contain components that interfere with the ionization of the target analyte, leading to a reduced signal.

  • Suboptimal Mass Spectrometry Parameters: The selection of precursor and product ions, as well as the collision energy, must be optimized for sensitive detection.

  • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can result in a lower signal-to-noise ratio.

Q4: How does the sample preparation method impact the signal of this compound?

A4: The choice of extraction and cleanup methods is critical for successful quantification. For acyl-CoAs, many protocols involve protein precipitation followed by solid-phase extraction (SPE). Using an unsuitable SPE sorbent or elution solvent can lead to significant loss of the analyte. It is also important to minimize the time samples are kept at room temperature and in aqueous solutions to prevent degradation.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. However, if this is not commercially available, a structurally similar compound is the next best choice. For this compound (a C19 branched-chain acyl-CoA), a suitable alternative would be a commercially available deuterated long-chain fatty acyl-CoA or an odd-chain fatty acyl-CoA like Heptadecanoyl-CoA (C17:0-CoA).[4] The key is to use an internal standard with similar physicochemical properties to the analyte to ensure comparable behavior during sample preparation and analysis.[5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape and Resolution
Potential Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for the separation of long-chain acyl-CoAs. A common mobile phase consists of an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[1]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Issue 2: High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase or LC System Use high-purity solvents and flush the LC system thoroughly.
Matrix Effects Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.
Electronic Noise Ensure proper grounding of the mass spectrometer and check for any sources of electronic interference.
Issue 3: Low Recovery of Internal Standard
Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent system for the polarity of long-chain acyl-CoAs. Consider a multi-step extraction with solvents of varying polarities.
Analyte Degradation Keep samples on ice or at 4°C during preparation and minimize exposure to non-acidic aqueous solutions.
Improper SPE Procedure Ensure the SPE cartridge is conditioned correctly and that the elution solvent is appropriate for the analyte.

Quantitative Data Summary

The following tables provide representative quantitative data for a typical LC-MS/MS method for this compound quantification. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 2: Precision and Accuracy

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low (0.3 ng/mL) < 15%< 15%85-115%
Medium (10 ng/mL) < 10%< 10%90-110%
High (80 ng/mL) < 10%< 10%90-110%

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol provides a general guideline for the extraction of this compound from tissue samples. Optimization may be required for different tissue types.

  • Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water). Spike the sample with an appropriate internal standard.

  • Protein Precipitation: Vortex the homogenate for 10 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for further cleanup.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water to remove unbound impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method that can be adapted for this compound.

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • This compound: The precursor ion will be the [M+H]⁺ ion. The most common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[6]

      • Precursor Ion (Q1): Calculated m/z for [C40H71N7O17P3S + H]⁺

      • Product Ion (Q3): Precursor Ion - 507.1

    • Internal Standard (e.g., C17:0-CoA):

      • Precursor Ion (Q1): m/z of [C17:0-CoA + H]⁺

      • Product Ion (Q3): Precursor Ion - 507.1

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Energy: Optimize for the specific analyte and instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Tissue Homogenization (with Internal Standard) centrifugation Protein Precipitation & Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Drying & Reconstitution spe->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Low or No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok ms_issue Troubleshoot Mass Spectrometer ms_ok->ms_issue No check_standards Prepare Fresh Standards & Mobile Phases ms_ok->check_standards Yes reinject Re-inject Sample check_standards->reinject signal_ok Signal Improved? reinject->signal_ok signal_still_low Signal Still Low signal_ok->signal_still_low No end Consult Instrument Specialist signal_ok->end Yes optimize_params Optimize MS Parameters (e.g., Collision Energy) signal_still_low->optimize_params check_sample_prep Review Sample Prep (Extraction, SPE) optimize_params->check_sample_prep check_sample_prep->end

Caption: Troubleshooting workflow for low LC-MS/MS signal.

References

Technical Support Center: Analysis of 11-Methyloctadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Methyloctadecanoyl-CoA and interpreting its mass spectra.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Inefficient extraction from the sample matrix.Ensure the extraction protocol is optimized for long-chain fatty acyl-CoAs. This may involve using a robust lysis buffer and performing a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1]
Degradation of the analyte due to improper handling or storage.This compound is susceptible to hydrolysis. Keep samples on ice or at 4°C during preparation and store extracts at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal ionization in the mass spectrometer source.Optimize electrospray ionization (ESI) source parameters. Use a mobile phase containing a low concentration of an ion-pairing agent or an appropriate buffer, such as ammonium (B1175870) acetate, to enhance protonation in positive ion mode.[2]
Incorrect mass spectrometer settings.Verify that the instrument is set to monitor the correct precursor and product ions for this compound.
Inconsistent Retention Time Issues with the liquid chromatography (LC) system.Check for leaks, ensure the mobile phase composition is correct and properly degassed, and equilibrate the column thoroughly before each run.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
High Background Noise or Contamination Contaminated solvents, reagents, or sample tubes.Use LC-MS grade solvents and high-purity reagents. Ensure all labware is thoroughly cleaned or use certified low-binding tubes.
Carryover from previous injections.Implement a rigorous needle and injection port washing protocol between samples. Running blank injections can help identify and mitigate carryover.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample to ensure the amount injected is within the linear range of the column and detector.
Secondary interactions with the column stationary phase.Adjust the mobile phase pH or organic solvent composition to improve peak shape.
Unexpected Adducts Presence of salts in the sample or mobile phase.While the protonated molecule ([M+H]⁺) is the primary target, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. If these adducts are abundant and the protonated signal is low, consider desalting the sample.

Frequently Asked Questions (FAQs)

Q1: What are the expected key m/z values for this compound in positive ion mode ESI-MS/MS?

A1: The primary ions to monitor for this compound are its protonated precursor ion and its characteristic product ion resulting from a neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.

Description Molecular Formula m/z (monoisotopic)
This compound (Neutral Molecule)C₄₀H₇₂N₇O₁₇P₃S1047.39
Precursor Ion ([M+H]⁺) [C₄₀H₇₃N₇O₁₇P₃S]⁺ 1048.40
Primary Product Ion [C₂₉H₅₄NO₈PS]⁺ 541.40
Common Neutral LossC₁₀H₁₃N₅O₁₀P₂507.00
Common CoA Fragment Ion[C₁₀H₁₄N₅O₇P₂]⁺428.04

Q2: What is the characteristic fragmentation pattern of this compound?

A2: Like other fatty acyl-CoAs, this compound undergoes a characteristic collision-induced dissociation (CID). The most common fragmentation is the neutral loss of the adenosine 3'-phosphate 5'-diphosphate portion of the Coenzyme A molecule, which has a mass of approximately 507 Da.[3][4] This results in a product ion that retains the fatty acyl chain. Another common, though typically less intense, fragment corresponds to the adenosine 3',5'-diphosphate ion at m/z 428.04.[5][6]

Q3: Which ionization mode is best for analyzing this compound?

A3: Positive electrospray ionization (+ESI) is generally preferred for the analysis of acyl-CoAs as it reliably produces the protonated precursor ion ([M+H]⁺).

Q4: How can I confirm the identity of a peak as this compound?

A4: Confirmation should be based on three criteria:

  • Accurate Mass: The measured mass of the precursor ion should be within a narrow tolerance (e.g., <5 ppm) of the theoretical mass of [M+H]⁺.

  • MS/MS Fragmentation: The precursor ion should fragment to produce the expected product ions, particularly the characteristic neutral loss of 507 Da.

  • Chromatographic Retention Time: The peak's retention time should match that of an authentic reference standard analyzed under the same conditions.

Q5: Are there any special considerations for the branched-chain structure of this compound?

A5: The branched methyl group is unlikely to significantly alter the primary fragmentation pattern, which is dominated by the cleavage of the CoA moiety. However, its presence will slightly alter the chromatographic retention time compared to its straight-chain isomer, stearoyl-CoA (C18:0-CoA). Typically, branched-chain fatty acyl-CoAs may elute slightly earlier than their linear counterparts on a C18 reversed-phase column.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (from cell culture or tissue)

  • Extraction: Homogenize cells or tissue in a cold acidic solution (e.g., 10% trichloroacetic acid).[1]

  • Purification: Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and polar contaminants.

    • Condition the cartridge with methanol (B129727), followed by water.

    • Load the acidified extract.

    • Wash with water to remove salts.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 5 mM ammonium acetate.[2]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoA.

    • 0-2 min: 20% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Precursor Ion (Q1): m/z 1048.40

  • Product Ion (Q3): m/z 541.40

  • Collision Energy: Optimize based on the instrument, but typically in the range of 30-50 eV.

  • Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas) and temperature for maximal signal intensity.

Visualizations

fragmentation_pathway Fragmentation of this compound precursor [M+H]⁺ This compound m/z = 1048.40 product1 Product Ion [M+H - 507]⁺ m/z = 541.40 precursor->product1 CID neutral_loss Neutral Loss Adenosine 3'-phosphate 5'-diphosphate 507.00 Da precursor->neutral_loss product2 CoA Fragment [C₁₀H₁₄N₅O₇P₂]⁺ m/z = 428.04 precursor->product2 CID (alternative)

Caption: Fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (+ESI, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: LC-MS/MS workflow for this compound.

References

method refinement for acyl-CoA profiling in different tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA profiling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the analysis of acyl-CoA species in various tissues.

Frequently Asked Questions (FAQs)

Q1: Why is the profiling of acyl-CoAs important in research and drug development?

A1: Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways. They are involved in energy metabolism, lipid synthesis and degradation, and the regulation of signaling pathways.[1][2] The accurate profiling of acyl-CoA species is crucial for understanding the metabolic state of cells and tissues in both physiological and pathological conditions, such as metabolic disorders and the effects of drugs.[3][4]

Q2: What are the main challenges associated with acyl-CoA profiling in different tissues?

A2: The analysis of acyl-CoAs is challenging due to their diverse physico-chemical properties, varying cellular concentrations, and instability in aqueous solutions.[4][5] Key challenges include:

  • Metabolite Instability: Acyl-CoAs are prone to degradation, requiring rapid quenching of metabolism and specific sample handling conditions.[5][6]

  • Wide Range of Polarities: The acyl chains can range from short (e.g., acetyl-CoA) to very long, making it difficult to develop a single analytical method for comprehensive profiling.[7][8]

  • Matrix Effects: Co-extracted components from complex tissue samples can interfere with the analysis, particularly in mass spectrometry-based methods.[1]

  • Low Abundance: Many acyl-CoA species are present at low concentrations, requiring highly sensitive analytical techniques.[7]

Q3: Which analytical technique is most commonly used for acyl-CoA quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for quantifying acyl-CoAs due to its high sensitivity and specificity.[1][5] This technique allows for the identification and quantification of a wide range of acyl-CoA species in complex biological samples.[7] Other techniques like HPLC with UV detection, NMR, and fluorimetric assays can also be used, particularly for more abundant species like acetyl-CoA.[5]

Troubleshooting Guide

Issue 1: Low recovery of acyl-CoAs during extraction.

  • Possible Cause: Inefficient extraction method for the target acyl-CoA species (short-chain vs. long-chain).

  • Solution: The choice of extraction solvent and method is critical and depends on the chain length of the acyl-CoAs of interest. For a broad range of acyl-CoAs, solvent precipitation with 80% methanol (B129727) can be effective.[1] For short-chain acyl-CoAs, a 5% 5-sulfosalicylic acid (SSA) solution for protein precipitation has been shown to provide good recovery.[3] For long-chain acyl-CoAs, a liquid-liquid extraction with an organic solvent is often preferred.[9] Solid-phase extraction (SPE) can also be used to improve sample clean-up and recovery.[1][10]

  • Possible Cause: Degradation of acyl-CoAs during sample preparation.

  • Solution: It is crucial to keep the tissue frozen at all times until homogenization to halt metabolic activity.[3] Use pre-chilled mortars, pestles, and microcentrifuge tubes.[3] If not analyzing immediately, store extracts at -80°C to prevent degradation.[3]

Issue 2: Poor chromatographic peak shape (e.g., tailing) and signal loss in LC-MS/MS analysis.

  • Possible Cause: Build-up of biological materials on the analytical column from repeated injections of tissue extracts.[8]

  • Solution: Incorporate a column wash step between injections. A wash with 0.1% phosphoric acid has been shown to be effective in avoiding poor chromatographic performance and signal losses.[7]

  • Possible Cause: Suboptimal chromatographic conditions for separating acyl-CoAs of varying polarities.

  • Solution: A combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used in series to simultaneously detect the full range of short-, medium-, and long-chain acyl-CoAs.[7] For long-chain acyl-CoAs, a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can provide high resolution.[11]

Issue 3: Inaccurate quantification due to matrix effects.

  • Possible Cause: Co-eluting endogenous species from the tissue matrix can suppress or enhance the ionization of target acyl-CoAs in the mass spectrometer.

  • Solution: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification as they co-elute with the analyte and experience similar matrix effects.[1][12] Additionally, solid-phase extraction (SPE) is an excellent method for sample clean-up to reduce matrix effects.[1]

Data Presentation

Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[3]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[3]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data sourced from BenchChem Application Note.[3]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is optimized for the extraction of short-chain acyl-CoAs for subsequent LC-MS/MS analysis, using 5-sulfosalicylic acid (SSA) for protein precipitation.[3]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)[3]

  • Liquid nitrogen

  • Pre-chilled mortar and pestle[3]

  • Pre-chilled microcentrifuge tubes[3]

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water[3]

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)[3]

  • Refrigerated microcentrifuge[3]

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Keep the tissue frozen by placing it in a pre-chilled mortar with liquid nitrogen and grind it to a fine powder.[3]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube and add 500 µL of ice-cold 5% SSA solution. Homogenize immediately using a bead beater or an ultrasonic homogenizer.[3]

  • Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[3]

  • Storage: The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[3]

Protocol 2: General LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol provides a general workflow for the analysis of fatty acyl-CoA extracts.[1]

Chromatographic Separation:

  • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

  • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[11]

  • Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification or a neutral loss scan for profiling complex mixtures.[11][12]

Data Analysis:

  • Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]

Visualizations

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Frozen Tissue Sample (20-50mg) pulverize Pulverize in Liquid Nitrogen start->pulverize homogenize Homogenize in Ice-Cold 5% SSA pulverize->homogenize incubate Incubate on Ice (10 min) homogenize->incubate centrifuge Centrifuge (16,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis storage Store at -80°C supernatant->storage

Caption: Workflow for short-chain acyl-CoA extraction from tissues.

Acyl_CoA_Metabolism_Overview cluster_sources Sources cluster_central Central Intermediate cluster_fates Metabolic Fates carbs Carbohydrates acetyl_coa Acetyl-CoA carbs->acetyl_coa fatty_acids Fatty Acids (Beta-Oxidation) fatty_acids->acetyl_coa amino_acids Amino Acids amino_acids->acetyl_coa tca TCA Cycle (Energy Production) acetyl_coa->tca lipid_synthesis Lipid Synthesis acetyl_coa->lipid_synthesis protein_acetylation Protein Acetylation acetyl_coa->protein_acetylation

Caption: Central role of Acetyl-CoA in cellular metabolism.

References

Technical Support Center: Analysis of 11-Methyloctadecanoyl-CoA and Other Branched-Chain Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the analysis of 11-Methyloctadecanoyl-CoA and other branched-chain long-chain acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals who are utilizing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of these challenging analytes.

It is important to note that detailed, publicly available analytical data specifically for this compound is limited. Therefore, this guide will address common challenges and troubleshooting strategies for the broader class of branched-chain long-chain acyl-CoAs, using this compound as a representative example. The principles and methodologies discussed here are based on established practices for the analysis of similar endogenous molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the measurement of branched-chain long-chain acyl-CoAs like this compound challenging?

A1: The analysis of these molecules is complex due to several factors:

  • Low Abundance: Acyl-CoAs are typically present in low concentrations within biological matrices.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperature.

  • Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

  • Isomeric Overlap: Branched-chain acyl-CoAs may have isomers with the same mass, making chromatographic separation crucial for accurate identification and quantification.

Q2: What is the most common analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs.[1][2] This technique offers high sensitivity and selectivity, allowing for the detection of low-abundance species in complex biological samples. The use of multiple reaction monitoring (MRM) allows for specific detection and quantification of the target analyte.

Q3: Why are internal standards crucial for accurate quantification?

A3: Internal standards are essential for correcting for variability at multiple stages of the analytical process, including sample extraction, derivatization, and LC-MS/MS analysis. The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled this compound). If a specific stable isotope-labeled standard is unavailable, a structurally similar acyl-CoA with a different chain length or branching pattern that is not present in the sample can be used.

Q4: What are the key considerations for sample preparation?

A4: Proper sample preparation is critical for obtaining reliable results. Key steps include:

  • Rapid Quenching and Extraction: To prevent enzymatic degradation and hydrolysis of acyl-CoAs, samples should be rapidly quenched, often with cold solvents.

  • Protein Precipitation: Proteins in the sample must be removed as they can interfere with the analysis. Common protein precipitation agents include trichloroacetic acid (TCA) and sulfosalicylic acid (SSA).

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the acyl-CoAs prior to LC-MS/MS analysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Signal/No Peak for this compound Analyte degradation during sample preparation.- Ensure rapid quenching of biological samples on ice or with liquid nitrogen. - Use pre-chilled solvents for extraction. - Minimize sample handling time.
Inefficient extraction.- Optimize the extraction solvent. A mixture of acetonitrile, methanol, and water is often effective. - Ensure complete cell lysis.
Suboptimal LC-MS/MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Confirm the correct precursor and product ion m/z values are being monitored.
High Variability Between Replicates Inconsistent sample preparation.- Ensure precise and consistent pipetting of all reagents and internal standards. - Use a standardized protocol for all samples.
Matrix effects.- Perform a matrix effect study by comparing the analyte response in a clean solvent versus a sample matrix. - If significant matrix effects are present, improve sample cleanup using SPE or dilute the sample.
Instrument instability.- Check the stability of the LC pump flow rate and the MS spray. - Run system suitability tests before and during the analytical run.
Incorrect Peak Identification Co-elution of isomers.- Optimize the chromatographic method to achieve baseline separation of potential isomers. Consider using a longer column or a different stationary phase.
Incorrect MRM transitions.- Verify the precursor and product ions for this compound. The precursor ion will be [M+H]⁺. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[3]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation

  • Cell Culture:

    • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) containing an appropriate internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of LC-MS grade water.

  • Tissue:

    • Weigh the frozen tissue sample (10-20 mg).

    • Homogenize the tissue in 1 mL of ice-cold extraction solvent with an internal standard using a bead beater or similar homogenizer.

    • Follow steps 1.4-1.6 from the cell culture protocol.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions for this compound (C40H72N7O17P3S, MW: 1048.02):

      • Precursor Ion (Q1): 1049.4 m/z ([M+H]⁺)

      • Product Ion (Q3) for Quantification: 542.4 m/z ([M+H-507]⁺)

      • Product Ion (Q3) for Confirmation: 428.1 m/z (Adenosine diphosphate (B83284) fragment)

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantification) (m/z)Product Ion (Confirmation) (m/z)
This compound1049.4542.4428.1
Internal Standard (e.g., ¹³C₁₈-Octadecanoyl-CoA)1067.4560.4428.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Cells/Tissue) quench Rapid Quenching sample->quench extract Extraction with Internal Standard quench->extract centrifuge Centrifugation extract->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the analysis of branched-chain long-chain acyl-CoAs.

fragmentation_pattern cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 1049.4 quant_ion Acylium Ion [M+H-507]⁺ m/z = 542.4 precursor->quant_ion Neutral Loss of 507 Da confirm_ion Adenosine Diphosphate Fragment m/z = 428.1 precursor->confirm_ion Fragmentation

Caption: Predicted fragmentation of this compound in positive ion mode.

References

best practices for handling and storing 11-Methyloctadecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Methyloctadecanoyl-CoA Standards

Welcome to the technical support center for this compound standards. This guide provides best practices, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Upon receipt, the lyophilized powder should be stored at or below -20°C. For long-term storage, it is recommended to keep it at -80°C. Once reconstituted, the solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.

Q2: What is the best solvent for reconstituting this compound?

A2: The choice of solvent can impact the stability and solubility of this compound. It is recommended to use a high-purity, anhydrous solvent. A common choice for long-chain acyl-CoAs is a buffered aqueous solution (e.g., phosphate (B84403) or TRIS buffer) at a slightly acidic to neutral pH (pH 6.0-7.5) to maintain the integrity of the CoA moiety. For applications requiring an organic solvent, anhydrous ethanol (B145695) or methanol (B129727) can be used, but long-term stability in organic solvents may be reduced. Always refer to the manufacturer's specific instructions if available.

Q3: How can I prevent the degradation of this compound during handling?

A3: this compound is susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at alkaline pH. It is also a substrate for various hydrolases.[1][2] To minimize degradation, always use sterile, nuclease-free water and pipette tips. Work on ice whenever possible to reduce the rate of chemical reactions. Avoid exposure to strong acids, bases, and oxidizing agents.[3]

Q4: How many freeze-thaw cycles can a reconstituted solution of this compound withstand?

A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. The best practice is to aliquot the reconstituted standard into single-use vials that correspond to the amount needed for a single experiment. If repeated use from the same stock is unavoidable, limit the number of freeze-thaw cycles to a maximum of 2-3.

Troubleshooting Guides

Issue 1: Inconsistent or low signal intensity in mass spectrometry analysis.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting Step: Prepare a fresh dilution from a new aliquot of the standard. If the signal improves, the previous working solution was likely degraded. Review handling and storage procedures to prevent future degradation.

  • Possible Cause 2: Poor ionization.

    • Troubleshooting Step: Optimize the mass spectrometer source parameters. Consider using a different ionization mode (e.g., ESI positive vs. negative) or adjusting the mobile phase composition to improve ionization efficiency.

  • Possible Cause 3: Adsorption to surfaces.

    • Troubleshooting Step: Long-chain acyl-CoAs can be "sticky" and adsorb to plastic and glass surfaces. Use low-adsorption microcentrifuge tubes and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the diluent can sometimes help, but check for compatibility with your assay.

Issue 2: Appearance of unexpected peaks in chromatography.

  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Analyze a solvent blank to check for contaminants in the solvent or analytical system. Ensure that all glassware and consumables are scrupulously clean.

  • Possible Cause 2: Degradation products.

    • Troubleshooting Step: Hydrolysis of the thioester bond or cleavage of the pyrophosphate linkage can result in degradation products.[1][2] Run a fresh standard to see if the unexpected peaks are absent. If the peaks appear over time in the working solution, this indicates degradation.

  • Possible Cause 3: Isomerization.

    • Troubleshooting Step: While less common for this specific compound, some molecules can undergo isomerization under certain pH or light conditions. Protect the standard from light and maintain appropriate pH.

Data Presentation

ParameterRecommended ConditionNotes
Storage Temperature
Lyophilized Powder-20°C (short-term) or -80°C (long-term)Keep in a desiccator to prevent moisture absorption.
Reconstituted Solution-80°CAliquot into single-use volumes to avoid freeze-thaw cycles.
Reconstitution Solvent Buffered Aqueous Solution (pH 6.0-7.5) or Anhydrous AlcoholChoice depends on the downstream application. Aqueous buffers are generally preferred for stability.
Typical Concentration 1-10 mM (Stock Solution)Prepare working solutions by fresh dilution from the stock.
Handling Conditions On ice, sterile consumables, protected from lightMinimize time at room temperature.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized standard to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of pre-chilled, sterile, buffered aqueous solution (e.g., 50 mM potassium phosphate buffer, pH 6.5) to the vial to achieve the desired stock concentration (e.g., 5 mM).

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking, which can cause denaturation.

  • Immediately aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.

Protocol 2: Preparation of Working Standards for LC-MS Analysis

  • Thaw a single-use aliquot of the this compound stock solution on ice.

  • Perform serial dilutions of the stock solution using the desired mobile phase or a compatible solvent (e.g., 90:10 methanol:water) to prepare a calibration curve.

  • Keep the working standards on ice and protected from light until they are loaded into the autosampler.

  • It is recommended to prepare fresh working standards for each experiment to ensure accuracy.

Visualizations

G cluster_storage Storage and Reconstitution cluster_experiment Experimental Use receive Receive Lyophilized Standard store_lyo Store at -80°C receive->store_lyo reconstitute Reconstitute in Buffer (on ice) store_lyo->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_sol Store Aliquots at -80°C aliquot->store_sol thaw Thaw Single Aliquot (on ice) store_sol->thaw Start of Experiment prepare_working Prepare Working Dilutions thaw->prepare_working analyze Perform Experiment prepare_working->analyze

Caption: Workflow for handling and storing this compound standards.

G cluster_troubleshooting Troubleshooting Path start Inconsistent Results Observed check_fresh Analyze a Freshly Prepared Standard start->check_fresh issue_resolved Issue Resolved? check_fresh->issue_resolved yes Yes issue_resolved->yes Degradation of Working Solution Was the Cause no No issue_resolved->no solution1 Review Handling and Storage Procedures to Prevent Future Issues yes->solution1 check_instrument Investigate Instrument Parameters (e.g., MS settings, LC column) no->check_instrument check_protocol Review Experimental Protocol (e.g., contamination, solvent choice) no->check_protocol solution2 Optimize Instrument and Protocol check_instrument->solution2 check_protocol->solution2

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

improving the reproducibility of 11-Methyloctadecanoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 11-Methyloctadecanoyl-CoA is limited in publicly available literature. The following troubleshooting guides and protocols are based on established principles for long-chain and branched-chain acyl-CoAs. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A: Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store this compound as a lyophilized powder or in an organic solvent such as ethanol (B145695) at -80°C. For short-term use, stock solutions can be prepared in a buffered aqueous solution (pH 6.0-7.0) and stored at -20°C for a few days. Avoid repeated freeze-thaw cycles.

Q2: What are the best practices for handling this compound in solution?

A: Due to their amphipathic nature, long-chain acyl-CoAs can act as detergents at high concentrations, potentially disrupting cell membranes or protein structures.[1] It is advisable to work with concentrations as low as practically possible for your experiment. To improve solubility in aqueous buffers, the addition of a small amount of a non-ionic detergent or carrier proteins like fatty acid-free bovine serum albumin (BSA) can be beneficial.

Q3: My this compound solution appears cloudy. What should I do?

A: Cloudiness may indicate that the concentration of this compound is above its critical micelle concentration (CMC) or that it is precipitating out of solution. Try diluting the solution, gently warming it, or adding a solubilizing agent as mentioned above.

Q4: How can I confirm the integrity of my this compound standard?

A: The integrity of your standard can be verified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A fresh standard should show a single major peak corresponding to the correct mass-to-charge ratio (m/z) of this compound. The presence of multiple peaks could indicate degradation products such as the free fatty acid, coenzyme A, or oxidized species.

Troubleshooting Guides

Mass Spectrometry Analysis

Q1: I am not detecting my this compound peak in my LC-MS/MS analysis. What could be the issue?

A: This could be due to several factors:

  • Poor Ionization: Long-chain acyl-CoAs are most efficiently ionized in positive mode electrospray ionization (ESI+).[2] Ensure your mass spectrometer is operating in the correct mode.

  • Incorrect Precursor Ion Selection: Calculate the expected m/z for the protonated molecule [M+H]⁺ of this compound and ensure it is correctly entered in your precursor ion scan or selected reaction monitoring (SRM) method.

  • Suboptimal Fragmentation: Acyl-CoAs have a characteristic neutral loss of 507 amu (the 3'-phosphoadenosine-5'-diphosphate moiety) and a product ion at m/z 428 (adenosine 3',5'-diphosphate).[2][3][4] Check that your collision energy is optimized to produce these fragments.

  • Sample Degradation: Ensure that the sample has been properly stored and handled to prevent degradation.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of your analyte. Try diluting your sample or using a solid-phase extraction (SPE) clean-up step.

Q2: I am observing multiple peaks in the chromatogram for my this compound standard. What does this mean?

A: Multiple peaks can indicate:

  • Isomers: If you are using a synthetic standard, there may be isomeric impurities from the synthesis process.

  • Degradation Products: As mentioned, acyl-CoAs can hydrolyze. You may be observing peaks for 11-methyloctadecanoic acid and Coenzyme A.

  • In-source Fragmentation: The conditions in the ion source of the mass spectrometer might be too harsh, causing the molecule to fragment before mass analysis. Try reducing the source temperature or voltages.

Q3: The signal intensity for my this compound is very low. How can I improve it?

A: To enhance signal intensity:

  • Optimize LC Conditions: Ensure that your HPLC method is providing good peak shape and retention time. A dirty column or inappropriate mobile phase can lead to poor signal.

  • Tune Mass Spectrometer Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy specifically for this compound using a tuning solution.

  • Increase Sample Concentration: If possible, increase the concentration of your sample.

  • Sample Clean-up: As mentioned, matrix effects can significantly reduce signal. Implement a sample clean-up procedure.

Enzymatic Assays

Q1: My enzymatic assay with this compound is showing no activity. What are the possible reasons?

A: Lack of activity could be due to:

  • Substrate Unavailability: The concentration of free this compound may be too low if it is forming micelles. Consider adding a carrier protein like BSA to your assay buffer.

  • Enzyme Inhibition: High concentrations of the acyl-CoA substrate can be inhibitory to some enzymes. Try running the assay with a range of substrate concentrations.

  • Incorrect Buffer Conditions: Ensure the pH, ionic strength, and any necessary cofactors in your assay buffer are optimal for your enzyme.

  • Inactive Enzyme: Verify the activity of your enzyme with a known, reliable substrate.

Q2: The results of my enzymatic assay are not reproducible. What can I do to improve consistency?

A: To improve reproducibility:

  • Precise Reagent Preparation: Ensure all reagents, especially the this compound solution, are prepared fresh and accurately.

  • Consistent Incubation Times: Use a timer and ensure all samples are incubated for the exact same duration.

  • Temperature Control: Maintain a constant and optimal temperature for the assay.

  • Thorough Mixing: Ensure all components of the assay are well-mixed before starting the reaction.

Quantitative Data

ParameterValueReference
Characteristic Neutral Loss (MS/MS) 507 amu[2][3][5]
Characteristic Product Ion (MS/MS) m/z 428.0365[3]

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • For cellular or tissue samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

    • Resuspend the dried lipid extract in a suitable solvent, such as 80% methanol.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The gradient will need to be optimized for the specific chain length and branching of this compound.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: Calculate the exact mass of this compound and add the mass of a proton.

    • Product Ions: Monitor for the characteristic product ions, primarily the ion resulting from the neutral loss of 507 amu and the ion at m/z 428.

    • Parameter Optimization: Tune the capillary voltage, cone voltage, collision energy, and source and desolvation temperatures to maximize the signal for your specific instrument and compound.

Protocol 2: General Enzymatic Assay for an Acyl-CoA Dehydrogenase using this compound

This protocol is a general guideline and will need to be adapted for the specific enzyme being studied.

  • Reagents:

  • Assay Procedure:

    • Prepare a reaction mixture in a microplate or cuvette containing the assay buffer and the electron acceptor.

    • Add the enzyme preparation to the reaction mixture.

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer at the appropriate wavelength.

    • The rate of the reaction is proportional to the enzyme activity.

  • Controls:

    • Include a "no enzyme" control to account for any non-enzymatic reduction of the electron acceptor.

    • Include a "no substrate" control to measure any endogenous activity in the enzyme preparation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenate extraction Lipid Extraction cell_culture->extraction resuspension Resuspend in LC-MS Solvent extraction->resuspension lc_separation LC Separation (C18 Column) resuspension->lc_separation Injection ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

Acyl_CoA_Metabolism fatty_acid 11-Methyloctadecanoic Acid acyl_coa This compound fatty_acid->acyl_coa Acyl-CoA Synthetase beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis acetyl_coa Acetyl-CoA & Propionyl-CoA beta_oxidation->acetyl_coa triacylglycerols Triacylglycerols, Phospholipids lipid_synthesis->triacylglycerols tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified metabolic pathways involving this compound.

References

Validation & Comparative

The Untapped Potential of Lipid Signatures in Ovarian Cancer Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the specific validation of 11-Methyloctadecanoyl-CoA as a standalone biomarker for ovarian cancer remains to be established in widespread clinical studies, a broader and more compelling body of evidence points towards the deregulation of fatty acid and lipid metabolism as a hallmark of this disease. This guide provides a comparative analysis of emerging lipid-based biomarkers against the current standard, CA-125, offering researchers, scientists, and drug development professionals an objective look at the supportive experimental data and methodologies in this promising field.

Recent metabolomic and lipidomic profiling studies have revealed that ovarian cancer is characterized by significant alterations in lipid metabolism. These changes, which support rapid tumor growth, proliferation, and metastasis, offer a rich source of potential biomarkers that could lead to earlier and more accurate diagnosis.[1][2][3] Unlike single-marker approaches, lipid signatures, encompassing panels of various fatty acids, phospholipids, and other lipid species, may provide a more robust and sensitive diagnostic tool.

Performance of Lipid-Based Biomarkers vs. Established Markers

The current gold standard for monitoring ovarian cancer, Cancer Antigen 125 (CA-125), has limitations in both sensitivity and specificity, particularly for early-stage disease.[4] This has spurred the search for more reliable biomarkers. Lipidomics, the large-scale study of lipids, has identified several promising candidates and panels that demonstrate improved diagnostic accuracy.

Below is a summary of the performance of various lipid-based biomarkers compared to CA-125 and other clinical markers.

Biomarker/PanelPatient CohortComparison Group(s)Key Performance MetricsSource
CA-125 216 Ovarian Cancer150 Benign Controls, 20 Healthy ControlsAUC: 0.80[5]
HE4 216 Ovarian Cancer150 Benign Controls, 20 Healthy ControlsAUC: 0.82[5]
CA-125 + HE4 (ROMA) 531 PatientsBenign Gynecological ConditionsSensitivity: 92.3%, Specificity: 75% (Postmenopausal)[6]
Panel of 17 Lipids 208 Ovarian Cancer117 Other Gynecological MalignanciesAUC: 0.85 (Independent Test Set)[7]
Panel of Oleic and Arachidic Acid Not SpecifiedHealthy ControlsHigher diagnostic power than CA-125 for early-stage cancer.[8]
Multi-omic Model (<20 lipid & protein features) 433 (Cohort 1), 399 (Cohort 2)Benign adnexal masses, GI disorders, healthy controlsAUC (Ovarian Cancer vs. Controls): 92%AUC (Early-Stage vs. Controls): 88%[9]
Global Lipidomics Panel Not SpecifiedNormal SerumAUC (All Stages vs. Normal): 0.94AUC (Early-Stage vs. Normal): 0.93[10]
Panel of 5 Fatty Acid Metabolites 157 Cases156 Matched ControlsIncreased risk of developing ovarian cancer associated with higher levels.[11]

Key Alterations in Lipid Metabolism in Ovarian Cancer

Ovarian cancer cells reprogram their metabolism to meet the high demands for energy and cellular building blocks.[3] This involves the upregulation of fatty acid synthesis and uptake, as well as alterations in the composition of various lipid classes. Several key enzymes and pathways are consistently implicated.

De Novo Fatty Acid Synthesis

One of the most profound metabolic shifts in ovarian cancer is the increased de novo synthesis of fatty acids.[1][12] This process, which creates saturated fatty acids like palmitate from acetyl-CoA, is driven by the overexpression of key enzymes.

FattyAcidSynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c Transport Glucose Glucose Glucose->Citrate_m Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA Upregulated in Ovarian Cancer MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Upregulated in Ovarian Cancer Palmitate Palmitate (Saturated Fatty Acid) MalonylCoA->Palmitate Upregulated in Ovarian Cancer ACLY ACLY ACLY->Citrate_c ACC ACC ACC->AcetylCoA FASN FASN FASN->MalonylCoA

Key enzymes such as ATP-citrate lyase (ACLY), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN) are frequently overexpressed in ovarian cancer tissues and are associated with a poor prognosis.[3][12]

Fatty Acid Desaturation and Elongation

Once synthesized, saturated fatty acids can be modified to produce monounsaturated and long-chain fatty acids. Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that converts saturated fatty acids into monounsaturated fatty acids, is notably upregulated in ovarian cancer stem cells.[1] High expression of SCD1 in tumor tissue has been shown to alter the composition of free fatty acids in the serum, suggesting that these downstream products could serve as early diagnostic markers.[8]

Experimental Protocols for Lipidomic Analysis in Ovarian Cancer Research

The identification of lipid biomarkers relies on robust and reproducible experimental workflows. While specific details may vary between studies, a general methodology is commonly followed.

General Experimental Workflow

ExperimentalWorkflow cluster_SampleProcessing Sample Collection & Processing cluster_Analysis Analytical Phase cluster_DataHandling Data Analysis Sample Serum/Plasma Collection Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample->Extraction LCMS LC-MS/MS Analysis (e.g., UPLC-QTOF/MS) Extraction->LCMS GCMS GC-MS Analysis (for certain fatty acids) Extraction->GCMS Processing Data Preprocessing (Peak picking, alignment, normalization) LCMS->Processing GCMS->Processing Stats Statistical Analysis (t-test, ANOVA, PCA, PLS-DA) Processing->Stats ML Machine Learning (Random Forest, SVM for biomarker panel selection) Stats->ML Validation Biomarker Validation (ROC curve analysis, independent cohort) ML->Validation

Key Methodological Details
  • Sample Collection: The majority of studies utilize serum or plasma for lipidomic analysis due to its minimally invasive nature.[7][10][13]

  • Lipid Extraction: A crucial step to isolate lipids from other biomolecules. Common methods include the Folch method (chloroform/methanol) or methyl-tert-butyl ether (MTBE) extraction.

  • Analytical Platforms: Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-MS or UHPLC-MS) is the most frequently used platform for comprehensive lipid profiling.[7][13] This technique allows for the separation and identification of a wide range of lipid species. Gas chromatography-mass spectrometry (GC-MS) may be used for the analysis of specific fatty acids.[8]

  • Data Analysis: Raw data from mass spectrometry is processed to identify and quantify lipid features. Statistical analyses, such as principal component analysis (PCA) and partial least-squares discriminant analysis (PLS-DA), are used to identify lipids that differ significantly between cancer patients and control groups.[7][9] Machine learning algorithms, like random forests, are often employed to select the most discriminative lipids for a biomarker panel.[7][13]

  • Validation: The performance of potential biomarker panels is typically evaluated using Receiver Operating Characteristic (ROC) curve analysis to determine the Area Under the Curve (AUC), sensitivity, and specificity.[7][9][10] Validation in an independent cohort of patients is a critical step to ensure the robustness of the findings.[7][9]

Conclusion

While this compound has not emerged as a specifically validated biomarker for ovarian cancer in the reviewed literature, the broader field of lipidomics has uncovered a wealth of information pointing to the diagnostic potential of lipid signatures. Panels of lipids, reflecting the systemic metabolic reprogramming in ovarian cancer, consistently outperform single markers like CA-125 in distinguishing ovarian cancer cases, including early-stage disease, from benign conditions and healthy controls. The continued application of advanced analytical platforms and machine learning to large, diverse patient cohorts holds the promise of developing a clinically validated, non-invasive test for the early detection of ovarian cancer, ultimately improving patient outcomes.

References

Navigating the Metabolic Maze: A Comparative Guide to Long-Chain Branched-Chain Acyl-CoA Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of long-chain branched-chain acyl-coenzyme A (LC-BC-acyl-CoA) levels, with a focus on their implications in various disease states. While direct quantitative data for specific molecules like 11-methyloctadecanoyl-CoA are currently scarce in published literature, this document synthesizes available information on the broader class of LC-BC-acyl-CoAs to offer valuable insights for research and development.

At a Glance: Long-Chain Branched-Chain Acyl-CoA Levels

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative comparison of the general trends observed for long-chain branched-chain acyl-CoAs in major disease categories. This information is inferred from studies on branched-chain amino acid (BCAA) and lipid metabolism.

Disease StateGeneral Trend of LC-BC-acyl-CoA Levels (in affected tissues)Key Associated Metabolic Dysregulations
Healthy/Normal Baseline/HomeostaticBalanced BCAA catabolism and fatty acid oxidation.
Metabolic Diseases (Obesity, Type 2 Diabetes) Potentially AlteredDysregulation of BCAA catabolism is a hallmark of these conditions.[1][2] Altered lipid metabolism and accumulation of various acyl-CoA species are also observed.[1]
Cancer Often UpregulatedCancer cells exhibit reprogrammed metabolism, frequently utilizing BCAAs as fuel and building blocks, which can lead to an increase in their corresponding acyl-CoA derivatives.[3]
Neurological Disorders Potentially AlteredInborn errors of BCAA metabolism can lead to the accumulation of toxic metabolites, including branched-chain acyl-CoAs, causing severe neurological symptoms.[4][5] The role of LC-BC-acyl-CoAs in other neurological conditions is an area of ongoing investigation.

Note: The trends described above are generalized and can vary depending on the specific disease, tissue type, and the particular LC-BC-acyl-CoA molecule. Further targeted quantitative studies are necessary to elucidate the precise role of these molecules.

The Metabolic Pathway of Long-Chain Branched-Chain Acyl-CoAs

Long-chain branched-chain acyl-CoAs are intermediates in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. These essential amino acids are first transaminated to form branched-chain α-keto acids (BCKAs). Subsequently, the BCKAs undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the corresponding acyl-CoA derivatives.[3] These acyl-CoAs are then further metabolized through a series of reactions, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production or being utilized for the synthesis of other molecules.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Transferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Oxidative Decarboxylation AcylCoA Long-Chain Branched-Chain Acyl-CoAs BCKDH->AcylCoA Metabolism Further Metabolism AcylCoA->Metabolism TCA TCA Cycle Metabolism->TCA

BCAA Catabolism to LC-BC-acyl-CoAs

Experimental Protocols: Quantifying Long-Chain Branched-Chain Acyl-CoAs

The quantification of long-chain acyl-CoA species, including branched-chain variants, is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Tissue samples are rapidly homogenized in a cold buffer, often at a low pH, to quench enzymatic activity.[6]

  • Extraction: Acyl-CoAs are extracted from the homogenate using organic solvents such as a chloroform/methanol mixture or acetonitrile.[6][7]

  • Solid-Phase Extraction (SPE): The extract is often purified using SPE to remove interfering substances and enrich the acyl-CoA fraction.[8]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified acyl-CoA extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for separation.[8]

  • Mass Spectrometry Detection: The separated acyl-CoAs are introduced into a tandem mass spectrometer. Quantification is typically performed using selected reaction monitoring (SRM) in positive electrospray ionization mode.[8][9] This involves monitoring a specific precursor ion and a characteristic product ion for each analyte.

  • Quantification: Absolute quantification is achieved by using a calibration curve generated from authentic standards of the acyl-CoAs of interest and by spiking samples with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[9]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (LC Separation) Purification->LC MSMS Tandem Mass Spectrometry (MS/MS Detection) LC->MSMS Data Data Analysis & Quantification MSMS->Data

LC-MS/MS Workflow for Acyl-CoA Analysis

Concluding Remarks

The study of long-chain branched-chain acyl-CoAs is a burgeoning field with significant potential to uncover novel disease mechanisms and therapeutic targets. While direct quantitative comparisons of specific molecules like this compound are not yet widely available, the established links between dysregulated BCAA metabolism and major diseases underscore the importance of this class of molecules. The advancement of sensitive and robust analytical techniques, such as LC-MS/MS, will be pivotal in enabling researchers to build a more comprehensive understanding of the roles these acyl-CoAs play in health and disease. This, in turn, will pave the way for the development of innovative diagnostic and therapeutic strategies.

References

A Comparative Guide to Branched-Chain Fatty Acids in Metabolic Regulation: Spotlight on 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are emerging as significant players in metabolic health, with growing evidence suggesting their roles in modulating key signaling pathways that govern glucose and lipid metabolism. Unlike their straight-chain counterparts, the methyl branches in BCFAs introduce structural nuances that can lead to distinct biological activities. This guide provides a comparative analysis of 11-Methyloctadecanoyl-CoA, a long-chain anteiso-BCFA, and other BCFAs, summarizing the current understanding of their impact on metabolic regulation. While direct experimental data for this compound is limited, this guide contextualizes its potential effects based on the broader knowledge of BCFA structure-activity relationships.

Divergent Roles of Iso- and Anteiso-BCFAs

BCFAs are primarily categorized into two main isomers: iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon. Research indicates that this seemingly minor structural difference can lead to opposing effects on metabolic pathways.

Generally, iso-BCFAs have been associated with beneficial metabolic outcomes. Studies have shown that they can decrease the expression of genes involved in fatty acid synthesis and inflammation.[1][2] For instance, in hepatocyte cell lines, the iso-BCFA 14-methylpentadecanoic acid (14-MPA) was found to lower the expression of fatty acid synthase (FASN), sterol regulatory element-binding protein 1 (SREBP1), C-reactive protein (CRP), and interleukin-6 (IL-6).[1]

Conversely, anteiso-BCFAs have demonstrated contrasting effects in some studies. The anteiso-BCFA 12-methyltetradecanoic acid (12-MTA) was shown to increase the mRNA levels of FASN, CRP, and IL-6 in the same hepatocyte cell line.[1] These findings suggest that the position of the methyl branch is a critical determinant of the biological activity of BCFAs.

The Influence of Chain Length

The carbon chain length of BCFAs also appears to influence their metabolic effects. While much of the research has focused on shorter-chain BCFAs (C14-C17), the metabolic roles of very-long-chain BCFAs like 11-methyloctadecanoic acid (a C19 anteiso-BCFA) are less understood. Studies comparing medium-chain fatty acids (MCFAs) to long-chain fatty acids (LCFAs) have shown that MCFAs can increase oxidative metabolism and reduce adiposity with fewer negative effects on insulin (B600854) action. It is plausible that the chain length of BCFAs similarly modulates their metabolic impact.

Comparative Data on BCFA Effects

The following tables summarize quantitative data from studies on various BCFAs, highlighting the differential effects of iso- and anteiso- forms on gene expression related to lipid metabolism and inflammation.

Table 1: Comparative Effects of Iso- and Anteiso-BCFAs on Gene Expression in HepG2 Cells

Gene14-Methylpentadecanoic Acid (iso-C16:0)12-Methyltetradecanoic Acid (anteiso-C15:0)
FASN Decreased ExpressionIncreased Expression
SREBP1 Decreased ExpressionNo Significant Effect
CRP Decreased ExpressionIncreased Expression
IL-6 Decreased ExpressionIncreased Expression

Data sourced from a study on human hepatocyte cell lines, indicating opposing effects of the tested iso- and anteiso-BCFAs.[1]

Table 2: Effects of an Iso-BCFA on Gene Expression in Human Adipocytes

Gene14-Methylpentadecanoic Acid (iso-C16:0)
SREBP1 Decreased Expression
SCD1 Decreased Expression
ELOVL6 Decreased Expression
FADS1 Decreased Expression
COX-2 Decreased Expression
ALOX-15 Decreased Expression
IL-6 Decreased Expression

This table highlights the potential anti-inflammatory and lipid-lowering effects of an iso-BCFA in human adipocytes.[2]

Signaling Pathways and Experimental Workflows

The metabolic effects of BCFAs are mediated through complex signaling pathways. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK). Activation of AMPK generally leads to a switch from anabolic to catabolic pathways, promoting fatty acid oxidation and glucose uptake while inhibiting lipid synthesis. Some odd-chain fatty acids, such as pentadecanoic acid (C15:0), have been shown to activate AMPK. Given its structural similarities as a long-chain fatty acid, it is plausible that 11-methyloctadecanoic acid could also influence AMPK signaling.

Below are diagrams illustrating the AMPK signaling pathway and a typical experimental workflow for investigating the effects of fatty acids on cellular metabolism.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Increase in AMP/ATP ratio Increase in AMP/ATP ratio AMPK AMPK Increase in AMP/ATP ratio->AMPK Fatty Acids Fatty Acids Fatty Acids->AMPK ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 promotes Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation inhibition of CPT1 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake

AMPK signaling pathway in metabolic regulation.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Fatty Acid Treatment Fatty Acid Treatment Cell Seeding->Fatty Acid Treatment 24h Glucose Uptake Assay (2-NBDG) Glucose Uptake Assay (2-NBDG) Fatty Acid Treatment->Glucose Uptake Assay (2-NBDG) Fatty Acid Oxidation Assay Fatty Acid Oxidation Assay Fatty Acid Treatment->Fatty Acid Oxidation Assay Western Blot (AMPK Activation) Western Blot (AMPK Activation) Fatty Acid Treatment->Western Blot (AMPK Activation) Data Quantification Data Quantification Glucose Uptake Assay (2-NBDG)->Data Quantification Fatty Acid Oxidation Assay->Data Quantification Western Blot (AMPK Activation)->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

General experimental workflow for studying fatty acid effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the metabolic effects of fatty acids.

Preparation of Fatty Acid Solutions for Cell Culture

Accurate and consistent preparation of fatty acid solutions is critical for in vitro studies.

  • Stock Solution Preparation: Dissolve the fatty acid (e.g., 11-methyloctadecanoic acid) in ethanol (B145695) to create a high-concentration stock solution.

  • Complexing with Bovine Serum Albumin (BSA): Warm a sterile, fatty acid-free BSA solution in serum-free culture medium to 37°C.

  • Conjugation: Add the fatty acid stock solution dropwise to the warm BSA solution while stirring to facilitate the formation of a fatty acid-BSA complex.

  • Incubation: Incubate the solution at 37°C for at least 1 hour to ensure complete conjugation.

  • Sterilization and Storage: Sterilize the final solution by filtration (0.22 µm filter) and store at -20°C for future use. The final concentration of the fatty acid and the molar ratio of fatty acid to BSA should be carefully controlled and reported.

Western Blot for AMPK Activation

This method is used to quantify the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.

  • Cell Lysis: After treatment with the fatty acid of interest, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172) and total AMPK.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensities using densitometry software and normalize the p-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.

2-NBDG Glucose Uptake Assay

This assay measures the rate of glucose uptake into cells using a fluorescent glucose analog, 2-NBDG.

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow.

  • Serum Starvation: Before the assay, starve the cells in a low-serum or serum-free medium for a defined period.

  • Fatty Acid Treatment: Treat the cells with the prepared fatty acid-BSA complex for the desired duration.

  • Glucose-Free Incubation: Wash the cells and incubate them in a glucose-free buffer to deplete intracellular glucose.

  • 2-NBDG Incubation: Add a buffer containing 2-NBDG and incubate for a specific time (e.g., 30-60 minutes) to allow for uptake.

  • Signal Termination: Stop the uptake by washing the cells with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Fatty Acid Oxidation Assay

This assay quantifies the rate at which cells metabolize fatty acids.

  • Cell Preparation: Culture and treat cells with the BCFAs of interest as in other assays.

  • Radiolabeled Fatty Acid Incubation: Incubate the cells with a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid) complexed to BSA.

  • Metabolite Separation: After incubation, stop the reaction and separate the radiolabeled metabolites. For ¹⁴C-labeled fatty acids, the production of ¹⁴CO₂ is measured by trapping it in a basic solution. For ³H-labeled fatty acids, the production of ³H₂O is measured after separating it from the labeled substrate.

  • Scintillation Counting: Quantify the radioactivity of the trapped ¹⁴CO₂ or the aqueous phase containing ³H₂O using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the protein content of the cell lysate to determine the rate of fatty acid oxidation.

Conclusion and Future Directions

The field of BCFAs and their role in metabolic regulation is rapidly evolving. Current evidence strongly suggests that the structure of BCFAs, specifically the position of the methyl branch and the length of the carbon chain, dictates their biological activity. While iso-BCFAs appear to have beneficial effects on lipid metabolism and inflammation, the effects of anteiso-BCFAs may be more complex and context-dependent.

As a long-chain anteiso-BCFA, this compound is structurally distinct from the more commonly studied shorter-chain BCFAs. Based on the available data for other anteiso-BCFAs, it may exert unique effects on metabolic pathways. However, without direct experimental evidence, its specific role remains speculative.

Future research should focus on elucidating the metabolic effects of a wider range of BCFAs, including very-long-chain iso- and anteiso- forms like this compound. Direct comparative studies using standardized experimental protocols are necessary to build a comprehensive understanding of their structure-activity relationships. Such studies will be instrumental for researchers, scientists, and drug development professionals in exploring the therapeutic potential of specific BCFAs for metabolic diseases.

References

cross-validation of different analytical methods for 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Methods for 11-Methyloctadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound, a long-chain acyl-coenzyme A, is crucial for understanding its role in various metabolic pathways and for the development of therapeutic agents targeting these pathways. This guide provides a comparative overview of the primary analytical methods available for the analysis of this compound, with a focus on providing actionable experimental data and protocols.

Overview of Analytical Methods

The analysis of acyl-CoAs like this compound presents challenges due to their instability in aqueous solutions. The most common and effective methods for their quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzyme-based assays. While other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for related analyses, they are generally less direct or sensitive for intact acyl-CoA measurement.[1] LC-MS/MS, in particular, offers high selectivity and sensitivity for the analysis of a wide range of fatty acyl-CoA molecular species.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of individual acyl-CoA species.[2] This technique separates the analyte of interest from a complex mixture using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The high selectivity of MS/MS allows for the differentiation of structurally similar acyl-CoAs.[3]

Advantages:

  • High Specificity: Capable of distinguishing between different acyl-CoA species.

  • High Sensitivity: Can detect and quantify very low concentrations of the analyte.[4]

  • Broad Coverage: Can be adapted to analyze a wide range of acyl-CoAs in a single run.[5]

Disadvantages:

  • Requires specialized and expensive equipment.

  • Method development can be complex.

  • Matrix effects can influence quantification.

Enzyme-Based Assays (Fluorimetric/Colorimetric)

Enzyme-based assays offer a more accessible method for the quantification of total fatty acyl-CoAs. These assays typically involve a series of enzymatic reactions that lead to the production of a fluorescent or colored product, which is proportional to the amount of acyl-CoA in the sample.[6][7]

Advantages:

  • High-throughput capability. [6]

  • Lower equipment cost compared to LC-MS/MS.

  • Rapid and convenient. [6]

Disadvantages:

  • Generally measures total fatty acyl-CoAs, not specific species.

  • Lower specificity and can be prone to interference.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of LC-MS/MS and a generic enzyme-based assay for fatty acyl-CoA analysis. Data for the LC-MS/MS method is based on published methods for similar long-chain acyl-CoAs.

ParameterLC-MS/MSEnzyme-Based Fluorimetric Assay (for total fatty acyl-CoA)
Limit of Detection (LOD) nM to sub-nM range[4]~0.3 µM[6]
Linear Detection Range Wide, typically spanning several orders of magnitude0.3 to 100 µM[6]
Specificity High (specific to this compound)Low (measures total fatty acyl-CoAs)
Throughput LowerHigh[6]
Equipment Cost HighLow

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a synthesized methodology based on established procedures for long-chain acyl-CoA analysis.[2][3][5]

1. Sample Preparation (Extraction)

  • Homogenize cell or tissue samples in a cold extraction solution, such as 2.5% 5-sulfosalicylic acid (SSA).[2]

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate, pH 8).

  • Mobile Phase B: An organic solvent like methanol (B129727) or acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often preferred for acyl-CoAs.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.

Enzyme-Based Fluorimetric Assay for Total Fatty Acyl-CoA

This is a general protocol based on commercially available kits.[6]

1. Sample Preparation

  • Lyse cells or homogenize tissues in a suitable buffer (e.g., pH 7.4 with 0.5% - 5.0% Triton X-100).[6]

  • Centrifuge to remove insoluble material.

2. Assay Procedure

  • Add samples and standards to a 96-well plate.

  • Add the enzyme mix provided in the kit, which typically contains acyl-CoA oxidase.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).[6]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[6]

3. Data Analysis

  • Generate a standard curve using the measurements from the known concentrations.

  • Determine the concentration of total fatty acyl-CoAs in the samples based on the standard curve.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing sp1 Cell/Tissue Homogenization sp2 Protein Precipitation (e.g., with SSA) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 ap1 LC Separation (Reversed-Phase) sp4->ap1 ap2 ESI Ionization (Positive Mode) ap1->ap2 ap3 MS/MS Detection (MRM) ap2->ap3 dp1 Peak Integration ap3->dp1 dp2 Quantification (Standard Curve) dp1->dp2 dp3 Data Reporting dp2->dp3

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

For researchers requiring high specificity and sensitivity in the quantification of this compound, LC-MS/MS is the recommended method. While more resource-intensive, it provides the most accurate and detailed information. For high-throughput screening or when measuring total fatty acyl-CoA levels is sufficient, enzyme-based assays offer a convenient and cost-effective alternative. The choice of method will ultimately depend on the specific research question, available resources, and the required level of analytical detail.

References

A Comparative Analysis of Branched-Chain Acyl-CoAs Across Species with a Focus on 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11-Methyloctadecanoyl-CoA and, more broadly, branched-chain fatty acyl-CoAs (BCFA-CoAs) across different biological kingdoms. Due to the limited specific data on this compound, this document leverages information on the metabolism and function of BCFAs as a whole to provide a comprehensive overview for researchers in metabolic diseases and drug development.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches along their carbon chain. Once activated to their coenzyme A (CoA) esters, they become key metabolic intermediates in various cellular processes. This compound is a specific long-chain BCFA-CoA. While straight-chain fatty acids are the predominant type in many organisms, BCFAs play crucial roles in modulating membrane fluidity, acting as precursors for complex lipids, and participating in specific metabolic pathways. Their presence and metabolism vary significantly across species.

Comparative Metabolism of Branched-Chain Fatty Acyl-CoAs

The synthesis and degradation of BCFA-CoAs are not universally conserved. Different domains of life have evolved distinct pathways to handle these molecules.

Mammals: Peroxisomal Oxidation is Key

In mammals, the metabolism of BCFAs primarily occurs in peroxisomes, especially when the methyl branch is at an odd-numbered carbon, which hinders the standard mitochondrial beta-oxidation pathway. The degradation of phytanic acid, a branched-chain fatty acid obtained from dietary sources, serves as a well-studied model for BCFA catabolism. This process involves an initial alpha-oxidation step to remove a single carbon and bypass the methyl group, followed by beta-oxidation.[1][2]

The key steps in the peroxisomal alpha-oxidation of a branched-chain fatty acid like phytanic acid are:

  • Activation to its CoA ester (e.g., Phytanoyl-CoA).

  • Hydroxylation at the alpha-carbon.

  • Cleavage to release a C1 unit (formyl-CoA) and a shortened aldehyde.

  • Oxidation of the aldehyde to a carboxylic acid, which can then enter the beta-oxidation pathway.[1][2][3]

Bacteria: Biosynthesis from Amino Acid Precursors

Many bacteria, particularly Gram-positive species, have a high abundance of BCFAs in their cell membranes, where they play a critical role in maintaining membrane fluidity.[4] Unlike mammals, bacteria synthesize BCFAs de novo. The biosynthesis typically starts with branched-chain amino acids such as leucine, isoleucine, and valine, which are converted to their corresponding branched-chain alpha-keto acids. These then serve as primers for the fatty acid synthase system.[5]

Plants and Fungi: Diverse but Less Characterized Roles

The presence and metabolism of BCFAs in plants and fungi are more varied and generally less understood. Some plants are known to produce BCFAs, and in certain species, these can be components of seed oils or specialized metabolites.[6] Fungi also synthesize a variety of fatty acids, including BCFAs, which are integral to their cellular membranes.[7] For instance, some fungi can modulate the synthesis of branched-chain fatty acids.[8] However, detailed metabolic pathways comparable to those in mammals and bacteria are not as well-elucidated for this compound or other specific BCFAs in these kingdoms.

Quantitative Data on Branched-Chain Fatty Acyl-CoAs

Obtaining precise quantitative data for specific BCFA-CoAs like this compound across different species is challenging due to their relatively low abundance compared to straight-chain counterparts and technical difficulties in their measurement. The table below provides a framework for the type of comparative data that is essential for a thorough analysis, though specific values for this compound are largely unavailable in the current literature. The data presented is illustrative of the expected relative abundance based on the known metabolism in each species group.

Species/GroupTissue/Cellular CompartmentTypical Concentration Range of BCFAs (relative to total fatty acids)Method of AnalysisReference
Mammals Plasma/SerumLow (<2% of total fatty acids)GC-MS, LC-MS/MS[9]
Adipose TissueLowGC-MS[9]
Bacteria Cell Membrane (Gram-positive)High (can be >50% of total fatty acids)GC-MS[4]
Cell Membrane (Gram-negative)Low to negligibleGC-MS[4]
Plants Seed Oil (specific species)Variable (generally low)GC-MS[6]
Leaf Cuticular WaxesPresentGC-MS
Fungi Cell MembraneVariable (can be significant in some species)GC-MS[7]

Note: The data for "BCFAs" is a generalization. The specific abundance of this compound is expected to be a fraction of the total BCFAs and is highly dependent on the species and its metabolic state.

Experimental Protocols

The analysis of long-chain acyl-CoAs such as this compound requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of these molecules.

Generalized Protocol for the Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow. Optimization of each step is critical for specific sample types and target analytes.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and homogenize in a suitable buffer (e.g., ice-cold 10% trichloroacetic acid or a buffered solution containing antioxidants and internal standards).

  • Cell Lysis: For cell cultures, wash cells with cold PBS and lyse using a suitable method (e.g., sonication or addition of a lysis buffer).

  • Acyl-CoA Extraction: Perform a solid-phase extraction (SPE) or a liquid-liquid extraction to isolate the acyl-CoAs from other cellular components. A common method involves using C18 SPE cartridges.

  • Internal Standards: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: Use a C18 reversed-phase column suitable for the separation of long-chain hydrophobic molecules.

    • Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous phase with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic phase (e.g., acetonitrile (B52724) or methanol).[10]

    • Flow Rate: Adjust the flow rate based on the column dimensions and desired separation.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, as acyl-CoAs ionize efficiently as [M+H]⁺ ions.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The MRM transition involves selecting the precursor ion (the m/z of the target acyl-CoA) and a specific product ion generated by collision-induced dissociation. A common product ion for all acyl-CoAs corresponds to the phosphopantetheine moiety.

    • Quantification: Generate a calibration curve using standards of the target acyl-CoA of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualization of a Key Metabolic Pathway

The following diagram illustrates the alpha-oxidation pathway of phytanic acid in mammalian peroxisomes, a key process for the degradation of certain branched-chain fatty acids.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase ATP, CoA Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthetase->Phytanoyl_CoA Phytanoyl_CoA_Dioxygenase Phytanoyl-CoA Dioxygenase Phytanoyl_CoA->Phytanoyl_CoA_Dioxygenase O2, Fe2+ Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA_Dioxygenase->Hydroxyphytanoyl_CoA Hydroxyphytanoyl_CoA_Lyase 2-Hydroxyphytanoyl-CoA Lyase Hydroxyphytanoyl_CoA->Hydroxyphytanoyl_CoA_Lyase TPP Pristanal Pristanal Hydroxyphytanoyl_CoA_Lyase->Pristanal Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA_Lyase->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Pristanic_Acid Pristanic Acid Aldehyde_Dehydrogenase->Pristanic_Acid Beta_Oxidation Beta-Oxidation (yielding Propionyl-CoA & Acetyl-CoA) Pristanic_Acid->Beta_Oxidation Activation to CoA

Caption: Alpha-oxidation of phytanic acid in mammalian peroxisomes.

Conclusion

The study of this compound and other branched-chain fatty acyl-CoAs reveals a fascinating diversity in metabolic strategies across different species. While mammals primarily degrade dietary BCFAs through peroxisomal oxidation, bacteria are proficient in their de novo synthesis, highlighting a fundamental difference in their metabolic capabilities. The roles of BCFAs in plants and fungi are less defined but are emerging as important for their physiology. The lack of quantitative data for specific BCFAs like this compound underscores the need for further research in this area. The development and application of advanced analytical techniques, such as the LC-MS/MS protocol outlined here, will be instrumental in filling these knowledge gaps and elucidating the precise roles of these unique lipids in health and disease.

References

Unveiling the Biological Signature of 11-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of synthetic 11-Methyloctadecanoyl-CoA against its straight-chain counterparts. By integrating experimental data and detailed protocols, we aim to illuminate the unique functional roles of branched-chain fatty acyl-CoAs in cellular metabolism and signaling.

The introduction of a methyl branch in the acyl chain of a fatty acyl-CoA, as seen in this compound, can significantly alter its biological activity compared to its linear analogs. While direct experimental data for this compound is limited, we can infer its behavior and compare it to well-characterized straight-chain fatty acyl-CoAs such as Stearoyl-CoA (C18:0) and Palmitoyl-CoA (C16:0). This guide will focus on key areas of biological activity: activation of the nuclear receptor PPARα, substrate specificity for acyl-CoA oxidases, and cellular uptake and metabolism.

Quantitative Comparison of Biological Activity

The following table summarizes the key differences in the biological activities between branched-chain fatty acyl-CoAs (represented by proxies for this compound) and their straight-chain counterparts.

Biological ActivityThis compound (Predicted) & Other Branched-Chain Acyl-CoAsStraight-Chain Acyl-CoAs (Stearoyl-CoA, Palmitoyl-CoA)
PPARα Activation (Binding Affinity, Kd) High affinity (Kd in the low nanomolar range for similar branched-chain acyl-CoAs)[1][2]Lower affinity for saturated straight-chain acyl-CoAs
Acyl-CoA Oxidase Substrate Specificity Preferentially metabolized by branched-chain specific acyl-CoA oxidases (e.g., ACOX2)[3]Metabolized by straight-chain specific acyl-CoA oxidases (e.g., ACOX1)[3]
Influence on Membrane Fluidity Increases membrane fluidity[4]Decreases membrane fluidity (promotes more ordered membrane structures)

Experimental Protocols

To validate the biological activity of synthetic this compound and compare it to other fatty acyl-CoAs, the following key experiments are recommended.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay

This assay determines the ability of a compound to activate PPARα, a key regulator of lipid metabolism.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPARα response elements (PPREs). Cells are co-transfected with this reporter construct and a plasmid expressing PPARα. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Culture and Transfection: Seed mammalian cells (e.g., HEK293T or HepG2) in a 96-well plate. Co-transfect the cells with a PPRE-luciferase reporter plasmid and a PPARα expression plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing the test compounds (this compound, Stearoyl-CoA, Palmitoyl-CoA) at various concentrations. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.

Acyl-CoA Oxidase Activity Assay

This assay measures the rate at which an acyl-CoA oxidase metabolizes a specific fatty acyl-CoA substrate.

Principle: Acyl-CoA oxidase catalyzes the first step of peroxisomal β-oxidation, producing H₂O₂ as a byproduct. The rate of H₂O₂ production can be measured using a fluorescent or colorimetric probe.

Protocol:

  • Enzyme Source: Use purified recombinant acyl-CoA oxidase (ACOX1 for straight-chain and ACOX2 for branched-chain substrates) or cell lysates known to express these enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing a horseradish peroxidase (HRP) and a suitable substrate for HRP that produces a fluorescent or colored product upon oxidation (e.g., Amplex Red or 4-hydroxyphenylacetic acid).

  • Initiate Reaction: Add the fatty acyl-CoA substrate (this compound, Stearoyl-CoA, or Palmitoyl-CoA) to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Compare the activities of the different substrates with the specific acyl-CoA oxidase. A detailed fluorometric method has been described for peroxisomal fatty acyl-CoA oxidase activity[5].

Cellular Fatty Acid Uptake Assay

This assay assesses the efficiency of cellular uptake of different fatty acids.

Principle: Cells are incubated with a fluorescently labeled fatty acid analog. The amount of fluorescence incorporated into the cells is proportional to the fatty acid uptake.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., adipocytes, hepatocytes) in a 96-well black, clear-bottom plate.

  • Fluorescent Probe Labeling: Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid).

  • Uptake Measurement: Remove the culture medium and add the fluorescent fatty acid analog solution to the cells. To assess the specific uptake of this compound, it can be used as a competitor to the fluorescent analog.

  • Incubation and Washing: Incubate for a defined period (e.g., 15-30 minutes). Stop the uptake by washing the cells with ice-cold buffer.

  • Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between cells treated with different unlabeled fatty acyl-CoAs (as competitors) to determine their relative uptake efficiencies. A detailed protocol using a quenching buffer to eliminate the need for washing steps is also available[6][7].

Visualizing the Pathways

To better understand the biological context of this compound's activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PPARalpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA-CoA This compound PPARa PPARα BCFA-CoA->PPARa Binds HSP HSP PPARa->HSP Dissociates from PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX, CPT1) PPRE->Target_Genes Activates Transcription

Caption: PPARα signaling pathway activation by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound, Alternatives) PPAR_Assay PPARα Reporter Assay Compound_Prep->PPAR_Assay ACOX_Assay Acyl-CoA Oxidase Activity Assay Compound_Prep->ACOX_Assay Uptake_Assay Cellular Fatty Acid Uptake Assay Compound_Prep->Uptake_Assay Cell_Culture Culture and Plate Cells Cell_Culture->PPAR_Assay Cell_Culture->Uptake_Assay Data_Collection Collect Data (Luminescence, Fluorescence) PPAR_Assay->Data_Collection ACOX_Assay->Data_Collection Uptake_Assay->Data_Collection Quantification Quantify Biological Activity (EC50, Reaction Rates, Uptake Efficiency) Data_Collection->Quantification Comparison Compare Activities Quantification->Comparison

Caption: Workflow for validating the biological activity of fatty acyl-CoAs.

References

The Metabolic Significance of 11-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is increasingly focused on the nuanced roles of specific lipid molecules in health and disease. Among these, branched-chain fatty acids (BCFAs) are emerging as significant players in metabolic regulation. This guide provides a comparative analysis of 11-Methyloctadecanoyl-CoA, a methylated long-chain fatty acyl-CoA, and its correlation with other key metabolic markers. Due to the limited direct research on this compound, this guide incorporates data from closely related BCFAs to infer its potential metabolic associations.

Correlation with Key Metabolic Markers: A Quantitative Overview

While specific quantitative data for this compound remains to be fully elucidated, studies on the broader class of BCFAs and similar long-chain methylated fatty acids reveal significant correlations with markers of metabolic health. The following table summarizes these findings, offering a comparative look at how BCFAs are associated with conditions like insulin (B600854) resistance and dyslipidemia.

Metabolic MarkerCorrelation with Branched-Chain Fatty Acids (BCFAs)Key Findings
Insulin Resistance InverseHigher levels of circulating BCFAs are associated with improved insulin sensitivity.[1]
Triglycerides InverseIncreased serum BCFAs are correlated with lower triglyceride levels.[1]
Body Mass Index (BMI) InverseSome studies report an inverse association between serum BCFA concentrations and BMI.[1]
Metabolic Syndrome (MetS) NegativeLower levels of endogenous BCFAs (in serum and adipose tissue) are found in individuals with a high risk of MetS.
Inflammatory Markers (e.g., C-Reactive Protein) Inverse (for iso-BCFAs)The iso-BCFA 14-methylpentadecanoic acid has been shown to lower the expression of C-reactive protein in hepatocytes.

Experimental Protocols

The quantification of this compound and other acyl-CoAs, as well as their parent fatty acids, requires sensitive and specific analytical techniques. The following are detailed methodologies for the key experimental procedures used in the cited research.

Quantification of Branched-Chain Fatty Acids in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of total fatty acid profiles in biological samples.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add a known amount of an internal standard (e.g., deuterated C17:0).

    • Perform lipid extraction using a 2:1 (v/v) mixture of chloroform:methanol.

    • The lipid extract is then subjected to saponification with methanolic NaOH to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

    • Fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

    • The FAMEs are extracted into an organic solvent like hexane (B92381) for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent 7890B GC (or equivalent) equipped with a DB-23 capillary column (60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min and hold for 5 min.

    • Mass Spectrometer: An Agilent 5977A MSD (or equivalent) operating in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode (m/z 50-550) for peak identification and selected ion monitoring (SIM) mode for quantification of specific FAMEs.

  • Data Analysis:

    • FAMEs are identified based on their retention times and mass spectra compared to known standards.

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the target fatty acid standards.

Quantification of Acyl-CoA Esters in Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique allows for the direct measurement of acyl-CoA molecules, including this compound, in tissue samples.

  • Sample Preparation:

    • Homogenize frozen tissue samples (~50 mg) in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA).

    • Centrifuge the homogenate to pellet the protein and cellular debris.

    • The supernatant containing the acyl-CoAs is collected and dried under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A Shimadzu Nexera X2 UHPLC system (or equivalent) with a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transitions are specific for each acyl-CoA species (precursor ion corresponding to the [M+H]+ of the acyl-CoA and a product ion corresponding to the CoA moiety).

  • Data Analysis:

    • Peak areas of the target acyl-CoAs and the internal standard are integrated.

    • The concentration of each acyl-CoA is calculated using a calibration curve prepared with authentic standards.

Metabolic Pathways and Logical Relationships

The metabolism of this compound is intricately linked to the catabolism of branched-chain amino acids (BCAAs) and the general pathways of fatty acid metabolism. The following diagrams illustrate these key relationships.

BCAA_to_BCFA_Synthesis cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_Intermediates Acyl-CoA Intermediates cluster_BCFA Branched-Chain Fatty Acid Elongation Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Fatty Acid Synthase Fatty Acid Synthase Isovaleryl-CoA->Fatty Acid Synthase Primer 2-Methylbutyryl-CoA->Fatty Acid Synthase Primer Isobutyryl-CoA->Fatty Acid Synthase Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Elongation Units This compound This compound Fatty Acid Synthase->this compound

Caption: Synthesis of BCFAs from BCAA catabolism.

BCFA_Oxidation_and_TCA_Cycle This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP) Succinyl-CoA->TCA Cycle

Caption: Beta-oxidation of BCFAs and entry into the TCA cycle.

Conclusion

While this compound is a specific molecule that requires more targeted research, the broader class of branched-chain fatty acids, to which it belongs, demonstrates significant correlations with key metabolic markers. The inverse relationship between circulating BCFAs and markers of metabolic disease such as insulin resistance and hypertriglyceridemia suggests a potentially protective role. Further investigation into the specific functions of this compound and other individual BCFAs is warranted to fully understand their therapeutic potential in the context of metabolic disorders. The experimental protocols and metabolic pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to pursue these future investigations.

References

Independent Prognostic Value of Circulating Tumor DNA Fraction vs. KRAS Mutations in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of robust prognostic biomarkers is paramount in oncology for accurate risk stratification and the development of novel therapeutic strategies. This guide provides a comparative analysis of a novel biomarker, circulating tumor DNA (ctDNA) tumor fraction (TF), and an established biomarker, KRAS mutations, as independent prognostic factors in non-small cell lung cancer (NSCLC). We present a synthesis of experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of their respective roles in predicting patient outcomes.

Data Presentation: Quantitative Comparison of Prognostic Value

The following table summarizes the independent prognostic performance of ctDNA TF and KRAS mutations in NSCLC, as determined by multivariate Cox regression analysis in separate studies. This analysis adjusts for other clinical and pathological factors, thereby isolating the prognostic contribution of each biomarker.

BiomarkerPatient Cohort (NSCLC Stage)NMethodHazard Ratio (HR) for Overall Survival (95% CI)p-valueReference
ctDNA Tumor Fraction (TF) ≥2% Advanced NSCLC (Post-Induction Chemotherapy)50Low-pass whole genome sequencing2.8 (vs. TF <2%)0.0002[1]
KRAS Mutation Advanced NSCLC484PCR-based assays2.6 (1.8–3.7)<0.001[2]
KRAS Mutation Resected Stage I Lung Adenocarcinoma463PCR-based assays and Sequenom MassARRAY1.87 (vs. KRAS wild-type)<0.001

Note: The Hazard Ratios presented are from different studies and are not from a direct head-to-head comparison in the same patient cohort. A Hazard Ratio > 1 indicates a worse prognosis for patients with the biomarker.

Experimental Protocols

A clear understanding of the methodologies used to assess these biomarkers is crucial for interpreting the data and for designing future studies.

Protocol 1: ctDNA Tumor Fraction (TF) Analysis via Next-Generation Sequencing (NGS)

This protocol outlines a general workflow for the quantification of ctDNA TF from plasma.

  • Blood Collection and Plasma Preparation:

    • Collect 10 mL of peripheral blood from the patient in a cell-free DNA BCT® (Streck) tube.

    • Process the blood sample within 2 hours of collection.

    • Perform a double centrifugation step to isolate plasma. First, centrifuge at 1,600 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and centrifuge at 16,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.

    • Store the resulting cell-free plasma at -80°C until DNA extraction.

  • Cell-Free DNA (cfDNA) Extraction:

    • Extract cfDNA from 2-4 mL of plasma using a commercially available kit, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen), following the manufacturer's instructions.

    • Quantify the extracted cfDNA using a fluorometric method, such as the Qubit dsDNA HS Assay Kit (Thermo Fisher Scientific).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted cfDNA using a library preparation kit optimized for low-input DNA, such as the ThruPLEX® DNA-seq Kit (Takara Bio).

    • Perform low-pass whole-genome sequencing (WGS) on an Illumina sequencing platform (e.g., NovaSeq) to a shallow depth (e.g., 1-5x coverage).

  • Bioinformatic Analysis for Tumor Fraction (TF) Estimation:

    • Align the sequencing reads to the human reference genome (e.g., hg19 or GRCh38).

    • Analyze the aligned sequencing data for genome-wide copy number alterations (CNAs).

    • Utilize a bioinformatics tool, such as ichorCNA, to estimate the fraction of tumor-derived DNA (tumor fraction) in the cfDNA sample based on the extent of the detected CNAs.

Protocol 2: KRAS Mutation Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol describes a common method for detecting KRAS mutations in tumor tissue samples.

  • Tissue Sample Preparation and DNA Extraction:

    • Obtain a formalin-fixed paraffin-embedded (FFPE) tumor tissue block from the patient.

    • A pathologist should identify and mark the tumor area on a corresponding Hematoxylin and Eosin (H&E) stained slide.

    • Perform macrodissection to enrich for tumor cells from unstained FFPE sections (typically 5-10 µm thick).

    • Extract genomic DNA from the dissected tissue using a commercially available kit designed for FFPE samples, such as the QIAamp DNA FFPE Tissue Kit (Qiagen), following the manufacturer's protocol.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method.

  • KRAS Mutation Analysis using PCR-based methods:

    • Several methods can be used for KRAS mutation detection, including:

      • Allele-specific PCR (e.g., Scorpion-ARMS): This method uses primers that specifically amplify mutant or wild-type sequences.

      • Real-time PCR with fluorescent probes (e.g., cobas® KRAS Mutation Test): This assay uses fluorescently labeled probes to detect specific KRAS mutations.

      • Sanger Sequencing: This method involves PCR amplification of the relevant KRAS exons (typically codons 12 and 13) followed by sequencing to identify mutations. It is considered the gold standard but has lower sensitivity than other methods.[3]

      • Pyrosequencing: This sequencing-by-synthesis method can quantify the proportion of mutant alleles.[3]

    • Perform the chosen PCR-based assay according to the manufacturer's instructions or established laboratory protocols.

  • Data Analysis and Interpretation:

    • Analyze the results of the PCR assay to determine the presence or absence of a KRAS mutation.

    • For quantitative methods like pyrosequencing, the percentage of the mutant allele can be determined.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the independent risk factor analysis of these biomarkers.

experimental_workflow_ctdna cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical blood_collection Blood Collection (cfDNA BCT tubes) plasma_isolation Double Centrifugation for Plasma Isolation blood_collection->plasma_isolation cfdna_extraction cfDNA Extraction plasma_isolation->cfdna_extraction library_prep Library Preparation cfdna_extraction->library_prep ngs Next-Generation Sequencing (WGS) library_prep->ngs bioinformatics Bioinformatic Analysis (e.g., ichorCNA) ngs->bioinformatics tf_estimation Tumor Fraction (TF) Estimation bioinformatics->tf_estimation

Caption: Workflow for ctDNA Tumor Fraction Analysis.

experimental_workflow_kras cluster_sample_prep Sample Preparation cluster_analysis Mutation Analysis cluster_result Result ffpe_tissue FFPE Tumor Tissue macrodissection Tumor Macrodissection ffpe_tissue->macrodissection dna_extraction Genomic DNA Extraction macrodissection->dna_extraction pcr_assay PCR-based Assay (e.g., Allele-specific PCR) dna_extraction->pcr_assay data_analysis Data Analysis pcr_assay->data_analysis mutation_status KRAS Mutation Status (Mutant or Wild-type) data_analysis->mutation_status

Caption: Workflow for KRAS Mutation Detection in Tissue.

cox_regression_logic cluster_input Input Variables cluster_analysis Statistical Analysis cluster_output Output biomarker New Biomarker (e.g., ctDNA TF) univariate Univariate Cox Regression biomarker->univariate clinical_factors Clinical Factors (Age, Stage, etc.) clinical_factors->univariate survival_data Survival Data (Time and Event) survival_data->univariate multivariate Multivariate Cox Regression univariate->multivariate independent_factor Independent Prognostic Factor (Hazard Ratio, p-value) multivariate->independent_factor kras_pathway EGFR EGFR KRAS KRAS EGFR->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Assessing the Specificity of Fatty Acyl-CoAs as Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on 11-Methyloctadecanoyl-CoA: Comprehensive searches for "this compound" as a specific biomarker yielded no direct scientific literature. Therefore, this guide will focus on the broader classes of long-chain and branched-chain fatty acyl-CoAs, for which there is available research regarding their potential as biomarkers in various disease contexts. The principles and methodologies discussed herein would be applicable to the study of this compound, should it emerge as a candidate biomarker in the future.

This guide provides a comparative overview of the utility of long-chain and branched-chain fatty acyl-CoAs as biomarkers, with a focus on their specificity in different pathological conditions.

Introduction to Fatty Acyl-CoAs as Biomarkers

Fatty acyl-CoAs are critical intermediates in lipid metabolism, playing central roles in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling. The cellular concentrations of specific fatty acyl-CoA species can reflect the metabolic state of a cell or organism. Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including metabolic disorders and cancer, making fatty acyl-CoAs promising candidates for disease-specific biomarkers.

Comparative Data on Fatty Acyl-CoA Biomarkers

The following tables summarize the current understanding of long-chain and branched-chain fatty acyl-CoAs as biomarkers in different disease areas.

Table 1: Long-Chain Acyl-CoAs as Biomarkers

Biomarker ClassAssociated Condition(s)Tissue/FluidKey FindingsPotential Specificity Issues
Long-Chain Acyl-CoAs (general) Disorders of Fatty Acid Oxidation (e.g., VLCAD deficiency)[1]Blood, UrineElevated levels of specific long-chain acylcarnitines (downstream metabolites of acyl-CoAs) are diagnostic.[1]Overlap in acylcarnitine profiles between different fatty acid oxidation disorders.[1]
Long-Chain Acyl-CoA Synthetase 4 (ACSL4) Aggressive Breast CancerTumor TissueHigh ACSL4 expression is associated with a more aggressive cancer phenotype.[2]Not a direct measure of a specific acyl-CoA; expression levels may vary with tumor heterogeneity.
Serum Phospholipid Fatty Acids Dietary Fat IntakeSerumThe composition of serum phospholipid fatty acids can reflect dietary intake of different fats.[3]Influenced by both diet and endogenous fatty acid metabolism (de novo lipogenesis).[3]
Stearoyl-CoA Desaturase 1 (SCD1) Cancer, particularly Cancer Stem CellsTumor TissueHigh SCD1 expression is linked to cancer progression and stemness.[4][5]An enzyme, not a direct acyl-CoA biomarker, but reflects the balance of saturated to monounsaturated fatty acids.[4][5]

Table 2: Branched-Chain Acyl-CoAs as Biomarkers

Biomarker ClassAssociated Condition(s)Tissue/FluidKey FindingsPotential Specificity Issues
Branched-Chain Amino Acid (BCAA) Catabolites (including branched-chain acyl-CoAs) Insulin (B600854) Resistance, Type 2 DiabetesBloodA biosignature including BCAAs and related catabolites is strongly associated with insulin resistance.[6]Can be influenced by dietary protein intake.
Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Peroxisomal Biogenesis Disorders, Refsum DiseaseNot specifiedThese molecules are high-affinity ligands for PPARα, a key regulator of lipid metabolism.[7]PPARα activation is a broad response to various lipid molecules.[7]

Experimental Protocols

The assessment of fatty acyl-CoAs as biomarkers involves sophisticated analytical techniques. A general workflow for such an analysis is outlined below.

Experimental Workflow: Quantification of Acyl-CoAs in Biological Samples

experimental_workflow sample Biological Sample (Tissue, Blood, etc.) extraction Acyl-CoA Extraction (e.g., with organic solvents) sample->extraction Homogenization separation Chromatographic Separation (e.g., LC/MS/MS) extraction->separation Sample Injection detection Mass Spectrometry Detection (e.g., Selected Reaction Monitoring) separation->detection Ionization quantification Data Analysis and Quantification detection->quantification Signal Processing

Caption: A generalized workflow for the analysis of acyl-CoAs from biological samples.

Key Methodologies:

  • Sample Preparation: Tissues are typically homogenized in a buffered solution, and acyl-CoAs are extracted using organic solvents. Care must be taken to prevent degradation.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of acyl-CoA species.[8][9]

    • Chromatographic Separation: A liquid chromatography system separates the different acyl-CoA molecules based on their physicochemical properties.

    • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. Specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring or MRM) to ensure high selectivity and accurate quantification.[9]

  • Internal Standards: Isotopically labeled internal standards (e.g., [13C]-labeled acyl-CoAs) are crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.[9]

Signaling Pathways and Logical Relationships

The role of fatty acyl-CoAs as biomarkers is intimately linked to their position within key metabolic pathways.

Mitochondrial β-Oxidation Pathway

beta_oxidation LCFA Long-Chain Fatty Acid LCACoA Long-Chain Acyl-CoA LCFA->LCACoA ACSL CarnitineShuttle Carnitine Shuttle LCACoA->CarnitineShuttle Mito_LCACoA Mitochondrial Long-Chain Acyl-CoA CarnitineShuttle->Mito_LCACoA BetaOxidation β-Oxidation Spiral Mito_LCACoA->BetaOxidation VLCAD, LCAD, etc. AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified overview of the mitochondrial fatty acid β-oxidation pathway.

PPARα Activation by Fatty Acyl-CoAs

ppar_activation FattyAcylCoA VLCFA-CoA / BCFA-CoA PPARa PPARα FattyAcylCoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to GeneExpression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->GeneExpression Regulates

Caption: Activation of PPARα by very-long-chain and branched-chain fatty acyl-CoAs.

Conclusion

While direct evidence for this compound as a biomarker is currently lacking, the broader classes of long-chain and branched-chain fatty acyl-CoAs show significant promise. Their specificity as biomarkers is highly context-dependent, relying on the specific acyl-CoA species measured and the pathological condition being investigated. For instance, a panel of specific acylcarnitines is highly indicative of certain inborn errors of metabolism, whereas the expression of enzymes like ACSL4 or SCD1 may serve as prognostic biomarkers in cancer.

Future research, employing advanced analytical techniques like LC-MS/MS, will be crucial in identifying and validating novel fatty acyl-CoA biomarkers, including potentially this compound, and elucidating their precise roles in disease pathogenesis. The development of highly specific biomarker panels will be essential for improving diagnosis, prognosis, and the development of targeted therapies.

References

A Comparative Guide to the Biological Effects of 11-Methyloctadecanoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11-Methyloctadecanoyl-CoA and its isomers, focusing on their synthesis, metabolism, and potential biological activities. Due to the limited availability of research specifically on this compound, this guide draws upon the broader knowledge of branched-chain fatty acids (BCFAs), particularly iso and anteiso forms, to infer the likely properties and effects of these molecules.

Introduction to this compound and Its Isomers

This compound is the coenzyme A derivative of 11-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are saturated fatty acids with one or more methyl groups along their carbon chain. The position of this methyl group defines the isomer. The most common isomers are the iso form, with a methyl group on the penultimate carbon (n-2), and the anteiso form, with a methyl group on the antepenultimate carbon (n-3).[1] While less common, a methyl group at position 11, as in 11-methyloctadecanoic acid, represents another structural isomer.

The biological activity of fatty acids is intrinsically linked to their structure.[2] Isomerism can significantly influence how these molecules are metabolized and how they interact with cellular components, leading to different physiological effects.

Data Presentation: Comparative Overview

The following table summarizes the key differences between the isomers of methyloctadecanoyl-CoA based on current understanding of BCFAs.

Featureiso-17-Methyloctadecanoyl-CoA (iso-C19:0-CoA)anteiso-16-Methyloctadecanoyl-CoA (anteiso-C19:0-CoA)This compound
Structure Methyl group on the 17th carbonMethyl group on the 16th carbonMethyl group on the 11th carbon
Precursor Amino Acid LeucineIsoleucineLikely Leucine or Isoleucine
Primary Synthesis Pathway Elongation of isobutyryl-CoA or isovaleryl-CoAElongation of 2-methylbutyryl-CoAElongation of a specific branched-chain acyl-CoA
Metabolism Subject to α- and β-oxidationSubject to α- and β-oxidationExpected to undergo similar oxidative pathways
Known Biological Effects Anti-inflammatory, anti-cancer propertiesAnti-inflammatory, anti-cancer propertiesLimited specific data; likely shares general BCFA bioactivities
Cell Membrane Incorporation Affects membrane fluidityAffects membrane fluidityExpected to influence membrane properties

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and analysis of BCFAs from biological samples, which can be adapted to study this compound and its isomers.[3][4][5]

a. Lipid Extraction:

  • Homogenize the biological sample (e.g., cells, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Add water to the homogenate to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Saponification and Methylation:

  • Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat to saponify the fatty acids.

  • Add boron trifluoride in methanol and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane (B92381).

c. GC-MS Analysis:

  • Inject the hexane extract containing the FAMEs into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., DB-23) to separate the FAMEs based on their volatility and polarity.

  • Identify the different isomers of methyloctadecanoic acid based on their retention times and mass fragmentation patterns.

In Vitro Assessment of Anti-Inflammatory Activity

This protocol describes a method to evaluate the anti-inflammatory effects of BCFAs in a cell culture model.[6]

a. Cell Culture and Treatment:

  • Culture a relevant cell line, such as macrophages (e.g., RAW 264.7) or hepatocytes (e.g., HepG2), in appropriate media.[6]

  • Induce an inflammatory response by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Concurrently treat the cells with different concentrations of the BCFA isomers (e.g., iso- and anteiso-methyloctadecanoic acid).

b. Measurement of Inflammatory Markers:

  • After the incubation period, collect the cell culture supernatant and the cell lysate.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Analyze the expression of inflammatory genes (e.g., COX-2, iNOS) in the cell lysate using quantitative real-time PCR (qRT-PCR).

  • Assess the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPK) by Western blotting for phosphorylated signaling proteins.

Mandatory Visualization

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The following diagram illustrates the general pathway for the synthesis of iso and anteiso branched-chain fatty acyl-CoAs from branched-chain amino acids.

BCFA_Synthesis cluster_amino_acids Branched-Chain Amino Acids cluster_intermediates Intermediate Acyl-CoAs cluster_elongation Fatty Acid Elongation cluster_products Branched-Chain Acyl-CoAs Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA FASN Fatty Acid Synthase (FASN) Isovaleryl_CoA->FASN Methylbutyryl_CoA->FASN Iso_BCFA_CoA iso-Branched-Chain Acyl-CoA FASN->Iso_BCFA_CoA Anteiso_BCFA_CoA anteiso-Branched-Chain Acyl-CoA FASN->Anteiso_BCFA_CoA Comparative_Workflow cluster_analysis Downstream Analysis start Start: Isolate/Synthesize BCFA Isomers cell_culture Cell Culture Experiments (e.g., Macrophages, Hepatocytes) start->cell_culture animal_model Animal Model Studies (e.g., Mouse, Rat) start->animal_model biochemical_assays Biochemical Assays (Enzyme activity, Binding affinity) start->biochemical_assays gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) cell_culture->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) cell_culture->protein_analysis metabolomics Metabolomic Profiling (GC-MS, LC-MS) animal_model->metabolomics data_integration Data Integration and Comparative Analysis biochemical_assays->data_integration gene_expression->data_integration protein_analysis->data_integration metabolomics->data_integration conclusion Conclusion on Differential Biological Effects data_integration->conclusion

References

Clinical Utility of Branched-Chain Acyl-CoA Measurements in Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of fatty acid metabolism provides a critical window into cellular function and the diagnosis of inherited metabolic diseases. While the focus has often been on straight-chain fatty acids, the measurement of methyl-branched chain fatty acids and their corresponding acyl-CoA esters offers unique diagnostic insights, particularly for a class of genetic disorders known as peroxisomal diseases. This guide provides a comparative overview of the clinical utility of measuring key branched-chain acyl-CoAs, with a focus on the metabolites of phytanic acid, in comparison to general fatty acid oxidation biomarkers.

Introduction to Branched-Chain Fatty Acid Metabolism

Phytanic acid, a 3-methyl branched-chain fatty acid, is derived from dietary sources such as dairy products, meat, and fish.[1] Unlike straight-chain fatty acids, the methyl group at the β-carbon of phytanic acid prevents its direct degradation through β-oxidation. Instead, it undergoes an initial α-oxidation step in the peroxisomes. This process converts phytanic acid into pristanic acid, which can then be broken down via peroxisomal β-oxidation.[2][3]

Defects in the enzymes responsible for this pathway lead to the accumulation of phytanic acid and its metabolites, resulting in severe neurological and developmental disorders, most notably Refsum disease.[4][5][6] Refsum disease is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PhyH), the first enzyme in the α-oxidation pathway.[4]

Key Biomarkers in Branched-Chain Fatty Acid Metabolism

The clinical diagnosis of Refsum disease and related peroxisomal disorders relies on the measurement of specific branched-chain fatty acids and their metabolites. The primary analytes include:

  • Phytanic Acid: A direct marker for defects in the α-oxidation pathway. Elevated levels are the hallmark of classical Refsum disease.[1][5]

  • Pristanic Acid: An intermediate in phytanic acid metabolism. Its accumulation can indicate defects in peroxisomal β-oxidation.[1][2]

  • Branched-Chain Acyl-CoAs and Acylcarnitines: The degradation of pristanic acid generates shorter-chain branched acyl-CoAs. For instance, the breakdown of pristanoyl-CoA leads to the formation of 4,8-dimethylnonanoyl-CoA (a C11 branched-chain acyl-CoA).[7] The corresponding acylcarnitine, 4,8-dimethylnonanoylcarnitine (C11:0-carnitine), can be detected in clinical samples and serves as a downstream biomarker of this pathway.[7] It is plausible that "11-Methyloctadecanoyl-CoA" refers to an intermediate within this metabolic cascade, though the nomenclature is not standard in the reviewed literature.

The following diagram illustrates the metabolic pathway of phytanic acid:

Phytanic_Acid_Metabolism Diet Dietary Phytanic Acid Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Alpha_Oxidation α-Oxidation Phytanoyl_CoA->Alpha_Oxidation Phytanoyl-CoA Hydroxylase Refsum_Disease Refsum Disease (Phytanoyl-CoA Hydroxylase Deficiency) Phytanoyl_CoA->Refsum_Disease Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation C11_Acyl_CoA 4,8-Dimethylnonanoyl-CoA (C11 Branched-Chain Acyl-CoA) Beta_Oxidation->C11_Acyl_CoA Further_Oxidation Further Mitochondrial and Peroxisomal Oxidation C11_Acyl_CoA->Further_Oxidation

Caption: Metabolic pathway of phytanic acid.

Comparison with General Fatty Acid Oxidation Biomarkers

The following table compares the clinical utility of measuring branched-chain fatty acid metabolites with that of general fatty acid oxidation (FAO) biomarkers, such as straight-chain acylcarnitines.

FeatureBranched-Chain Acyl-CoA Measurements (e.g., Phytanic Acid, Pristanic Acid, C11:0-carnitine)General FAO Biomarkers (e.g., C8, C14, C16-acylcarnitines)
Primary Clinical Indication Diagnosis and monitoring of peroxisomal disorders, primarily Refsum disease.[5][6]Screening and diagnosis of mitochondrial fatty acid β-oxidation disorders (FAODs) like MCAD, VLCAD, and LCHAD deficiency.
Specificity Highly specific for defects in the α-oxidation and peroxisomal β-oxidation of branched-chain fatty acids.Specific for defects in the mitochondrial β-oxidation spiral of straight-chain fatty acids.
Sample Types Plasma, serum, cultured fibroblasts.Dried blood spots (for newborn screening), plasma, urine.
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) for phytanic and pristanic acid; Tandem Mass Spectrometry (MS/MS) for acylcarnitines.Tandem Mass Spectrometry (MS/MS) for acylcarnitine profiling.
Key Pathologies Refsum Disease, Zellweger Spectrum Disorders, Rhizomelic Chondrodysplasia Punctata.[1]Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency.

Experimental Protocols

The gold standard for the quantitative analysis of acyl-CoAs and their corresponding acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Acylcarnitine Analysis from Plasma:

  • Sample Preparation:

    • A small volume of plasma (e.g., 10-50 µL) is used.

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724) containing internal standards (isotopically labeled acylcarnitines).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant containing the acylcarnitines is transferred to a new tube and dried under nitrogen.

  • Derivatization (Butylation):

    • The dried extract is reconstituted in butanolic-HCl.

    • The sample is heated (e.g., at 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters. This improves their chromatographic and mass spectrometric properties.

    • The sample is dried again under nitrogen.

  • LC-MS/MS Analysis:

    • The derivatized sample is reconstituted in the mobile phase.

    • An aliquot is injected into the LC-MS/MS system.

    • Liquid Chromatography: A C8 or C18 reversed-phase column is typically used to separate the different acylcarnitine species based on their chain length and polarity.

    • Tandem Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. A precursor ion scan for m/z 85 is commonly used for the detection of all butyl-esterified carnitine derivatives. For quantification, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each acylcarnitine are monitored.

  • Data Analysis:

    • The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to that of its corresponding internal standard.

The following diagram outlines the experimental workflow for acylcarnitine analysis:

Acylcarnitine_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Derivatization Butylation (Butanolic-HCl) Supernatant_Drying->Derivatization Derivatization_Drying Drying Derivatization->Derivatization_Drying LC_MS_MS LC-MS/MS Analysis Derivatization_Drying->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for acylcarnitine analysis by LC-MS/MS.

Conclusion

The measurement of this compound and related branched-chain acyl-CoAs, primarily through their acylcarnitine counterparts, holds significant clinical utility in the diagnosis and management of peroxisomal disorders such as Refsum disease. While the analytical techniques are similar to those used for general fatty acid oxidation disorders, the specific biomarkers provide a distinct diagnostic window into the metabolism of branched-chain fatty acids. For researchers and drug development professionals, understanding these differences is crucial for the development of targeted diagnostics and therapies for these rare but debilitating genetic conditions. The continued refinement of mass spectrometry-based methods will further enhance the sensitivity and specificity of these important clinical measurements.

References

Confirming the Structure of 11-Methyloctadecanoyl-CoA: A Comparative Guide to NMR-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain fatty acyl-Coenzyme A (CoA) thioesters is paramount for understanding their roles in metabolism and for the development of targeted therapeutics. While mass spectrometry provides crucial information on molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguously determining the complete covalent structure, including the position of substituents on the acyl chain. This guide provides a comparative overview of using one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the structure of 11-Methyloctadecanoyl-CoA, comparing expected spectral data with that of a standard long-chain fatty acyl-CoA and outlining the necessary experimental protocols.

Predicted NMR Data for Structural Confirmation

The structural confirmation of this compound by NMR relies on the identification of key signals corresponding to the CoA moiety and the branched acyl chain. The presence of a methyl group at the C11 position introduces unique spectral features that differentiate it from its linear counterpart, octadecanoyl-CoA. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Octadecanoyl-CoA.

ProtonsPredicted Chemical Shift (δ, ppm) for this compoundTypical Chemical Shift (δ, ppm) for Octadecanoyl-CoAKey Observations
Terminal CH₃ (C18)~0.88 (t)~0.88 (t)Triplet signal, characteristic of a terminal methyl group.
11-CH₃~0.85 (d)-Doublet signal, indicating coupling to the C11 methine proton. A key indicator of the methyl branch.
Bulk CH₂ chain~1.25-1.40 (m)~1.25-1.40 (m)Broad multiplet integrating to a large number of protons.
CH₂ α to CO (C2)~2.8-3.0 (t)~2.8-3.0 (t)Downfield shifted triplet due to the influence of the thioester.
CH₂ β to CO (C3)~1.65 (m)~1.65 (m)Multiplet, slightly downfield from the bulk methylene (B1212753) signals.
CH at C11~1.5 (m)-Multiplet signal, deshielded compared to the bulk CH₂. Its presence and correlations in 2D spectra confirm the branch point.
CoA - Adenine H8~8.5 (s)~8.5 (s)Singlet in the aromatic region.
CoA - Adenine H2~8.2 (s)~8.2 (s)Singlet in the aromatic region.
CoA - Ribose H1'~6.1 (d)~6.1 (d)Doublet from the anomeric proton of the ribose.
CoA - Pantothenate & Cysteamine CH₂~2.4-4.2 (m)~2.4-4.2 (m)Complex region of overlapping multiplets from the CoA chain.

t = triplet, d = doublet, m = multiplet, s = singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Octadecanoyl-CoA.

CarbonsPredicted Chemical Shift (δ, ppm) for this compoundTypical Chemical Shift (δ, ppm) for Octadecanoyl-CoAKey Observations
Thioester C=O (C1)~200~200Characteristic downfield signal for a thioester carbonyl.
Terminal CH₃ (C18)~14~14Typical chemical shift for a terminal methyl carbon.
11-CH₃~19-Signal confirming the presence of the methyl branch.
Bulk CH₂ chain~22-34~22-34Series of signals in the aliphatic region.
CH₂ α to CO (C2)~45~45Downfield shifted due to the thioester.
CH at C11~37-Methine carbon signal, a direct indicator of the branch point.
CH₂ adjacent to branch (C10, C12)~30~29Slightly shifted compared to a linear chain due to the branching.
CoA carbons~40-160~40-160A series of signals corresponding to the adenine, ribose, and pantothenate moieties.

Experimental Protocols

To acquire the data necessary for the structural confirmation of this compound, a series of 1D and 2D NMR experiments should be performed.

1. Sample Preparation:

  • Sample: 1-5 mg of purified this compound.

  • Solvent: 0.5 mL of a suitable deuterated solvent such as D₂O or a buffered solution in D₂O (e.g., phosphate (B84403) buffer, pD 7.0) to ensure solubility and stability.

  • Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of a reference compound can be added for chemical shift referencing and quantification.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is used to obtain a high-resolution proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-10 ppm, and a relaxation delay of at least 1-2 seconds.

  • 1D ¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain a spectrum of all carbon signals. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time is typically required.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton network within the acyl chain and the CoA moiety. This is crucial for tracing the carbon chain and confirming the position of the methyl branch.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is essential for assigning the carbon signals based on the more easily assigned proton spectrum.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection of the methyl group to the C11 methine and for confirming the overall carbon skeleton by observing long-range correlations.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described NMR experiments.

G A 1D ¹H NMR B Identify key proton signals: - Terminal CH₃ (triplet) - Branched CH₃ (doublet) - Methine CH (multiplet) - CoA moiety signals A->B E 2D ¹H-¹H COSY A->E G 2D ¹H-¹³C HSQC A->G I 2D ¹H-¹³C HMBC A->I F Trace proton-proton couplings: - Confirm acyl chain connectivity - Correlate branched CH₃ to methine CH B->F C 1D ¹³C NMR D Identify key carbon signals: - Thioester C=O - Branched CH₃ - Methine CH C->D C->G C->I E->F J Confirm long-range correlations: - Branched CH₃ to methine C - Methine H to adjacent CH₂ carbons - Acyl chain to CoA moiety F->J H Assign carbon signals based on direct ¹H-¹³C correlations G->H H->J I->J K Structure Confirmed: This compound J->K

Caption: Workflow for NMR-based structure confirmation of this compound.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combination of 1D and 2D NMR techniques. The key differentiating features are the doublet signal of the 11-methyl group and the corresponding methine proton and carbon signals, which are absent in the spectra of linear long-chain fatty acyl-CoAs. The COSY, HSQC, and HMBC experiments are indispensable for establishing the precise location of the methyl branch and for the complete assignment of the acyl chain and CoA moieties. The protocols and expected data presented in this guide provide a robust framework for researchers engaged in the synthesis, analysis, and biological investigation of branched-chain fatty acyl-CoAs.

Safety Operating Guide

Essential Guide to the Proper Disposal of 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 11-Methyloctadecanoyl-CoA. Given the absence of specific publicly available disposal protocols for this compound, the following procedures are based on established best practices for the disposal of analogous non-hazardous biochemicals and long-chain fatty acyl-CoA compounds. Adherence to these guidelines is critical for maintaining laboratory safety and ensuring regulatory compliance.

I. Pre-Disposal Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste products.

II. Quantitative Data Summary

PropertyGeneral Value/Characteristic for Long-Chain Fatty Acyl-CoAsSource
Physical State Solid or waxy solid at room temperatureGeneral Knowledge
Aqueous Solubility Generally low, forms micelles in aqueous solutionsGeneral Knowledge
Chemical Stability Relatively stable in neutral pH (7.0-7.5) aqueous buffers.[1][1]
Hydrolysis Susceptible to hydrolysis at high pH (e.g., pH 9.0 and above).[1][1]

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of any accompanying solvents or reagents.

A. Disposal of Solid this compound Waste

  • Waste Collection:

    • Place solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), into a designated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the waste and prevent any potential for leakage or spillage.

  • Labeling:

    • Label the waste container as "Non-Hazardous Biochemical Waste" and clearly list the contents, including "this compound".

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's EHS-approved waste management vendor.[2][3]

    • Do not dispose of solid biochemical waste in the regular trash unless explicitly permitted by your institution's EHS guidelines.[4]

B. Disposal of this compound in Aqueous Solutions (Neutral pH)

  • Small Quantities:

    • For very small quantities (microliter to milliliter scale) of dilute, neutral pH aqueous solutions of this compound, consult your local EHS guidelines regarding drain disposal. Some institutions may permit the disposal of non-hazardous biochemical solutions down the sanitary sewer with copious amounts of water.[4][5]

  • Large Quantities or if Prohibited from Drain Disposal:

    • Collect the aqueous waste in a clearly labeled, sealed container.

    • Label the container as "Aqueous Non-Hazardous Biochemical Waste" and list the contents.

    • Dispose of the container through your institution's chemical waste program.

C. Disposal of this compound in Organic Solvents

  • Waste Segregation:

    • Crucially, do not mix organic solvent waste containing this compound with other waste streams.

    • Collect this waste in a designated, sealed container compatible with the organic solvent used.

  • Labeling:

    • Label the container as "Hazardous Waste" (due to the organic solvent).

    • Clearly list all constituents, including the full name of the organic solvent and "this compound".

  • Storage and Disposal:

    • Store the waste container in a designated satellite accumulation area for hazardous waste.

    • Arrange for disposal through your institution's hazardous waste management program.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of laboratory waste, including this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway A Generate this compound Waste B Is the waste mixed with hazardous solvents? A->B C Dispose as Hazardous Waste (Follow institutional guidelines) B->C Yes D Is the waste solid or liquid? B->D No E Dispose as Solid Non-Hazardous Biochemical Waste D->E Solid F Consult EHS for drain disposal permission. If not permitted, dispose as Liquid Non-Hazardous Waste. D->F Liquid (Aqueous, Neutral pH)

Figure 1. Decision workflow for the disposal of this compound waste.

Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety department.

References

Essential Safety and Logistical Information for Handling 11-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 11-Methyloctadecanoyl-CoA was found. The following guidance is based on the general properties of long-chain fatty acyl-CoAs and standard laboratory safety protocols. Researchers must conduct a thorough risk assessment before handling this compound.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to minimize exposure and ensure safe disposal. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is crucial for minimizing risk. Based on the potential for skin and eye irritation, and the possibility of inhalation of aerosols, a precautionary approach is recommended.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, especially if contaminated.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory. A face shield may be necessary if there is a splash hazard.[1]
Body Protection Laboratory coat or coverallsA fully buttoned lab coat should be worn to protect against spills.[2] For larger quantities or increased splash potential, chemical-resistant coveralls are recommended.[1][2]
Respiratory Protection Not generally required under normal use with adequate ventilationIf there is a risk of generating aerosols or dusts, or if working outside of a well-ventilated area, a NIOSH-approved respirator may be necessary.[3] Use a positive pressure, air-supplied respirator for uncontrolled releases or unknown exposure levels.[3]
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting.[4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure a calibrated fume hood or other ventilated enclosure is operational.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of this compound within a fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin and eyes.[3]

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • If the compound is in solution, be mindful of potential splashes.

    • Long-chain acyl-CoAs can be prone to precipitation; handle solutions accordingly.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be considered chemical waste.

    • Segregate this waste into a clearly labeled, sealed container.

  • Chemical Waste Disposal:

    • Dispose of the this compound waste container through your institution's hazardous waste disposal program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Decontamination:

    • Empty containers may retain product residue and should be treated as hazardous.[3]

    • Rinse emptied containers with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) three times.

    • Collect the rinsate as hazardous waste.

    • Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

start Start prep Preparation start->prep don_ppe Don PPE prep->don_ppe handling Handling in Fume Hood don_ppe->handling use Experimental Use handling->use spill_exposure Spill or Exposure? use->spill_exposure first_aid Administer First Aid spill_exposure->first_aid Yes decontamination Decontamination spill_exposure->decontamination No first_aid->decontamination waste_seg Waste Segregation decontamination->waste_seg disposal Hazardous Waste Disposal waste_seg->disposal end End disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.